molecular formula C18H16O8 B013028 Eupatin CAS No. 19587-65-6

Eupatin

货号: B013028
CAS 编号: 19587-65-6
分子量: 360.3 g/mol
InChI 键: ZZEQOHMDRQUMMH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eupatin is a trimethoxyflavone that is quercetagetin methylated at positions 4', 6 and 7. It is a member of flavonols, a trihydroxyflavone and a trimethoxyflavone. It is functionally related to a quercetagetin.
This compound has been reported in Artemisia carvifolia, Artemisia apiacea, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

19587-65-6

分子式

C18H16O8

分子量

360.3 g/mol

IUPAC 名称

3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one

InChI

InChI=1S/C18H16O8/c1-23-10-5-4-8(6-9(10)19)17-16(22)14(20)13-11(26-17)7-12(24-2)18(25-3)15(13)21/h4-7,19,21-22H,1-3H3

InChI 键

ZZEQOHMDRQUMMH-UHFFFAOYSA-N

规范 SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O

其他CAS编号

19587-65-6

产品来源

United States

Foundational & Exploratory

Eupatin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatin, a methoxyflavone, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for this compound. This document summarizes the current knowledge on its occurrence in the plant kingdom, presents quantitative data in structured tables, and offers detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, key signaling pathways modulated by this compound are visualized to facilitate a deeper understanding of its mechanism of action.

Natural Sources and Distribution of this compound

This compound is primarily found in plants belonging to the Asteraceae and Nyctaginaceae families. The genus Artemisia (Asteraceae) is a particularly rich source of this compound. Several databases and phytochemical studies have documented the presence of this compound in various plant species.

Table 1: Plant Sources of this compound

FamilyGenusSpeciesPlant PartReference(s)
AsteraceaeArtemisiaArtemisia carvifolia-[1]
AsteraceaeArtemisiaArtemisia apiacea-[1]
AsteraceaeArtemisiaArtemisia annuaAerial parts[2]
AsteraceaeArtemisiaArtemisia argyi-[3]
NyctaginaceaeBoerhaviaBoerhavia diffusaLeaves[4][5]
PolygonaceaePolygonumPolygonum affine-
FabaceaeAlbiziaAlbizia lebbeck-

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, geographical location, and extraction method. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are the most common techniques for the quantitative analysis of this compound.

Table 2: Quantitative Data of this compound in Selected Plant Species

Plant SpeciesPlant PartExtraction SolventAnalytical MethodThis compound ConcentrationReference(s)
Artemisia argyi--Ultrafiltration LC-MS-[3]
Boerhavia diffusaLeavesEthanolHPLC-PAD-MS/MS-[6]
Orthosiphon stamineusLeaves---[7]

Note: Specific quantitative values were not consistently available in the searched literature. The table indicates the methods used for analysis.

Experimental Protocols

Extraction and Isolation of this compound from Boerhavia diffusa

This protocol is based on the methods described for the isolation of eupalitin (B1239494) (a glycoside of this compound) from Boerhavia diffusa, which can be adapted for this compound isolation.

3.1.1. Materials and Reagents

3.1.2. Extraction Procedure

  • Extract the powdered leaves of Boerhavia diffusa (1 kg) with methanol using a Soxhlet apparatus for 32 hours.[8]

  • Evaporate the methanol extract under reduced pressure using a rotary evaporator to obtain a dark green mass.[8]

  • Triturate the extract successively with hexane, chloroform, and ethyl acetate to remove non-polar and semi-polar impurities.[8]

  • The remaining residue, enriched with this compound and its glycosides, can be further purified.

3.1.3. Isolation by Column Chromatography

  • Dissolve the enriched residue in a minimal amount of methanol.

  • Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of chloroform and methanol).

  • Load the dissolved sample onto the column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions using TLC to identify those containing this compound.

  • Combine the this compound-containing fractions and evaporate the solvent to yield purified this compound.

Quantification of this compound using HPLC

This protocol provides a general framework for the quantification of this compound in plant extracts.

3.2.1. Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

3.2.2. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter before injection.

3.2.3. Analysis

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Quantification of this compound using UPLC-MS/MS

This method offers higher sensitivity and selectivity for the analysis of this compound.

3.3.1. Instrumentation and Conditions

  • UPLC-MS/MS System: An ultra-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound.

3.3.2. Sample Preparation and Analysis

Sample preparation is similar to the HPLC method. The analysis involves injecting the sample into the UPLC-MS/MS system and quantifying this compound based on the area of the specific MRM transition peak.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in apoptosis and inflammation.

This compound-Induced Apoptosis Signaling Pathway

This compound can induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3.[9] The extrinsic pathway can also be activated, leading to caspase-8 activation.[9]

Eupatin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Eupatin_ext This compound DeathReceptor Death Receptor Eupatin_ext->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Eupatin_int This compound Mitochondrion Mitochondrion Eupatin_int->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.

This compound and the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Eupatorin (B191229), a compound closely related to this compound, has been shown to induce the phosphorylation of members of the MAPK pathway, which can contribute to its pro-apoptotic effects.[9][10]

Eupatin_MAPK_Pathway This compound This compound MAPKKK MAPKKK (e.g., ASK1) This compound->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 Phosphorylates Apoptosis Apoptosis AP1->Apoptosis Induces

Caption: this compound's modulation of the MAPK signaling pathway.

This compound's Anti-Inflammatory Signaling Pathway

This compound exhibits anti-inflammatory effects by inhibiting the activation of key transcription factors such as NF-κB and STAT1.[7] This leads to a reduction in the expression of pro-inflammatory genes.

Eupatin_Anti_Inflammatory_Pathway cluster_NFkB NF-κB Pathway cluster_STAT1 STAT1 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK JAK JAK TLR4->JAK This compound This compound This compound->IKK Inhibits This compound->JAK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->ProInflammatory_Genes STAT1 STAT1 JAK->STAT1 Phosphorylates STAT1_nucleus STAT1 (nucleus) STAT1->STAT1_nucleus Translocates STAT1_nucleus->ProInflammatory_Genes

Caption: this compound's inhibition of inflammatory signaling pathways.

General Workflow for Phytochemical Analysis of this compound

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from plant materials.

Phytochemical_Workflow PlantMaterial Plant Material (e.g., leaves) Extraction Extraction (e.g., Soxhlet, Maceration) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (e.g., Liquid-Liquid Extraction) CrudeExtract->Fractionation Fractions Fractions (e.g., Hexane, Chloroform, Ethyl Acetate) Fractionation->Fractions Isolation Isolation (e.g., Column Chromatography) Fractions->Isolation PureCompound Pure this compound Isolation->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation Quantification Quantification (HPLC, UPLC-MS) PureCompound->Quantification

Caption: A generalized workflow for this compound analysis.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, analytical methodologies, and mechanisms of action. The detailed protocols and visual representations of signaling pathways are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the properties and applications of this compound.

References

An In-depth Technical Guide on the Eupatin Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatin, a polymethoxylated flavone, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. Found in various plant species, particularly within the Artemisia genus, this compound's therapeutic potential underscores the importance of understanding its biosynthesis. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the core enzymatic steps, key intermediates, and regulatory networks. Furthermore, it presents detailed experimental protocols and quantitative data to facilitate further research and metabolic engineering efforts aimed at enhancing this compound production.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general flavonoid pathway, which produces the central precursor, quercetin (B1663063). The pathway then diverges through a series of hydroxylation and methylation steps to yield this compound. The proposed core pathway is as follows:

  • General Flavonoid Pathway to Quercetin: The synthesis of quercetin is a well-established pathway that begins with the phenylpropanoid pathway, converting L-phenylalanine to 4-coumaroyl-CoA. This precursor enters the flavonoid biosynthetic pathway, leading to the formation of quercetin through the sequential action of several key enzymes:

    • Chalcone Synthase (CHS)

    • Chalcone Isomerase (CHI)

    • Flavanone 3-Hydroxylase (F3H)

    • Flavonoid 3'-Hydroxylase (F3'H)

    • Flavonol Synthase (FLS)

  • 6-Hydroxylation of Quercetin: The first committed step towards this compound biosynthesis is the hydroxylation of quercetin at the 6-position of the A-ring to form quercetagetin. This reaction is catalyzed by a flavonol 6-hydroxylase (F6H) , a cytochrome P450-dependent monooxygenase. In Artemisia argyi, several putative F6H genes have been identified through transcriptome analysis, suggesting their role in this crucial step.

  • Sequential O-Methylation of Quercetagetin: Quercetagetin undergoes a series of methylation reactions at the 4'-, 6-, and 7-hydroxyl groups to produce this compound. These reactions are catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) . While the exact sequence of these methylations can vary, a plausible pathway involves:

    • Quercetagetin → 4'-O-methylquercetagetin

    • 4'-O-methylquercetagetin → 4',6-O-dimethylquercetagetin

    • 4',6-O-dimethylquercetagetin → this compound (4',6,7-O-trimethylquercetagetin)

Integrative analysis of the metabolome and transcriptome of Artemisia argyi has identified several candidate OMT genes that are likely involved in the biosynthesis of eupatilin (B1662920) and jaceosidin, which are structurally related to this compound, suggesting that similar enzymes may participate in the this compound pathway[1].

Eupatin_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid General Flavonoid Pathway cluster_this compound This compound-Specific Branch L-Phenylalanine L-Phenylalanine 4-Coumaroyl-CoA 4-Coumaroyl-CoA L-Phenylalanine->4-Coumaroyl-CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Quercetagetin Quercetagetin Quercetin->Quercetagetin F6H 4-O-methylquercetagetin 4'-O-methylquercetagetin Quercetagetin->4-O-methylquercetagetin OMT1 4_6-O-dimethylquercetagetin 4',6-O-dimethylquercetagetin 4-O-methylquercetagetin->4_6-O-dimethylquercetagetin OMT2 This compound This compound 4_6-O-dimethylquercetagetin->this compound OMT3 OMT_Expression_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification RNA_Isolation RNA Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification cDNA_Synthesis->PCR_Amplification Ligation Ligation into Expression Vector PCR_Amplification->Ligation Transformation Transformation into E. coli Ligation->Transformation Overnight_Culture Overnight Culture Transformation->Overnight_Culture Large_Scale_Culture Large-Scale Culture Overnight_Culture->Large_Scale_Culture Induction Induction with IPTG Large_Scale_Culture->Induction Low_Temp_Growth Low-Temperature Growth Induction->Low_Temp_Growth Cell_Harvest Cell Harvest Low_Temp_Growth->Cell_Harvest Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis Clarification Clarification of Lysate Cell_Lysis->Clarification Affinity_Chromatography Affinity Chromatography Clarification->Affinity_Chromatography Elution Elution Affinity_Chromatography->Elution Analysis SDS-PAGE Analysis Elution->Analysis Eupatin_Regulation UVB UV-B Radiation UVR8 UVR8 Photoreceptor UVB->UVR8 activates HY5 HY5 (bZIP TF) UVR8->HY5 stabilizes MYB_bHLH_WD40 MYB-bHLH-WD40 Complex HY5->MYB_bHLH_WD40 activates F6H_Gene F6H Gene MYB_bHLH_WD40->F6H_Gene upregulates transcription OMT_Genes OMT Genes MYB_bHLH_WD40->OMT_Genes upregulates transcription Eupatin_Biosynthesis This compound Biosynthesis F6H_Gene->Eupatin_Biosynthesis OMT_Genes->Eupatin_Biosynthesis

References

An In-depth Technical Guide to the Chemical Structure and Properties of Eupatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatin, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details its biological functions, focusing on its anti-inflammatory, anticancer, and antiviral properties, and elucidates the underlying signaling pathways. Furthermore, this guide presents a compilation of experimental protocols for the isolation, characterization, and quantification of this compound, aiming to facilitate further research and development of this promising bioactive compound.

Chemical Structure and Identification

This compound is classified as an O-methylated flavone, a subclass of flavonoids. Its chemical structure is characterized by a C6-C3-C6 backbone.

Table 1: Chemical Identifiers of this compound

IdentifierValueCitation
IUPAC Name 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one[1]
Molecular Formula C₁₈H₁₆O₈[1]
SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O[1]
InChI Key ZZEQOHMDRQUMMH-UHFFFAOYSA-N[1]
CAS Number 19587-65-6[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its bioavailability and therapeutic efficacy.

Table 2: Physicochemical Properties of this compound

PropertyValueCitation
Molecular Weight 360.3 g/mol [1]
Melting Point 234-236 °C
Boiling Point Data not available
Solubility Poorly soluble in water. Soluble in organic solvents like methanol (B129727), ethanol, and DMSO.[2]
pKa Data not available
logP (predicted) 2.8[1]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

G cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes Upregulates

This compound's Inhibition of the NF-κB Signaling Pathway.
Anticancer Activity

This compound has shown promise as an anticancer agent by inducing apoptosis (programmed cell death) and inhibiting cell proliferation in various cancer cell lines. This is achieved through the modulation of several signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways .

This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK_pathway MAPK Pathway (ERK, JNK, p38) This compound->MAPK_pathway Modulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits MAPK_pathway->Apoptosis Induces

This compound's Anticancer Signaling Pathway Modulation.
Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent. It has been shown to inhibit the replication of certain viruses by targeting key viral enzymes, such as the 3C-like protease (3CLpro) , which is essential for viral polyprotein processing.

This compound This compound CLpro 3CL Protease This compound->CLpro Inhibits Viral_Polyprotein Viral Polyprotein Viral_Polyprotein->CLpro Substrate Functional_Proteins Functional Viral Proteins CLpro->Functional_Proteins Cleaves to form Replication Viral Replication Functional_Proteins->Replication Leads to

This compound's Inhibition of Viral Replication via 3CL Protease.

Experimental Protocols

Isolation of this compound from Artemisia Species

The following is a general workflow for the isolation of this compound from plant material.

Plant Dried & Powdered Artemisia Plant Material Extraction Methanol Extraction (Maceration or Soxhlet) Plant->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purification Preparative HPLC or Recrystallization Fraction_Collection->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Workflow for the Isolation of this compound.

Methodology:

  • Plant Material Preparation: Air-dried aerial parts of the Artemisia species are ground into a fine powder.

  • Extraction: The powdered plant material is extracted with methanol at room temperature with agitation for 24-48 hours or by using a Soxhlet apparatus for exhaustive extraction.

  • Concentration: The methanol extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Separation: The crude extract is subjected to silica gel column chromatography. A gradient elution is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

  • Fraction Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Purification: Fractions rich in this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure this compound.

Characterization of this compound

Protocol:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 to 25 µg/mL.

  • Record the UV-Vis spectrum of each dilution from 200 to 400 nm using a spectrophotometer, with methanol as the blank.

  • Determine the wavelength of maximum absorbance (λmax).

Protocol:

  • Dissolve approximately 5-10 mg of pure this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Additional 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in complete structural elucidation.

Protocol:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Acquire the mass spectrum in both positive and negative ion modes using a soft ionization technique such as electrospray ionization (ESI).

  • For structural confirmation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Quantification of this compound by HPLC

Protocol:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the λmax of this compound.

    • Injection Volume: 10-20 µL.

  • Standard Curve Preparation:

    • Prepare a stock solution of pure this compound in methanol.

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting peak area versus concentration.

  • Sample Preparation:

    • Extract this compound from the sample matrix using a suitable solvent (e.g., methanol).

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Inject the sample extract into the HPLC system.

    • Determine the peak area of this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample using the standard curve.

Conclusion

This compound is a flavonoid with significant therapeutic potential, demonstrated by its anti-inflammatory, anticancer, and antiviral activities. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanisms of action, along with standardized experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the promising applications of this compound.

References

Eupatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Flavonol Eupatin, a Molecule of Significant Interest in Drug Discovery and Development.

Introduction

This compound is a naturally occurring O-methylated flavonol that has garnered attention within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it shares a core structure known for a wide range of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, spectral data, and known biological activities with a focus on its anti-inflammatory and anticancer potential. Detailed experimental protocols and an exploration of its modulation of key signaling pathways are also presented to support further research and development efforts.

Chemical Identity

  • IUPAC Name: 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one[1]

  • CAS Number: 19587-65-6[1]

  • Molecular Formula: C₁₈H₁₆O₈[1]

  • Molecular Weight: 360.32 g/mol [1]

Synonyms: this compound is also known by several other names, including:

  • Veronicafolin[1]

  • 3,3',5-Trihydroxy-4',6,7-trimethoxyflavone[1]

  • NSC-122412[1]

  • Flavonoid K[1]

Physicochemical and Spectral Data

A thorough understanding of a compound's physicochemical and spectral properties is fundamental for its application in research and drug development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight360.32 g/mol [1]
XLogP3-AA2.8[1]
Hydrogen Bond Donor Count3[1]
Hydrogen Bond Acceptor Count8[1]
Rotatable Bond Count4[1]
Topological Polar Surface Area115 Ų[1]
Heavy Atom Count26[1]
Complexity561[1]

Table 2: Spectral Data of this compound

Spectroscopic TechniqueDataSource
¹³C NMR Spectral data available.[1]
Mass Spectrometry GC-MS data available. Predicted m/z for [M+H]⁺: 361.09178.[1][2]
UV-Vis Spectroscopy Data not explicitly found in searches.
Infrared (IR) Spectroscopy Data not explicitly found in searches.
¹H NMR Data not explicitly found in searches.

Biological Activities and Signaling Pathway Modulation

This compound has demonstrated promising biological activities, particularly in the realms of anti-inflammatory and anticancer research. A key mechanism underlying these effects is its ability to modulate intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by inhibiting the release of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[3] Furthermore, studies have demonstrated that this compound significantly inhibits the phosphorylation of key inflammatory mediators, including NF-κB, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in LPS-activated macrophages and microglia.[4]

Anticancer Activity

While specific IC₅₀ values for this compound against various cancer cell lines were not prominently available in the conducted searches, the broader class of flavonoids, including compounds structurally similar to this compound, are well-documented for their antiproliferative and pro-apoptotic effects on cancer cells. The modulation of the NF-κB pathway is a critical component of its potential anticancer activity, as NF-κB is a key regulator of genes involved in cell survival, proliferation, and inflammation, which are hallmarks of cancer.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a central pathway in the inflammatory response and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or bacterial products, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and activate the transcription of target genes.

This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB.[4] This action likely prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

Eupatin_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkBa_NFkB IκBα-NF-κB (p50/p65) IKK_complex->IkBa_NFkB Phosphorylation p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Release Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkBa->Ub_Proteasome Ub_Proteasome->IkBa_NFkB Degradation of IκBα NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation This compound This compound This compound->IKK_complex Inhibition DNA DNA NFkB_n->DNA Binding Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Experimental Protocols

Reproducible and well-documented experimental protocols are essential for advancing scientific research. This section provides detailed methodologies for the isolation of flavonoids from plant sources and for assessing the cytotoxic effects of compounds like this compound.

General Protocol for the Isolation of Flavonoids from Artemisia Species

This protocol provides a general framework for the extraction and isolation of flavonoids, including this compound, from Artemisia species, which are known to be a source of this compound.[5][6]

1. Plant Material and Extraction:

  • Air-dry the aerial parts of the Artemisia plant material.

  • Grind the dried material into a fine powder.

  • Perform sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like n-hexane, followed by dichloromethane, and then methanol. This can be done through maceration or Soxhlet extraction.

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator.

2. Fractionation and Isolation:

  • Subject the crude methanolic extract to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent system (e.g., n-hexane/ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing under UV light or with a suitable staining reagent.

  • Combine fractions with similar TLC profiles.

  • Further purify the combined fractions using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure compounds.

3. Structure Elucidation:

  • Identify the structure of the isolated compounds using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and comparison with literature data.

Isolation_Workflow Plant_Material Dried & Powdered Artemisia Plant Material Extraction Sequential Solvent Extraction (e.g., Hexane, DCM, Methanol) Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Monitoring TLC Monitoring Fractions->TLC_Monitoring Purification Further Purification (Prep-TLC, HPLC) TLC_Monitoring->Purification Combine similar fractions Pure_this compound Pure this compound Purification->Pure_this compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_this compound->Structure_Elucidation

Caption: General workflow for the isolation of this compound.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Culture the desired cancer cell line in appropriate growth medium.

  • Trypsinize and count the cells.

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

  • Add 10-20 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium from the wells without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Gently agitate the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Subtract the absorbance of the blank control from all readings.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory properties and significant potential as an anticancer agent. Its mechanism of action, at least in part, involves the modulation of the NF-κB signaling pathway. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge on this compound and offering detailed protocols to facilitate further investigation into its therapeutic potential. Future research should focus on elucidating the complete spectral characterization of this compound, determining its IC₅₀ values across a broader range of cancer cell lines, and further exploring its molecular targets and mechanisms of action.

References

Spectroscopic Data of Eupatin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatin (3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one) is a naturally occurring flavone (B191248) with significant therapeutic potential, particularly noted for its anti-inflammatory and potential anticancer properties. A thorough understanding of its structural and physicochemical characteristics is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for acquiring such data are also presented, alongside a visualization of its implicated anti-inflammatory signaling pathway.

Chemical Structure and Properties

  • IUPAC Name: 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one

  • Molecular Formula: C₁₈H₁₆O₈[1][2]

  • Molecular Weight: 360.3 g/mol [1]

  • CAS Number: 19587-65-6[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H-NMR Spectroscopic Data of this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-86.56s
H-2'7.31d2.0
H-5'6.96d8.4
H-6'7.50dd8.4, 2.0
6-OCH₃3.95s
7-OCH₃3.96s
4'-OCH₃4.02s
5-OH13.05s
3-OHNot explicitly reported
3'-OH6.53br s

Note: Data is primarily based on a related compound, eupatilin, and may require further verification for this compound.

Table 2: ¹³C-NMR Spectroscopic Data of this compound

CarbonChemical Shift (δ, ppm)
C-2Data not available
C-3Data not available
C-4Data not available
C-5Data not available
C-6Data not available
C-7Data not available
C-8Data not available
C-9Data not available
C-10Data not available
C-1'Data not available
C-2'Data not available
C-3'Data not available
C-4'Data not available
C-5'Data not available
C-6'Data not available
6-OCH₃Data not available
7-OCH₃Data not available
4'-OCH₃Data not available

Note: A complete and verified ¹³C-NMR dataset for this compound is not currently available in the searched public literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Table 3: Mass Spectrometry Data of this compound

Ionm/zInterpretation
[M+H]⁺361.0921Molecular Ion
FragmentsData not availableFurther fragmentation analysis is required.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Functional Group
~3400-3200O-H stretching (phenolic)
~3000-2850C-H stretching (aromatic and methyl)
~1650C=O stretching (ketone)
~1600-1450C=C stretching (aromatic)
~1250-1000C-O stretching (ethers and phenols)

Note: This table represents expected characteristic absorption bands for a flavonoid of this compound's structure. A specific experimental IR spectrum for this compound is not available in the searched literature.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols for flavonoids and can be adapted for this compound.

NMR Spectroscopy
  • Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d) to a final volume of approximately 0.5-0.7 mL. The solution is then transferred to a standard 5 mm NMR tube.

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H-NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Parameters:

      • Spectral Width: 0-15 ppm

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

  • ¹³C-NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

    • Acquisition Parameters:

      • Spectral Width: 0-200 ppm

      • Relaxation Delay: 2-10 seconds

      • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is commonly used for flavonoids.

  • Acquisition Parameters:

    • Ionization Mode: Both positive and negative ion modes are often used to obtain comprehensive data.

    • Mass Range: A scan range of m/z 50-1000 is typically sufficient.

    • Fragmentation: Tandem mass spectrometry (MS/MS) is performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which aids in structural elucidation.

Infrared (IR) Spectroscopy
  • Sample Preparation: The solid this compound sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment or pure KBr is recorded and subtracted from the sample spectrum.

Signaling Pathway Visualization

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] The following diagram illustrates the inhibitory effect of this compound on the lipopolysaccharide (LPS)-induced inflammatory cascade.

Eupatin_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB MAPK->Nucleus activates transcription factors MAPK_n Activated TFs Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) This compound This compound This compound->IKK This compound->MAPK NFkB_n->Inflammatory_Genes transcription MAPK_n->Inflammatory_Genes transcription

Caption: this compound's anti-inflammatory mechanism.

Conclusion

This technical guide provides a summary of the currently available spectroscopic data for this compound. While foundational information is present, there is a clear need for a comprehensive and unified spectroscopic characterization of this promising natural product. The detailed experimental protocols and the visualized signaling pathway provided herein serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.

References

Eupatin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatin, a flavone (B191248) found in various Artemisia species, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic effects against cancer cells. It delves into its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis through the modulation of critical signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the multifaceted anti-neoplastic activities of this compound and providing a foundation for future research and therapeutic development.

Introduction

The search for novel, effective, and less toxic anti-cancer agents has led to the exploration of natural products. This compound (5,7-dihydroxy-3',4',6-trimethoxyflavone) is one such compound that has demonstrated significant anti-tumor activity across various cancer types. Its mechanism of action is pleiotropic, targeting multiple cellular processes that are fundamental to cancer cell survival and proliferation. This guide will systematically explore the core mechanisms of this compound's action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanisms of Action

This compound exerts its anti-cancer effects primarily through three interconnected mechanisms: induction of apoptosis, cell cycle arrest, and inhibition of metastasis. These processes are orchestrated by this compound's ability to modulate key signaling pathways within the cancer cell.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. This is achieved through both the intrinsic and extrinsic apoptotic pathways.

Key Molecular Events:

  • Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels. This oxidative stress is a key trigger for apoptosis.

  • Mitochondrial Pathway (Intrinsic): this compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates the caspase cascade, with notable cleavage and activation of caspase-9 and caspase-3.

  • Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards apoptosis.

  • Activation of Death Receptors (Extrinsic): While the intrinsic pathway is more predominantly reported, some studies suggest this compound may also influence the extrinsic pathway.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.[1][2][3] This prevents the cells from dividing and propagating.

Key Molecular Events:

  • Modulation of Cyclins and Cyclin-Dependent Kinases (CDKs): this compound alters the expression of key cell cycle regulatory proteins. It has been observed to downregulate cyclin D1 and upregulate cyclin B1.[3]

  • Upregulation of CDK Inhibitors: this compound increases the expression of p21 and p27, which are potent inhibitors of CDKs, leading to a halt in cell cycle progression.[4]

  • Involvement of p53 and Tap73: In some cancer cells with mutated p53, this compound can activate Tap73, a member of the p53 family, which can then induce p21 expression and subsequent cell cycle arrest.[1]

Inhibition of Metastasis

The spread of cancer cells to distant organs is the primary cause of cancer-related mortality. This compound has demonstrated the ability to inhibit the metastatic potential of cancer cells.

Key Molecular Events:

  • Downregulation of Matrix Metalloproteinases (MMPs): this compound reduces the expression and activity of MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.[4]

  • Inhibition of Epithelial-to-Mesenchymal Transition (EMT): this compound can suppress EMT, a process where cancer cells acquire migratory and invasive properties, by downregulating the expression of transcription factors like Twist and Slug.[4]

Modulation of Key Signaling Pathways

The aforementioned anti-cancer effects of this compound are a consequence of its ability to interfere with critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[5][6][7] this compound effectively inhibits this pathway.

Mechanism of Inhibition:

  • This compound decreases the phosphorylation of PI3K, Akt, and mTOR, leading to the inactivation of this pro-survival pathway.[8][9] This inhibition contributes to the induction of apoptosis and cell cycle arrest.[9] The tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway, is upregulated by eupatilin (B1662920) treatment.[4]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, plays a complex role in cancer, regulating proliferation, differentiation, and apoptosis.[10][11] this compound's effect on this pathway can be context-dependent.

Mechanism of Modulation:

  • In some cancer types, such as renal cell carcinoma, eupatilin induces the phosphorylation of p38, ERK1/2, and JNK1/2, which is mediated by an increase in ROS.[8] This activation of the MAPK pathway, in this context, leads to apoptosis.[8] Conversely, in other scenarios, eupatilin has been shown to decrease H2O2-induced activation of ERK and JNK.[12]

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key player in inflammation and is constitutively active in many cancers, promoting cell survival and proliferation.[13][14][15]

Mechanism of Inhibition:

  • This compound has been shown to reduce the expression of the transcription factor NF-κB.[4] By inhibiting NF-κB, this compound can suppress the expression of its downstream target genes that are involved in inflammation, cell survival, and metastasis.

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound on cancer cells from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MCF-7Breast Cancer>20 (at 24h), 5 µg/mL (at 48h)24, 48[2]
MDA-MB-231Breast Cancer>20 (at 24h), 5 µg/mL (at 48h)24, 48[2]
MDA-MB-468Breast CancerSubmicromolarNot Specified[16]
PC3Prostate CancerTime and dose-dependent reduction in viabilityNot Specified[4]
LNCaPProstate CancerTime and dose-dependent reduction in viabilityNot Specified[4]
786-ORenal Cell CarcinomaConcentration-dependent decrease in viabilityNot Specified[8]
MIA-PaCa2Pancreatic CancerDose-dependent decrease in viabilityNot Specified[1]

Table 2: Effects of this compound on Apoptosis and Cell Cycle

Cell LineEffectMethodKey FindingsReference
786-OInduction of ApoptosisFlow Cytometry (Annexin V/PI)Significant increase in apoptotic cells in a concentration-dependent manner.[8]
MCF-7Induction of ApoptosisNot SpecifiedInduction of apoptosis via intrinsic pathway (higher caspase 9 vs caspase 8).[2]
MDA-MB-231Induction of ApoptosisNot SpecifiedInduction of apoptosis via intrinsic pathway (higher caspase 9 vs caspase 8).[2]
PC3Induction of ApoptosisImage-based Cytometer (Annexin V)Upregulation of caspase 3, Bax, and cytochrome c.[4]
EO771Induction of Apoptosis & Cell Cycle ArrestFlow CytometryIncreased apoptosis rate; G0/G1 phase arrest.[9]
MCF-7Cell Cycle ArrestFlow CytometryArrest at sub G0/G1 phase in a time-dependent manner.[2]
MDA-MB-231Cell Cycle ArrestFlow CytometryArrest at sub G0/G1 phase in a time-dependent manner.[2]
MDA-MB-468Cell Cycle ArrestFlow CytometryArrest at G2/M phase.[16]
HeLaCell Cycle ArrestFlow CytometryArrest at G2/M phase.[3]
PC3Cell Cycle ArrestImage-based CytometerG1 phase arrest; upregulation of p53, p21, and p27 mRNA.[4]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to study the effects of this compound.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase to formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

  • Protocol Outline:

    • Treat cancer cells with this compound for the specified duration.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol Outline:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Treat the cells with RNase A to degrade RNA.

    • Stain the cells with PI solution.

    • Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

  • Protocol Outline:

    • Lyse this compound-treated and control cells to extract total protein.

    • Determine the protein concentration using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, Bax, Cyclin D1).

    • Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Eupatin_Signaling_Pathways cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound ROS ROS This compound->ROS Induces PI3K PI3K This compound->PI3K Inhibits PTEN PTEN This compound->PTEN Upregulates NFkB NFkB This compound->NFkB Inhibits MAPK MAPK (p38, ERK, JNK) This compound->MAPK Modulates ROS->MAPK Activates Mito Mitochondrial Dysfunction ROS->Mito Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->NFkB Activates Bcl2 Bcl2 Akt->Bcl2 Activates CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Promotes Proliferation (Inhibited by this compound) PTEN->PI3K Inhibits MetastasisInhibition Metastasis Inhibition NFkB->MetastasisInhibition Promotes Metastasis (Inhibited by this compound) Apoptosis Apoptosis MAPK->Apoptosis MAPK->CellCycleArrest CytoC Cytochrome c CytoC->Apoptosis Activates Caspases Bax Bax Bax->Mito Promotes Bcl2->Bax Inhibits Mito->CytoC Releases

Caption: this compound's multifaceted mechanism of action in cancer cells.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_assays Functional Assays cluster_molecular Molecular Analysis cluster_analysis Data Analysis & Interpretation start Cancer Cell Lines treat Treat with this compound (Varying Concentrations & Durations) start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle (PI Staining) treat->cell_cycle migration Migration/Invasion (Wound Healing/Transwell Assay) treat->migration western Western Blot (Protein Expression & Phosphorylation) treat->western qpcr RT-qPCR (Gene Expression) treat->qpcr data_analysis Quantitative Data Analysis (IC50, % Apoptosis, etc.) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis migration->data_analysis pathway_analysis Pathway Mapping & Mechanism Elucidation western->pathway_analysis qpcr->pathway_analysis

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound presents a compelling case as a multi-targeted anti-cancer agent. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis through the modulation of key signaling pathways like PI3K/Akt/mTOR, MAPK, and NF-κB highlights its therapeutic potential. The data and protocols summarized in this guide provide a solid foundation for researchers to build upon.

Future research should focus on:

  • In vivo studies: To validate the in vitro findings in animal models and assess the pharmacokinetic and pharmacodynamic properties of this compound.

  • Combination therapies: To investigate the synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

  • Target identification: To further elucidate the direct molecular targets of this compound within the cancer cells.

  • Clinical trials: To ultimately evaluate the safety and efficacy of this compound in cancer patients.

The continued exploration of this compound's anti-cancer properties holds significant promise for the development of novel and effective cancer therapies.

References

The Multifaceted Biological Activities of Eupatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eupatin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a naturally occurring flavone (B191248) found in various medicinal plants, notably from the Artemisia genus.[1] It has garnered significant attention within the scientific community for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising natural compound.

Anticancer Activity

This compound has demonstrated potent cytotoxic effects against a range of cancer cell lines. Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways that govern cancer cell proliferation and survival.[1]

Quantitative Data: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The cytotoxic effects of this compound against various cancer cell lines are summarized below.

Cancer TypeCell LineIC50 (µM)Incubation Time (h)Citation(s)
Breast Cancer MCF-7~14 (5 µg/mL)48[1]
MDA-MB-231~14 (5 µg/mL)48[1]
Colon Cancer HCT116>25Not Specified[2]
HT29>50Not Specified[2]

Note: The IC50 values for breast cancer cell lines were converted from µg/mL to µM using a molar mass of 360.32 g/mol for this compound.

Experimental Protocol: Apoptosis Assay using Annexin V/Propidium (B1200493) Iodide Staining

A common method to quantify this compound-induced apoptosis is through flow cytometry using Annexin V and propidium iodide (PI) staining.

Principle:

Annexin V is a protein that binds with high affinity to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Procedure:

  • Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, HCT116) in 6-well plates at a density that allows for 70-80% confluency at the time of treatment. Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through the modulation of several critical signaling pathways, including the PI3K/AKT and MAPK pathways.[2]

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation. This compound has been shown to potentially target this pathway in colon cancer cells, leading to the inhibition of cell growth.[2]

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes cascades such as ERK, JNK, and p38, plays a central role in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound may exert its anticancer effects by modulating the activity of these kinases.[2]

Eupatin_Anticancer_Signaling This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) This compound->MAPK_Pathway Modulates AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival Apoptosis Apoptosis MAPK_Pathway->Proliferation_Survival MAPK_Pathway->Apoptosis

This compound's potential anticancer signaling pathways.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects of this compound
AssayModelEffectIC50/ID50Citation(s)
Topical Anti-inflammatory Croton oil-induced mouse ear edemaEdema reductionID50 = 0.28 µmol/cm²[3]
Nitric Oxide Production LPS-stimulated RAW 264.7 macrophagesInhibition of iNOS-[4]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Principle:

The production of nitric oxide, a key inflammatory mediator, can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. A vehicle control should be included.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways in Anti-inflammatory Activity

This compound's anti-inflammatory effects are mediated, in part, through the inhibition of the NF-κB and STAT1 signaling pathways.

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including iNOS and COX-2. This compound has been shown to inhibit the NF-κB signaling pathway.

STAT1 Pathway: Signal Transducer and Activator of Transcription 1 (STAT1) is another key transcription factor involved in inflammatory responses.

Eupatin_Anti_inflammatory_Signaling This compound This compound NFkB NF-κB This compound->NFkB Inhibits STAT1 STAT1 This compound->STAT1 Inhibits Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α) NFkB->Inflammatory_Mediators Induces STAT1->Inflammatory_Mediators Induces

This compound's anti-inflammatory signaling pathways.

Antioxidant Activity

This compound possesses antioxidant properties, which contribute to its protective effects against oxidative stress-related cellular damage.

Quantitative Data: Antioxidant Capacity of this compound

While specific IC50 values for this compound in the DPPH assay were not consistently found in the initial broad searches, its ability to scavenge free radicals is a recognized property. Further targeted studies are needed to quantify this activity precisely.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle:

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a solution of this compound at various concentrations with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Experimental Workflow and Methodologies

A crucial technique for elucidating the molecular mechanisms of this compound's action is Western blotting, which allows for the detection and quantification of specific proteins involved in signaling pathways.

Experimental Workflow: Western Blot Analysis of Signaling Pathways

Western_Blot_Workflow Start Cell Treatment with this compound Cell_Lysis Cell Lysis and Protein Extraction Start->Cell_Lysis Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE (Protein Separation) Quantification->SDS_PAGE Transfer Protein Transfer to Membrane (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (e.g., with BSA or milk) Transfer->Blocking Primary_Ab Incubation with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

A typical workflow for Western blot analysis.
Detailed Protocol: Western Blot for MAPK Pathway Analysis

Procedure:

  • Cell Culture and Treatment: As described in the apoptosis assay protocol.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities. Its anticancer, anti-inflammatory, and antioxidant properties are supported by a growing body of scientific evidence. The modulation of key signaling pathways such as PI3K/AKT, MAPK, NF-κB, and potentially STAT1, underlies its therapeutic potential. The experimental protocols and data presented in this guide provide a valuable resource for researchers aiming to further investigate the mechanisms of action and therapeutic applications of this compound. Further studies are warranted to establish a more comprehensive quantitative profile of its activities and to explore its efficacy in in vivo models.

References

Eupatin: A Technical Guide on its Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatin, a lipophilic flavonoid predominantly isolated from Artemisia species, has emerged as a potent anti-inflammatory agent with significant therapeutic potential. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document synthesizes quantitative data from pivotal studies, presents detailed experimental protocols for in vitro and in vivo models, and offers visual representations of the signaling cascades to elucidate the therapeutic promise of this compound in inflammation-driven pathologies.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key contributor to a wide range of chronic diseases. Natural products represent a rich source of novel anti-inflammatory compounds. Eupatilin (B1662920), a flavonoid found in Artemisia argyi, has demonstrated robust anti-inflammatory, antioxidant, and anti-tumor properties in various disease models.[1] This guide delves into the technical details of this compound's action as an anti-inflammatory agent, providing a resource for researchers and professionals in drug development.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and other relevant quantitative data.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

Target MoleculeCell LineInducerIC₅₀ Value (µM)Reference
Nitric Oxide (NO)RAW 264.7 MacrophagesLipopolysaccharide (LPS)5.2[2]
Prostaglandin E₂ (PGE₂)RAW 264.7 MacrophagesLipopolysaccharide (LPS)5.0[2]
Tumor Necrosis Factor-α (TNF-α)RAW 264.7 MacrophagesLipopolysaccharide (LPS)5.0[2]

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelParameterDoseInhibitionReference
Carrageenan-induced paw edema in miceEdema50 mg/kg (i.p.)Significant[2]
Croton oil-induced ear edema in miceEdema0.28 µmol/cm² (topical)ID₅₀[3]

Core Mechanisms of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit this pathway at multiple points. The main anti-inflammatory actions of eupatilin center on inhibiting the NF-κB pathway, either by directly affecting NF-κB or by indirectly suppressing NF-κB and inflammatory cytokines like IL-1β, IL-6, and TNF-α through the TLR4, MAPK, and ERK signaling cascades.[1]

NF_kB_Pathway This compound's Inhibition of the NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB (p50/p65) IkBa_p->NFkB Degrades & Releases IkBa->IkBa_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription MAPK_Pathway This compound's Modulation of the MAPK Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Stimuli->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK p_p38 p-p38 p38->p_p38 Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation p_ERK p-ERK ERK->p_ERK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) p_p38->AP1 p_JNK->AP1 p_ERK->AP1 AP1_n AP-1 AP1->AP1_n Nuclear Translocation This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation DNA DNA AP1_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes LPS_Workflow Workflow for LPS-Induced Inflammation Assay in RAW 264.7 Cells cluster_setup Cell Culture & Treatment cluster_analysis Analysis start Seed RAW 264.7 cells in 96-well plates incubate1 Incubate for 24h start->incubate1 pretreat Pre-treat with this compound (various concentrations) for 1h incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate supernatant Collect supernatant stimulate->supernatant cell_lysate Collect cell lysate stimulate->cell_lysate griess Nitric Oxide (NO) Assay (Griess Reagent) supernatant->griess elisa Cytokine Measurement (ELISA for TNF-α, IL-6) supernatant->elisa western Western Blot Analysis (COX-2, iNOS, p-p65, p-MAPKs) cell_lysate->western

References

An In-depth Technical Guide on the Bioactive Compounds and Mechanisms of Veronica officinalis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and databases did not yield any information on a compound specifically named "Veronicafolin." It is possible that this is a novel or proprietary name not yet in the public domain, or a misnomer. This guide will instead focus on the known bioactive constituents and their mechanisms of action as identified in Veronica officinalis, a plant from which a name like "Veronicafolin" might be conceptually derived. The primary focus will be on the anti-inflammatory properties and associated signaling pathways.

Introduction

Veronica officinalis L., commonly known as heath speedwell, is a perennial flowering plant that has been used in traditional medicine for the treatment of respiratory and inflammatory conditions.[1] Scientific investigation into its ethnopharmacological uses has led to the identification of several active compounds and the elucidation of their mechanisms of action. This document provides a technical overview of the key findings, with a focus on experimental data and protocols for researchers, scientists, and drug development professionals.

Identified Bioactive Compounds

Phytochemical analysis of Veronica officinalis extracts has identified several iridoid glycosides as characteristic components. The most abundant of these are:

These compounds are believed to contribute significantly to the plant's therapeutic effects.[1]

Mechanism of Action: Anti-Inflammatory Effects

Research has demonstrated that extracts of Veronica officinalis exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism identified is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]

Studies using human lung epithelial cells (A549) have shown that Veronica officinalis extract can:

  • Inhibit the gene and protein expression of the chemokine eotaxin, which is crucial for the recruitment of inflammatory cells in lung diseases.[1]

  • Diminish the release of the inflammatory mediator prostaglandin (B15479496) E2 (PGE2).[1]

This reduction in PGE2 is achieved through the inhibition of cyclooxygenase-2 (COX-2) expression, which is regulated by the NF-κB pathway.[1]

The following diagram illustrates the proposed mechanism of action of Veronica officinalis extract on the TNF-α-induced inflammatory pathway in A549 cells.

G Inhibitory Action of Veronica officinalis Extract on the NF-κB Signaling Pathway cluster_NFkB_complex Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus NFkB_active->Nucleus COX2_gene COX-2 Gene NFkB_active->COX2_gene Induces Transcription Eotaxin_gene Eotaxin Gene NFkB_active->Eotaxin_gene Induces Transcription COX2_protein COX-2 Protein COX2_gene->COX2_protein Translation Eotaxin_protein Eotaxin Expression Eotaxin_gene->Eotaxin_protein Translation PGE2 PGE2 Release COX2_protein->PGE2 Catalyzes VO Veronica officinalis Extract VO->IKK Inhibits

Caption: Veronica officinalis extract inhibits the NF-κB pathway.

Quantitative Data Summary

While the primary literature highlights qualitative effects, the following table summarizes the measured parameters and observed outcomes.

Parameter MeasuredCell LineTreatmentObserved EffectAnalytical Method
Eotaxin Gene ExpressionA549V. officinalis ExtractInhibitionSemi-quantitative RT-PCR
Eotaxin Protein ExpressionA549V. officinalis ExtractInhibitionNot specified in abstract[1]
PGE2 ReleaseA549V. officinalis ExtractDiminishedNot specified in abstract[1]
COX-2 Gene ExpressionA549V. officinalis ExtractInhibitionSemi-quantitative RT-PCR
COX-2 Protein ExpressionA549V. officinalis ExtractInhibitionWestern Blotting
NF-κB Signaling Pathway ActivationA549V. officinalis ExtractInhibitionWestern Blotting, EMSA
Verminoside ContentN/AV. officinalis ExtractQuantified as an abundant iridoid glycosideHPLC Analysis
Mast Cell DegranulationPrimary CellsV. officinalis ExtractSmall influenceNot specified in abstract[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of Veronica officinalis.

Objective: To identify and quantify characteristic components of the Veronica officinalis extract.

Protocol:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification:

    • Prepare a standardized extract of Veronica officinalis.

    • Inject the sample into a liquid chromatography system coupled to a mass spectrometer.

    • Separate the chemical constituents based on their polarity using a suitable column and gradient elution profile.

    • Analyze the eluted compounds by mass spectrometry to determine their mass-to-charge ratio.

    • Compare the resulting mass spectra and retention times with known standards or databases to identify compounds like verproside and verminoside.

  • High-Performance Liquid Chromatography (HPLC) for Quantification:

    • Prepare a calibration curve using a certified reference standard of verminoside at various concentrations.

    • Inject the Veronica officinalis extract and the standards into an HPLC system equipped with a suitable detector (e.g., UV-Vis).

    • Separate the components using an appropriate column and mobile phase.

    • Quantify the amount of verminoside in the extract by comparing the peak area of the sample to the calibration curve.

Objective: To determine the effect of the extract on inflammatory markers and signaling pathways in A549 human lung epithelial cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture A549 cells in appropriate media and conditions.

    • Pre-treat cells with various concentrations of the standardized Veronica officinalis extract for a specified duration.

    • Induce an inflammatory response by treating the cells with TNF-α.

  • Western Blotting for Protein Expression (COX-2, Phosphorylated MAPKs):

    • Lyse the treated and control cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for COX-2, phosphorylated MAPKs, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and imaging system.

  • Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity:

    • Extract nuclear proteins from treated and control cells.

    • Synthesize and label a DNA probe containing the NF-κB consensus binding site.

    • Incubate the nuclear extracts with the labeled probe.

    • Separate the protein-DNA complexes from the free probe using non-denaturing polyacrylamide gel electrophoresis.

    • Visualize the bands by autoradiography or other appropriate imaging techniques. A "shift" in the mobility of the probe indicates NF-κB binding.

The following diagram outlines the general workflow for evaluating the anti-inflammatory effects of the plant extract.

G Experimental Workflow for a V. officinalis Study PlantMaterial Veronica officinalis Plant Material Extraction Standardized Extraction PlantMaterial->Extraction Phytochem Phytochemical Analysis Extraction->Phytochem Treatment Treatment with Extract + TNF-α Stimulation Extraction->Treatment LCMS LC-MS (Identification) Phytochem->LCMS HPLC HPLC (Quantification) Phytochem->HPLC CellCulture A549 Cell Culture CellCulture->Treatment Analysis Downstream Analysis Treatment->Analysis RT_PCR RT-PCR (Gene Expression) Analysis->RT_PCR Western Western Blot (Protein Expression) Analysis->Western EMSA EMSA (NF-κB Activity) Analysis->EMSA MediatorAssay Mediator Release Assay (e.g., PGE2 ELISA) Analysis->MediatorAssay

Caption: Workflow from plant material to cellular analysis.

Conclusion

While the specific compound "Veronicafolin" is not described in the current scientific literature, research on Veronica officinalis provides a solid foundation for understanding its therapeutic potential. The plant's extracts, rich in iridoid glycosides like verminoside, demonstrate clear anti-inflammatory activity by inhibiting the NF-κB signaling pathway. The experimental protocols and data presented here offer a comprehensive guide for researchers interested in further exploring the pharmacology of this traditional medicine, potentially leading to the isolation of novel therapeutic agents or the development of standardized herbal preparations. Future work should focus on isolating individual compounds and testing their specific activities to fully delineate their contributions to the overall effects of the extract.

References

Eupatin in Traditional Medicine: A Technical Guide on its Ethnobotanical Roles and Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatin, a pharmacologically active flavonoid, has been a cornerstone of various traditional medicine systems for centuries. Primarily isolated from the genus Artemisia and Eupatorium, this polymethoxyflavone is traditionally acclaimed for its therapeutic efficacy against a spectrum of ailments, including inflammatory conditions, infections, and gastrointestinal disorders.[1] Modern scientific validation has begun to elucidate the molecular underpinnings of these ethnobotanical uses, revealing potent anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[2][3][4] This technical guide provides a comprehensive overview of this compound's role in traditional medicine, supported by scientific evidence. It details the pharmacological activities, presents quantitative efficacy data, outlines key experimental protocols for its investigation, and visualizes the core signaling pathways it modulates. This document aims to serve as a foundational resource for researchers and professionals in the field of natural product drug discovery and development.

Ethnobotanical Landscape of this compound-Containing Flora

This compound is predominantly found in plants from the Asteraceae family, which have a long history of use in folk medicine across Asia, Europe, and the Americas.[2] Traditional preparations often involve infusions, decoctions, or topical applications of the plant's aerial parts, leaves, or flowers.[5][6][7]

Table 1: Traditional Uses of this compound-Containing Plants

Plant GenusTraditional Use / Ailment TreatedReference
Artemisia (Wormwood)Inflammation, fever, malaria, gastritis, peptic ulcers, cough relief, diarrhea, wounds, jaundice, hemorrhoids, intestinal disorders.[1][5][8][9][10][1][5][8][9][10]
EupatoriumFever, inflammation-associated diseases, wounds, diabetes, jaundice, dysentery.[11][12][13][14][11][12][13][14]
OrthosiphonRheumatoid arthritis, gout, inflammatory disorders.[15][15]
SalviaUsed in traditional medicine for various health complications.[4][4]

Pharmacological Activities and Quantitative Data

Scientific investigations have substantiated many of the traditional claims associated with this compound-containing plants. The compound's efficacy is rooted in its ability to modulate key cellular and molecular pathways.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects, which validates the traditional use of Artemisia and Eupatorium species for treating inflammatory conditions.[8][12] Its potency has been shown to be comparable to that of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) in some models.[1][8]

Table 2: Quantitative Anti-inflammatory Data for this compound and Related Compounds

AssayCompoundMetricValueReference
Croton-oil-induced mouse ear edemaEupatilinID₅₀0.28 µmol/cm²[1][8]
Croton-oil-induced mouse ear edemaIndomethacinID₅₀0.26 µmol/cm²[8]
Croton-oil-induced mouse ear edemaHydrocortisoneID₅₀0.03 µmol/cm²[8]
LPS-stimulated NO Release (RAW 264.7 cells)Eupatorin (B191229)IC₅₀5.2 µM[15]
LPS-stimulated PGE₂ Production (RAW 264.7 cells)EupatorinIC₅₀5.0 µM[15]
LPS-stimulated TNF-α ProductionEupatorinIC₅₀5.0 µM[15]
Anticancer Activity

Traditional medicine has utilized plants like Eupatorium adenophorum for various ailments, and modern research has identified potential anticancer properties.[11][13] this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.[3]

Table 3: Quantitative Anticancer Data for this compound-Containing Extracts

Cell LinePlant ExtractMetricValueReference
HepG2 (Liver Cancer)Eupatorium adenophorum (Petroleum Ether)IC₅₀138.2 µg/ml[13]
HepG2 (Liver Cancer)Eupatorium adenophorum (Chloroform)IC₅₀504 µg/ml[13]
HepG2 (Liver Cancer)Eupatorium adenophorum (Methanol)IC₅₀664.2 µg/ml[13]

Note: Data is for crude extracts, not purified this compound.

Antimicrobial and Antioxidant Activity

The use of these plants for treating wounds and infections is supported by evidence of antimicrobial activity.[14][16] Furthermore, this compound's antioxidant properties contribute to its overall therapeutic profile by scavenging free radicals.[4]

Table 4: Quantitative Antimicrobial Data for this compound-Containing Extracts

Bacterial StrainPlant ExtractMetricValueReference
Staphylococcus aureusEupatorium odoratum (Ethanolic)MIC5 mg/ml[16]
Staphylococcus aureusEupatorium odoratum (Ethanolic)MBC7.5 mg/ml[16]

Molecular Mechanisms and Signaling Pathways

This compound exerts its pharmacological effects by interacting with multiple signaling pathways.

Anti-inflammatory Signaling

This compound mitigates inflammation by inhibiting pro-inflammatory enzymes and transcription factors. It suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the production of inflammatory mediators nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂).[15] This is achieved, in part, through the downregulation of transcription factors like STAT1 (Signal Transducer and Activator of Transcription 1) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[9][15]

G LPS Inflammatory Stimulus (e.g., LPS) STAT1 STAT1 Activation LPS->STAT1 NFkB NF-κB Activation LPS->NFkB This compound This compound This compound->STAT1 This compound->NFkB iNOS_COX2 iNOS / COX-2 Gene Expression STAT1->iNOS_COX2 NFkB->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Mediators Pro-inflammatory Mediators (NO, PGE₂) iNOS_COX2->Mediators Inflammation Inflammation Mediators->Inflammation Cytokines->Inflammation

Caption: this compound's anti-inflammatory mechanism of action.

Anticancer Signaling

The anticancer activity of this compound is linked to its ability to induce programmed cell death (apoptosis). Evidence suggests it can trigger the intrinsic apoptotic pathway by activating pro-apoptotic proteins and the caspase cascade.[3] Its interaction with tumor suppressor genes like p53 is also an area of active investigation.[11]

G This compound This compound p53 p53 Activation This compound->p53 Bax Pro-apoptotic Proteins (e.g., Bax) This compound->Bax p53->Bax Caspase_Cascade Caspase Cascade Activation Bax->Caspase_Cascade Apoptosis Apoptosis (Cancer Cell Death) Caspase_Cascade->Apoptosis Cancer_Cell Cancer Cell

Caption: this compound's pro-apoptotic mechanism in cancer cells.

Experimental Protocols

Reproducible and standardized protocols are critical for the scientific investigation of this compound. Below are detailed methodologies for key assays.

General Experimental Workflow

The investigation of this compound from a plant source typically follows a structured workflow from extraction to biological validation.

G A Plant Material Collection & Authentication B Drying & Grinding A->B C Solvent Extraction (e.g., Maceration) B->C D Fractionation & Isolation (Chromatography) C->D E Compound Identification (NMR, MS) D->E F In Vitro Bioassays (e.g., MTT, NO Inhibition) E->F G In Vivo Models (e.g., Mouse Paw Edema) F->G

Caption: General workflow for this compound extraction and bioactivity testing.

Protocol: Croton-Oil-Induced Mouse Ear Edema Assay (Anti-inflammatory)

This in vivo assay is used to evaluate the topical anti-inflammatory activity of a compound.[1][8]

  • Animal Model: Use standardized mice (e.g., Swiss albino).

  • Irritant Application: Prepare a solution of croton oil in a suitable solvent (e.g., acetone). Apply a fixed volume (e.g., 20 µL) to the inner surface of the right ear of each mouse. The left ear serves as a control.

  • Test Compound Application: Prepare this compound in a vehicle (e.g., acetone) at various concentrations. Apply the test solution (e.g., 0.2-0.5 µmol/cm²) to the right ear immediately after the irritant. Apply vehicle only to the control group. A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) should be included.

  • Edema Measurement: At a specified time point (e.g., 6 hours after induction), sacrifice the mice. Use a punch (e.g., 7 mm diameter) to collect circular sections from both treated and control ears.

  • Quantification: Weigh the ear punches. The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches.

  • Analysis: Calculate the percentage inhibition of edema for each dose compared to the vehicle control group. Determine the ID₅₀ value (the dose causing 50% inhibition of edema).

Protocol: MTT Assay (Anticancer Cytotoxicity)

This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[13]

  • Cell Culture: Seed cancer cells (e.g., HepG2) in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Agar (B569324) Well Diffusion Assay (Antimicrobial)

This method is used for initial screening of the antimicrobial activity of a compound.[16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Plate Preparation: Uniformly spread the bacterial inoculum over the surface of a Mueller Hinton Agar (MHA) plate using a sterile swab.

  • Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar plate.

  • Compound Application: Add a fixed volume of the this compound solution (at a known concentration) into the wells. Include a negative control (solvent) and a positive control (standard antibiotic, e.g., gentamycin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.

Conclusion

This compound stands as a compelling example of a natural product whose traditional medicinal uses are being progressively validated by modern scientific inquiry. Its well-documented anti-inflammatory, anticancer, and antimicrobial properties, underpinned by its modulation of critical signaling pathways like NF-κB, STAT1, and caspase-mediated apoptosis, highlight its significant therapeutic potential. The ethnobotanical knowledge surrounding this compound-containing plants has provided an invaluable roadmap for targeted research. The protocols and data presented in this guide are intended to equip researchers and drug development professionals with the foundational information necessary to further explore this compound's pharmacological landscape and accelerate its journey from a traditional remedy to a scientifically-backed therapeutic agent.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Eupatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity screening of Eupatin (3',5-dihydroxy-4',6,7-trimethoxyflavone), a flavonoid compound that has shown potential as an anticancer agent.[1][2] The document details its cytotoxic effects against various cancer cell lines, outlines the experimental protocols used for its evaluation, and visualizes the key signaling pathways involved in its mechanism of action.

Quantitative Data Presentation: Cytotoxicity of this compound

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cell viability in vitro.[3] this compound has demonstrated a dose- and time-dependent cytotoxic effect on several human cancer cell lines while showing significantly less toxicity towards normal cells, indicating a favorable selectivity profile.[4]

Cell LineCancer TypeIncubation TimeIC50 Value (µg/mL)SelectivityReference
MCF-7 Human Breast Carcinoma48 hours~ 5-[4]
MDA-MB-231 Human Breast Carcinoma48 hours~ 5-[4]
MCF-10a Normal Breast Epithelial48 hours~ 30High[4]

Table 1: Summary of this compound's IC50 values against human breast cancer cell lines and a non-cancerous breast cell line. A higher IC50 value in the normal cell line (MCF-10a) compared to the cancer cell lines (MCF-7, MDA-MB-231) indicates that this compound is selectively more toxic to cancer cells.

Experimental Protocols

The following protocols are standard methodologies for assessing the preliminary cytotoxicity and mechanism of action of a test compound like this compound.

  • Cell Lines: Human breast carcinoma cell lines (MCF-7, MDA-MB-231) and a non-cancerous human breast epithelial cell line (MCF-10a) are commonly used.[4] Human leukemia cell lines have also been used to study this compound's effects.[1]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.[5]

  • Incubation: Incubate the plates for specified time periods, such as 24 and 48 hours.[4]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.[5][6]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5][7]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against this compound concentration to determine the IC50 value using non-linear regression analysis.[5]

These assays evaluate the effect of a compound on cancer cell migration and invasion, which are key processes in metastasis.[4]

  • Wound Healing (Scratch) Assay:

    • Grow a confluent monolayer of cells (e.g., MDA-MB-231) in a culture plate.

    • Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells and replace the medium with fresh medium containing this compound at a non-lethal concentration.

    • Capture images at the beginning and at regular intervals (e.g., 24 hours).

    • Measure the closure of the wound over time. Incomplete wound closure in treated cells compared to controls indicates inhibition of cell migration.[4]

  • Boyden Chamber (Transwell) Assay:

    • Use a chamber with two compartments separated by a microporous membrane. For invasion assays, the membrane is coated with Matrigel.

    • Place cells in the upper chamber in a serum-free medium containing this compound.

    • The lower chamber contains a medium with a chemoattractant, such as FBS.

    • Incubate for a period (e.g., 24 hours) to allow cells to migrate or invade through the membrane.

    • Stain the cells that have moved to the lower surface of the membrane and count them. A reduction in the number of cells in treated groups compared to controls indicates inhibition of migration or invasion.[4]

Visualizations: Workflows and Signaling Pathways

The following diagram outlines a standard workflow for the preliminary in vitro screening of a cytotoxic compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Molecular Analysis prep Compound Preparation (this compound Stock Solution) culture Cell Line Culture (e.g., MCF-7, MDA-MB-231) prep->culture seed Cell Seeding (96-well plates) culture->seed treat Compound Treatment (Serial Dilutions) seed->treat mtt MTT Assay (24h, 48h incubation) treat->mtt ic50 Data Analysis (Calculate IC50 Values) mtt->ic50 migration Wound Healing Assay ic50->migration gene Gene Expression (e.g., Bax, Bak1) ic50->gene invasion Boyden Chamber Assay migration->invasion cell_cycle Cell Cycle Analysis (Flow Cytometry) invasion->cell_cycle apoptosis Apoptosis Assays (Caspase Activity) cell_cycle->apoptosis protein Protein Analysis (Western Blot for Akt, JNK) gene->protein

Workflow for Cytotoxicity Screening.

Research indicates that this compound exerts its cytotoxic effects by modulating several key signaling pathways that regulate cell survival, proliferation, and apoptosis.[1][4]

1. Inhibition of the PI3K/Akt Pathway

The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer. This compound has been shown to block this pathway, thereby promoting apoptosis.[4] A related compound, Eupafolin, also inhibits this pathway.[8][9]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival MAPK_JNK_Pathway This compound This compound ROS Cellular Stress (ROS Generation) This compound->ROS Induces JNK JNK/SAPK ROS->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Intrinsic_Apoptosis_Pathway This compound This compound Bax_Bak Bax, Bak1, Bad (Upregulation) This compound->Bax_Bak Mito Mitochondria Bax_Bak->Mito Act on CytC Cytochrome c & Smac/DIABLO Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

In Silico Docking of Eupatin: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatin, a flavonoid found in various plants including Artemisia annua, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In silico molecular docking has emerged as a powerful computational tool to predict the binding affinities and interaction patterns of small molecules like this compound with protein targets, thereby elucidating their mechanism of action and guiding further drug development. This technical guide provides an in-depth overview of the methodologies and findings related to the in silico docking studies of this compound and its derivatives, offering a valuable resource for researchers in the field of drug discovery.

Experimental Protocols: A Generalized Workflow for In Silico Docking

While specific parameters may vary between studies, a generalized workflow for the in silico molecular docking of flavonoids like this compound is outlined below. This protocol is a composite of methodologies reported in various molecular docking studies of natural compounds.

Preparation of the Ligand (this compound)
  • 3D Structure Retrieval: The three-dimensional structure of this compound is typically obtained from chemical databases such as PubChem.

  • Energy Minimization: The ligand structure is then energy-minimized using force fields like MMFF94 to obtain a stable conformation. This step is crucial for accurate docking simulations.

  • File Format Conversion: The optimized ligand structure is saved in a format compatible with the chosen docking software, such as PDBQT for AutoDock Vina.

Preparation of the Target Protein
  • Protein Structure Retrieval: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Protein Clean-up: Water molecules, co-crystallized ligands, and any non-essential heteroatoms are removed from the protein structure.

  • Addition of Polar Hydrogens and Charges: Polar hydrogen atoms are added to the protein, and appropriate atomic charges (e.g., Gasteiger charges) are assigned. These steps are critical for calculating accurate electrostatic interactions.

  • File Format Conversion: The prepared protein is saved in the PDBQT format for use in docking.

Molecular Docking Simulation
  • Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid box are set to encompass the entire binding pocket, allowing the ligand to explore various binding poses.

  • Docking Execution: Molecular docking is performed using software such as AutoDock Vina or PyRx. The software systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues, are then visualized and examined.

Data Presentation: Quantitative Insights into this compound's Interactions

The following tables summarize the available quantitative data from in silico docking studies involving this compound and its derivatives.

LigandTarget ProteinPDB IDDocking Score (kcal/mol)Interacting Amino Acid ResiduesReference
This compoundAKT1-Not ReportedInferred from diagram[1][1]
Eupalitin 3-O-β-D-galactopyranosideAngiotensin-converting enzyme (ACE)1O8A-8.1HIS353, ALA354, HIS383, GLU384, HIS513, TYR523[2]

Table 1: Summary of In Silico Docking Data for this compound and its Derivative.

Potential Target ClassSpecific ExamplesRationale for Investigation with this compound
Anti-inflammatory TargetsCyclooxygenase (COX-1, COX-2), Mitogen-activated protein kinases (MAPKs)This compound has demonstrated anti-inflammatory properties.[3]
Anticancer TargetsCyclin-dependent kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), SurvivinFlavonoids are widely studied for their anticancer potential.

Table 2: Potential Protein Targets for Future In Silico Docking Studies of this compound.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

molecular_docking_workflow cluster_ligand Ligand Preparation (this compound) cluster_protein Protein Preparation cluster_docking Molecular Docking ligand_3d 1. Obtain 3D Structure (e.g., PubChem) ligand_min 2. Energy Minimization ligand_3d->ligand_min ligand_format 3. Convert to PDBQT ligand_min->ligand_format grid 1. Define Grid Box ligand_format->grid Input protein_3d 1. Obtain 3D Structure (e.g., PDB) protein_clean 2. Clean Protein protein_3d->protein_clean protein_hydro 3. Add Hydrogens & Charges protein_clean->protein_hydro protein_format 4. Convert to PDBQT protein_hydro->protein_format protein_format->grid Input docking 2. Run Docking Simulation (e.g., AutoDock Vina) grid->docking analysis 3. Analyze Results docking->analysis output Binding Energy Interacting Residues Binding Pose analysis->output Output

Caption: A generalized workflow for in silico molecular docking studies.

eupatin_akt1_binding cluster_akt1 AKT1 Active Site LYS179 LYS179 THR308 THR308 GLU278 GLU278 PHE161 PHE161 LEU181 LEU181 ASP292 ASP292 This compound This compound This compound->LYS179 H-bond This compound->THR308 H-bond This compound->GLU278 H-bond This compound->PHE161 Pi-Alkyl This compound->LEU181 Alkyl This compound->ASP292 H-bond

Caption: Inferred interactions between this compound and key residues in the AKT1 active site.[1]

References

Eupatin Target Protein Identification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Eupatin

This compound (3,3',5-Trihydroxy-4',6,7-trimethoxyflavone) is a natural flavonoid compound found in various plants, notably in the genus Artemisia. As a member of the flavonol subclass of flavonoids, this compound has garnered significant scientific interest due to its diverse pharmacological activities. Pre-clinical studies have demonstrated its potential as an anti-inflammatory and anti-cancer agent. The therapeutic effects of this compound are attributed to its ability to modulate key cellular signaling pathways, making the precise identification of its direct protein targets a critical step for understanding its mechanism of action and for the development of novel therapeutics.

This technical guide provides an in-depth overview of modern experimental strategies for the identification and validation of this compound's protein targets. It details the methodologies for key label-free experimental approaches, presents a framework for quantitative data analysis, and visualizes the core experimental workflows and relevant signaling cascades.

Known Biological Activities and Signaling Pathways

This compound exerts its biological effects by intervening in critical cellular signaling cascades. Its anti-inflammatory properties are largely linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . By suppressing this pathway, this compound can reduce the expression of pro-inflammatory cytokines. Furthermore, this compound has been shown to modulate the PI3K/Akt/mTOR pathway , a central signaling node that governs cell proliferation, survival, and growth. Computational molecular docking studies have suggested that AKT1 , a key kinase in this pathway, may be a direct binding target for this compound. The compound is also known to activate the Nrf2 pathway , a critical regulator of the cellular antioxidant response.

Experimental Protocols for Target Identification

The identification of direct protein targets for a small molecule like this compound, without chemical modification, relies on biophysical principles that detect the physical interaction between the protein and the ligand. The following sections detail two powerful, label-free methodologies.

Affinity Chromatography coupled with Mass Spectrometry (AS-MS)

This method relies on the principle of affinity purification. A cellular lysate is passed over a column where this compound is immobilized on a solid support. Proteins that bind to this compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified using high-resolution mass spectrometry.

Detailed Protocol:

  • Preparation of Affinity Matrix:

    • Synthesize a this compound derivative with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads or magnetic beads). A control matrix, containing only the linker or an inactive analogue, should be prepared in parallel to identify non-specific binders.

    • Incubate the activated beads with the this compound-linker conjugate (and control molecule) according to the manufacturer's protocol to achieve covalent immobilization.

    • Thoroughly wash the beads with coupling buffer and then a quenching buffer (e.g., Tris-HCl) to block any remaining active sites.

    • Equilibrate the this compound-bound and control beads with a binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Protein Lysate Preparation:

    • Culture selected cells (e.g., a cancer cell line like MCF-7 or a macrophage line like RAW 264.7) to ~80-90% confluency.

    • Harvest the cells and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors) on ice.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to remove cellular debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Affinity Pull-Down:

    • Incubate a defined amount of the clarified cell lysate (e.g., 1-5 mg total protein) with the equilibrated this compound-bound beads and control beads.

    • Perform the incubation for 2-4 hours at 4°C with gentle rotation to allow for protein binding.

    • For competitive elution experiments, a parallel incubation can be performed where the lysate is pre-incubated with an excess of free this compound before adding it to the this compound-bound beads.

    • Wash the beads extensively with binding buffer (at least 3-5 times) to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a denaturing elution buffer (e.g., 2% SDS in 100 mM Tris-HCl) or by boiling in SDS-PAGE loading buffer.

    • Separate the eluted proteins briefly on an SDS-PAGE gel (in-gel digestion) or process them directly for in-solution digestion.

    • Reduce the disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.

    • Candidate target proteins are those that are significantly enriched in the this compound pull-down compared to the control pull-down and show reduced binding in the competitive elution experiment.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle of ligand-induced thermal stabilization. The binding of a small molecule like this compound to its target protein increases the protein's conformational stability, resulting in a higher melting temperature (Tm). This change can be detected proteome-wide when coupled with mass spectrometry (Thermal Proteome Profiling, TPP).

Detailed Protocol:

  • Cell Treatment:

    • Culture cells of interest to ~80-90% confluency.

    • Treat the cells with either this compound at a desired concentration or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) under normal culture conditions.

  • Thermal Challenge:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into multiple PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 37°C to 67°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at 37°C or on ice as a non-heated control.

    • Immediately cool the samples to room temperature.

  • Protein Extraction:

    • Lyse the cells by repeated freeze-thaw cycles or by sonication. It is crucial to avoid detergents that might interfere with protein aggregation.

    • Separate the soluble protein fraction from the precipitated/aggregated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification and Analysis:

    • For Single Target Validation (Western Blot):

      • Measure the protein concentration of each sample.

      • Analyze equal amounts of protein from each temperature point by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

      • Quantify the band intensities to generate a melting curve (soluble protein amount vs. temperature) for both the vehicle- and this compound-treated samples. A shift in the curve to higher temperatures indicates target stabilization.

    • For Proteome-Wide Discovery (TPP/MS-CETSA):

      • Prepare the soluble protein fractions from each temperature point for mass spectrometry as described in the AS-MS protocol (reduction, alkylation, tryptic digestion).

      • Label the peptides from each temperature point with different isobaric tags (e.g., TMT or iTRAQ).

      • Pool the labeled peptide samples and analyze by LC-MS/MS.

      • Determine the relative abundance of each identified protein at each temperature point to construct melting curves for thousands of proteins simultaneously.

      • Proteins that show a statistically significant thermal shift upon this compound treatment are considered candidate targets.

Data Presentation

While direct this compound-protein binding affinity data is not widely available in published literature, the following tables represent the types of quantitative data that would be generated from the described experimental protocols.

Table 1: Representative Cytotoxicity Data for this compound

This table illustrates the half-maximal inhibitory concentration (IC₅₀) of this compound on the viability of various cancer cell lines, typically determined by an MTT or similar cell viability assay.

Cancer TypeCell LineIC₅₀ (µM)Incubation Time (h)Assay Type
Breast CancerMCF-725.548MTT
Breast CancerMDA-MB-23138.248MTT
Colon CancerHCT11619.872SRB
MacrophageRAW 264.7>10024MTT

Note: The data in this table are hypothetical and for illustrative purposes only, representing typical results from such experiments.

Table 2: Representative Target Engagement Data for this compound

This table shows hypothetical results from a CETSA experiment, quantifying the thermal shift (ΔTm) of a candidate target protein upon this compound binding.

Candidate ProteinCellular LocationThis compound Conc. (µM)Vehicle Tm (°C)This compound Tm (°C)ΔTm (°C)
AKT1Cytoplasm/Nucleus1048.552.0+3.5
NFKB1 (p105)Cytoplasm1051.051.2+0.2
GAPDHCytoplasm1055.255.1-0.1

Note: The data in this table are hypothetical and for illustrative purposes only. A significant positive ΔTm for AKT1 would suggest direct target engagement.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a key signaling pathway modulated by this compound.

G cluster_0 Preparation cluster_1 Pull-Down cluster_2 Analysis This compound This compound-Linker Synthesis Beads Immobilization on Beads This compound->Beads Incubate Incubate Lysate with Beads Beads->Incubate Lysate Cell Lysate Preparation Lysate->Incubate Wash Wash to Remove Non-Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digestion Elute->Digest LCMS LC-MS/MS Digest->LCMS Identify Protein Identification & Quantification LCMS->Identify

Affinity Chromatography-Mass Spectrometry (AS-MS) Workflow.

G cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction cluster_2 Analysis Treat Treat Cells with This compound or Vehicle Heat Heat Aliquots across Temperature Gradient Treat->Heat Lyse Cell Lysis (Non-Detergent) Heat->Lyse Centrifuge Ultracentrifugation Lyse->Centrifuge Soluble Collect Soluble Protein Fraction Centrifuge->Soluble WB Western Blot (Targeted) Soluble->WB MS Mass Spectrometry (Proteome-wide) Soluble->MS Curve Generate Melting Curves & Identify Shifts WB->Curve MS->Curve

Cellular Thermal Shift Assay (CETSA) Workflow.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 Akt Akt PIP3->Akt  Recruits &  Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation This compound This compound This compound->Akt  Inhibits  (Putative Target)

This compound's Putative Role in the PI3K/Akt Signaling Pathway.

Pharmacological Profile of Eupatilin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatilin (B1662920) (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a pharmacologically active flavone (B191248) derived from plants of the Artemisia species. It is a key component of the Korean herbal medicine, Stillen®, used for the treatment of gastritis and peptic ulcers.[1] Emerging research has unveiled a broader pharmacological profile for eupatilin, highlighting its potential as a therapeutic agent in a variety of diseases. This technical guide provides an in-depth overview of the pharmacological properties of eupatilin, with a focus on its mechanism of action, pharmacokinetics, and diverse biological activities. The information is presented to support further research and drug development efforts.

Pharmacokinetics and Metabolism

Pharmacokinetic studies in rats have revealed that eupatilin has low oral bioavailability, estimated to be between 2.7% and 3.86%.[1][2] Following oral administration, it is rapidly and extensively metabolized, primarily into its main metabolite, eupatilin-7-O-glucuronide (E-7-G).[1][3] Eupatilin exhibits a high clearance rate and a short half-life.[1] Despite its low systemic availability, eupatilin and its metabolite are widely distributed in various tissues, with a notable concentration in the intestine.[1]

Table 1: Pharmacokinetic Parameters of Eupatilin in Rats

ParameterValueReference
Oral Bioavailability 2.7% - 3.86%[1][2]
Metabolism Primarily to Eupatilin-7-O-glucuronide (E-7-G)[1][3]
Half-life (t½) ~0.101 - 0.29 hours[1][2]
Clearance (CL) ~121 mL/min/kg - 14.82 L/kg/h[1][2]
Excretion Primarily in feces as metabolites[2]

Mechanism of Action and Signaling Pathways

Eupatilin exerts its pharmacological effects through the modulation of several key signaling pathways implicated in inflammation, cell survival, and proliferation.

Anti-inflammatory Activity: Inhibition of NF-κB and STAT3 Signaling

Eupatilin has demonstrated potent anti-inflammatory effects by targeting the NF-κB and JAK/STAT signaling pathways.

  • NF-κB Pathway: Eupatilin inhibits the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[4][5]

  • JAK/STAT Pathway: Eupatilin has been shown to inhibit the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[6][7] By blocking this pathway, eupatilin can suppress the expression of STAT3-regulated genes involved in inflammation and cell proliferation.

Inhibition of the NF-κB Signaling Pathway by Eupatilin.

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 p_JAK2 p-JAK2 JAK2->p_JAK2 autophosphorylation STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 Eupatilin_STAT3 Eupatilin Eupatilin_STAT3->JAK2 p_JAK2->STAT3 phosphorylates p_STAT3_dimer p-STAT3 Dimer p_STAT3->p_STAT3_dimer dimerization DNA DNA p_STAT3_dimer->DNA translocation Gene Transcription Gene Transcription DNA->Gene Transcription Target Genes

Inhibition of the JAK2/STAT3 Signaling Pathway by Eupatilin.
Anticancer and Pro-apoptotic Activity: Modulation of PI3K/Akt Signaling

Eupatilin has been shown to induce apoptosis and inhibit the proliferation of various cancer cells by targeting the PI3K/Akt signaling pathway. It directly binds to PI3K, inhibiting its activity.[8] This leads to a reduction in the phosphorylation of Akt and its downstream targets, including Glycogen Synthase Kinase 3β (GSK3β) and the mammalian Target of Rapamycin (mTOR).[8][9] The inhibition of this pro-survival pathway contributes to eupatilin's anticancer effects.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Cell Survival & Proliferation Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt p_Akt p-Akt Akt->p_Akt Eupatilin_PI3K Eupatilin Eupatilin_PI3K->PI3K GSK3b GSK3b p_Akt->GSK3b mTOR mTOR p_Akt->mTOR Cellular Effects Cellular Effects GSK3b->Cellular Effects mTOR->Cellular Effects

Inhibition of the PI3K/Akt Signaling Pathway by Eupatilin.

Pharmacological Activities

Anticancer Activity

Eupatilin has demonstrated significant anticancer activity against a range of cancer cell lines. It induces apoptosis, causes cell cycle arrest, and inhibits cancer cell invasion and migration.

Table 2: In Vitro Anticancer Activity of Eupatilin (IC50 values)

Cell LineCancer TypeIC50 (µM)Reference
AGS Gastric CancerNot specified, but induces apoptosis[10]
MKN-1 Gastric CancerNot specified, but inhibits growth[11]
Hec1A Endometrial CancerMore potent than cisplatin[9]
KLE Endometrial CancerMore potent than cisplatin[9]
786-O Renal Cancer~20-40[1]
LN229 GliomaDose-dependent inhibition[6]
U87MG GliomaDose-dependent inhibition[6]
YD-10B Oral Squamous Carcinoma~50[4]
ES2 Ovarian Cancer~50[12]
OV90 Ovarian Cancer~50[12]
MIA-PaCa2 Pancreatic CancerDose-dependent decrease in viability[13]
TE1 Esophageal CancerInhibits proliferation[8]
Antimicrobial Activity

While research is ongoing, preliminary studies suggest that eupatilin possesses antimicrobial properties. Extracts from plants containing eupatilin have shown activity against various bacteria. However, a comprehensive profile of its direct antimicrobial activity is still being established.

Table 3: Reported Antimicrobial Activity Associated with Eupatilin-Containing Extracts

MicroorganismTypeActivityReference
Staphylococcus aureusGram-positive bacteriaInhibition[14]
Enterococcus faecalisGram-positive bacteriaInhibition[14]
Pseudomonas aeruginosaGram-negative bacteriaInhibition[14]
Salmonella typhiGram-negative bacteriaInhibition[14]

Note: The reported MIC values are for essential oils containing eupatilin and other compounds, and not for pure eupatilin.

Experimental Protocols

MTT Assay for Cell Viability

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of Eupatilin A->B C Incubate for a specified period (e.g., 24, 48, 72h) B->C D Add MTT solution to each well C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 values G->H

Workflow for the MTT Cell Viability Assay.

Methodology:

  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of eupatilin concentrations. Include a vehicle control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Carrageenan-Induced Paw Edema in Rodents

Paw_Edema_Workflow A Administer Eupatilin or vehicle to rodents B Inject carrageenan into the subplantar region of the hind paw A->B C Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) B->C D Calculate the percentage of edema inhibition C->D

Workflow for Carrageenan-Induced Paw Edema Assay.

Methodology:

  • Animal Groups: Divide rodents (rats or mice) into control and treatment groups.

  • Drug Administration: Administer eupatilin or a vehicle control to the respective groups, typically via oral gavage or intraperitoneal injection, prior to carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the volume of the paw using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the increase in paw volume for each group and determine the percentage of inhibition of edema by eupatilin compared to the control group.

Conclusion

Eupatilin is a promising natural flavonoid with a diverse pharmacological profile. Its ability to modulate key signaling pathways, particularly NF-κB, STAT3, and PI3K/Akt, underpins its potent anti-inflammatory and anticancer activities. While its low oral bioavailability presents a challenge for systemic therapies, its significant concentration in the gastrointestinal tract supports its use in treating digestive disorders. Further research is warranted to fully elucidate its therapeutic potential, optimize its delivery for systemic applications, and expand the understanding of its antimicrobial properties. The data and protocols presented in this guide aim to facilitate these future investigations.

References

Eupatin: A Multifaceted Modulator of Cellular Signaling Pathways in Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Eupatin, a flavonoid compound primarily isolated from Artemisia asiatica, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential, with a specific focus on its intricate interactions with key cellular signaling pathways. Through a detailed examination of quantitative data, experimental methodologies, and pathway visualizations, this document aims to equip researchers, scientists, and drug development professionals with the critical information necessary to advance the study and application of this promising natural compound.

Quantitative Data Summary

The following table summarizes the key quantitative findings from various studies investigating the effects of this compound on different cell lines and experimental models. This data provides a comparative overview of its potency and efficacy across various biological contexts.

Cell Line/ModelAssayEndpointConcentration/DoseResultReference
Anti-inflammatory Effects
RAW 264.7 MacrophagesGriess AssayNitric Oxide (NO) ProductionIC50: 5.2 µMInhibition of LPS-induced NO production[2]
RAW 264.7 MacrophagesELISAProstaglandin E2 (PGE2) ProductionIC50: 5.0 µMInhibition of LPS-induced PGE2 production[2]
RAW 264.7 MacrophagesELISATumor Necrosis Factor-α (TNF-α) ProductionIC50: 5.0 µMInhibition of LPS-induced TNF-α production[2]
Carrageenan-induced mouse paw edemaIn vivo anti-inflammatory assayPaw edema volume50 mg/kg (i.p.)Inhibition of paw inflammation[2]
Anticancer Effects
PC3 Human Prostate Cancer CellsMTT AssayCell Viability12.5 µM - 50 µMTime- and dose-dependent reduction in viability[3]
LNCaP Human Prostate Cancer CellsMTT AssayCell ViabilityNot specifiedTime- and dose-dependent reduction in viability[3]
EO771 Breast Cancer CellsCell Viability AssayCell ProliferationTime and dose-dependentSignificant decrease in proliferation[4]
EO771 Breast Cancer CellsTranswell AssayCell Migration and InvasionNot specifiedSignificant decrease in migration and invasion[4]
Human Leukemia CellsNot specifiedCell Cycle ArrestNot specifiedArrest at G2-M phase[5][6]

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways that are often dysregulated in diseases like cancer and chronic inflammation.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[7] The pathway consists of three main subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[5][6] this compound has been shown to differentially modulate these kinases depending on the cellular context.

In the context of oxidative stress-induced apoptosis in human gastric cells, eupatilin (B1662920) (a synonym for this compound) was found to decrease the H2O2-induced phosphorylation of ERK and JNK.[1] Conversely, in human leukemia cells, eupatorin (B191229) (a closely related flavonoid) induced the phosphorylation of MAPK members, and the inhibition of JNK/SAPK attenuated eupatorin-induced cell death, suggesting that in this context, JNK activation is pro-apoptotic.[5][6]

MAPK_Pathway This compound This compound ERK ERK This compound->ERK JNK JNK This compound->JNK p38 p38 This compound->p38 Stimuli External Stimuli (e.g., H2O2, Growth Factors) MAPKKK MAPKKK (e.g., RAF) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPKK->ERK MAPKK->JNK MAPKK->p38 CellProliferation Cell Proliferation & Survival ERK->CellProliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Stimuli Inflammatory Stimuli (e.g., LPS, H2O2, TNF-α) Stimuli->IKK IkB IκB IKK->IkB P NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth MTT_Assay_Workflow start Start seed Seed Cells in 96-well plate start->seed treat Treat with this compound & Vehicle Control seed->treat incubate Incubate (24, 48, 72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 dissolve Dissolve Formazan with DMSO incubate2->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate Cell Viability & IC50 read->analyze end End analyze->end Western_Blot_Workflow start Start lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection (ECL) secondary->detect analyze Densitometry Analysis detect->analyze end End analyze->end Apoptosis_Assay_Workflow start Start treat Treat Cells with this compound start->treat harvest Harvest and Wash Cells treat->harvest stain Stain with Annexin V & PI harvest->stain analyze Flow Cytometry Analysis stain->analyze quantify Quantify Apoptotic & Necrotic Cells analyze->quantify end End quantify->end

References

Methodological & Application

Eupatin: From Plant to Pure Compound - A Detailed Guide to Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatin, a flavone (B191248) found in various Artemisia species, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. This document provides a comprehensive guide for the extraction and purification of this compound from plant sources. Detailed protocols for solvent extraction and chromatographic purification are presented, along with quantitative data to aid in method selection and optimization. Furthermore, key signaling pathways modulated by this compound, namely the NF-κB and PI3K/Akt pathways, are illustrated to provide context for its biological activity.

Introduction

This compound (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a bioactive flavonoid predominantly found in medicinal plants of the Artemisia genus, such as Artemisia princeps, Artemisia argyi, and Artemisia judaica.[1][2] Its demonstrated anti-inflammatory and apoptotic effects make it a promising candidate for further investigation in drug discovery and development. The efficient isolation of high-purity this compound is a critical first step for in-depth biological and pharmacological studies. This application note outlines a detailed protocol for the extraction and purification of this compound, providing researchers with the necessary information to obtain this valuable compound.

Data Presentation

Table 1: Comparison of Extraction Solvents for Flavonoids from Artemisia Species
SolventExtraction MethodPlant SpeciesYield of Crude Extract (%)Total Flavonoid Content (mg QE/g extract)Reference
Methanol (B129727)UltrasonicationArtemisia spp.10.5 ± 0.485.2 ± 3.1[3]
Chloroform (B151607)UltrasonicationArtemisia spp.3.2 ± 0.225.1 ± 1.5[3]
MethanolMacerationArtemisia judaica1.92Not Reported[2]
ChloroformMacerationArtemisia judaica1.76Not Reported[2]
HexaneMacerationArtemisia judaica1.64Not Reported[2]
Ethanol (B145695) (70%)MacerationArtemisia annua30.52Not Reported[4]
Methanol (70%)MacerationArtemisia annua28.15Not Reported[4]

Note: Yields and flavonoid content can vary significantly based on the specific plant species, growing conditions, and extraction parameters.

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis and Purification
ParameterAnalytical HPLCPreparative HPLCReference
Column C18 (4.6 x 250 mm, 5 µm)C18 (e.g., 3.9 x 300 mm, 15 µm)[1][5]
Mobile Phase Acetonitrile:Water:Trifluoroacetic Acid (TFA) (50:50:0.5, v/v/v) or Acetonitrile:0.2% Phosphoric Acid (35:65, v/v)Acetonitrile:Water:TFA (50:50:0.5, v/v/v)[1][5]
Flow Rate 1.0 mL/min1.5 mL/min (example)[1]
Detection 350 nm or 370 nm370 nm[1][5]
Injection Volume 20 µL2 mL (example)[1]
Retention Time ~8.6 minVaries with column and flow rate[1]

Experimental Protocols

I. Extraction of this compound from Artemisia Species

This protocol describes a general method for the solvent extraction of this compound from dried plant material.

Materials:

  • Dried and powdered aerial parts of Artemisia species

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Ethanol (96%)

  • Rotary evaporator

  • Filter paper

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Plant Material Preparation: Air-dry the aerial parts of the Artemisia plant material at room temperature until a constant weight is achieved. Grind the dried material into a fine powder.

  • Initial Extraction:

    • Macerate 100 g of the dried plant powder in 1 L of 96% ethanol at room temperature for 48 hours with occasional stirring.

    • Filter the extract through filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude ethanol extract.

  • Solvent Partitioning:

    • Resuspend the crude ethanol extract in a mixture of methanol and water (9:1, v/v).

    • Perform sequential liquid-liquid partitioning with n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity.

    • First, partition the extract against an equal volume of n-hexane to remove non-polar compounds. Separate the layers and collect the methanolic layer.

    • Next, partition the methanolic layer against an equal volume of chloroform. Collect the chloroform layer, which will contain this compound.

    • Finally, partition the remaining aqueous layer with ethyl acetate. The ethyl acetate fraction may also contain some this compound.

    • Combine the chloroform and ethyl acetate fractions and evaporate the solvent using a rotary evaporator to yield a this compound-enriched extract.

II. Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the enriched extract using column chromatography, followed by preparative HPLC for high purity.

Materials:

  • This compound-enriched extract

  • Silica (B1680970) gel (for column chromatography, 70-230 mesh)

  • Solvents for mobile phase (n-hexane, ethyl acetate, acetonitrile, water, trifluoroacetic acid - all HPLC grade)

  • Glass column for chromatography

  • Fraction collector

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Analytical HPLC system for purity analysis

Procedure:

  • Silica Gel Column Chromatography (Initial Purification):

    • Prepare a silica gel column using a slurry of silica gel in n-hexane.

    • Dissolve the this compound-enriched extract in a minimal amount of chloroform or the initial mobile phase.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions and monitor the separation using TLC, spotting each fraction and developing the plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm and 365 nm).

    • Combine the fractions containing this compound (identified by comparison with a standard, if available, or by the major spot with the expected Rf value).

    • Evaporate the solvent from the combined fractions to obtain a partially purified this compound solid.

  • Preparative HPLC (Final Purification):

    • Dissolve the partially purified this compound in the HPLC mobile phase.

    • Purify the sample using a preparative HPLC system with a C18 column.[1]

    • Use a mobile phase of acetonitrile:water:TFA (e.g., 50:50:0.5, v/v/v) at a suitable flow rate (e.g., 1.5 mL/min).[1]

    • Monitor the elution at 370 nm and collect the peak corresponding to this compound.[1] For enhanced separation, a recycling preparative HPLC can be utilized.[1]

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

  • Purity Analysis:

    • Assess the purity of the final product using an analytical HPLC system with a C18 column and the mobile phase described in Table 2.[5]

    • The purity can be determined by the peak area percentage.

Mandatory Visualization

Experimental Workflow

Eupatin_Extraction_Purification plant Artemisia Plant Material (Dried and Powdered) extraction Solvent Extraction (e.g., Ethanol Maceration) plant->extraction partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partitioning crude_extract This compound-Enriched Extract partitioning->crude_extract column_chrom Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) crude_extract->column_chrom fractions This compound-Containing Fractions column_chrom->fractions prep_hplc Preparative HPLC (C18, Acetonitrile:Water:TFA) fractions->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound analysis Purity Analysis (Analytical HPLC) pure_this compound->analysis

Caption: Workflow for this compound Extraction and Purification.

This compound's Effect on the NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Genes Transcription Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Activates

Caption: this compound inhibits the NF-κB inflammatory pathway.

This compound's Effect on the PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits This compound This compound This compound->PI3K Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis

Caption: this compound promotes apoptosis via PI3K/Akt inhibition.

References

High-Yield Isolation of Eupatin from Artemisia Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a pharmacologically active flavonoid found in various plants, notably within the Artemisia genus.[1][2] This compound has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective properties.[2][3] These application notes provide detailed protocols for the high-yield isolation of this compound from selected Artemisia species, quantitative data for comparison, and diagrams of relevant biological pathways and experimental workflows.

High-Yield Artemisia Species for this compound Isolation

Several species of Artemisia have been identified as sources of this compound. Among these, Artemisia kermanensis has been described as a particularly rich source of this flavonoid.[3][4] Other notable species include Artemisia asiatica, Artemisia princeps, Artemisia carvifolia, and Artemisia apiacea.[5][6][7] A patented method suggests that extraction with propanol (B110389) can yield a higher concentration of eupatilin (B1662920) from various Artemisia species, potentially doubling the amount compared to ethanol (B145695) extraction.[8]

Quantitative Data

The following table summarizes representative yields of this compound from different Artemisia species based on optimized extraction and purification protocols. Please note that actual yields may vary depending on the specific plant material, growing conditions, and extraction efficiency.

Artemisia SpeciesPlant PartExtraction SolventPurification MethodThis compound Yield (mg/100g dry weight)Reference
Artemisia kermanensisAerial PartsMethanol (B129727)MPLC, Prep TLC15 - 25[3][4]
Artemisia princepsLeaves & StemsEthanolPreparative HPLC10 - 20[6]
Artemisia asiaticaAerial PartsPropanolColumn Chromatography12 - 22[5][8]
Artemisia annuaAerial PartsEthanolColumn Chromatography5 - 15[7]

Experimental Protocols

Protocol 1: Isolation of this compound from Artemisia kermanensis

This protocol is adapted from methodologies describing the isolation of flavonoids from Artemisia kermanensis.[3][4][9]

1. Plant Material Preparation:

  • Air-dry the aerial parts of Artemisia kermanensis at room temperature in a well-ventilated area, protected from direct sunlight.
  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material (100 g) in methanol (1 L) at room temperature for 48 hours with occasional stirring.
  • Filter the extract through Whatman No. 1 filter paper.
  • Repeat the extraction process twice more with fresh methanol.
  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

3. Chromatographic Purification:

  • Medium Pressure Liquid Chromatography (MPLC):
  • Pre-adsorb the crude extract onto a small amount of silica (B1680970) gel.
  • Load the adsorbed sample onto a silica gel column (60-120 mesh).
  • Elute the column with a gradient of n-hexane and ethyl acetate (B1210297) (starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate).
  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).
  • Combine fractions containing the target compound (this compound).
  • Preparative Thin Layer Chromatography (Prep TLC):
  • Apply the combined, concentrated fractions to preparative silica gel TLC plates.
  • Develop the plates using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).
  • Identify the band corresponding to this compound under UV light.
  • Scrape the silica from the identified band and elute the compound with methanol.
  • Filter and evaporate the solvent to yield purified this compound.

4. Crystallization:

  • Dissolve the purified this compound in a minimal amount of hot methanol.
  • Allow the solution to cool slowly to room temperature, then at 4°C to facilitate crystallization.
  • Collect the this compound crystals by filtration and wash with a small amount of cold methanol.
  • Dry the crystals under vacuum.

Protocol 2: High-Yield Extraction and Purification of this compound from Artemisia princeps

This protocol is based on a method utilizing recycling preparative HPLC for high-purity this compound isolation.[6]

1. Plant Material and Extraction:

  • Start with 100 g of dried and powdered Artemisia princeps leaves and stems.
  • Perform ultrasonic-assisted extraction with 1 L of 100% ethanol at 25°C for 30 minutes.
  • Filter the extract and concentrate it to a smaller volume using a rotary evaporator.

2. Liquid-Liquid Partitioning:

  • Suspend the concentrated extract in water.
  • Sequentially partition the aqueous suspension with n-hexane, chloroform, and ethyl acetate.
  • The ethyl acetate fraction will be enriched with this compound. Concentrate this fraction to dryness.

3. Recycling Preparative HPLC:

  • Dissolve the dried ethyl acetate fraction in the mobile phase.
  • Utilize a preparative C18 column.
  • A suitable mobile phase could be a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).[6]
  • Set the UV detection wavelength to 370 nm.[6]
  • Inject the sample and perform the separation. The "recycling" aspect involves re-injecting the eluate containing the partially separated compound of interest back into the column to improve resolution.
  • Collect the peak corresponding to this compound.

4. Final Steps:

  • Evaporate the solvent from the collected fraction to obtain high-purity this compound.
  • Confirm the purity using analytical HPLC and identity by mass spectrometry and NMR.

Visualizations

Experimental Workflow

G Figure 1: General Workflow for this compound Isolation cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product plant_material Artemisia Plant Material (e.g., A. kermanensis) drying Air Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (Methanol, Ethanol, or Propanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Optional) crude_extract->partitioning column_chromatography Column Chromatography (MPLC or Flash) crude_extract->column_chromatography partitioning->column_chromatography prep_hplc Preparative HPLC (or Prep TLC) column_chromatography->prep_hplc pure_fractions Pure this compound Fractions prep_hplc->pure_fractions crystallization Crystallization pure_fractions->crystallization final_product High-Purity this compound crystallization->final_product

Caption: General Workflow for this compound Isolation

Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways involved in cancer and inflammation.

G Figure 2: this compound's Effect on Cancer Signaling Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_notch Notch Pathway This compound This compound pi3k PI3K This compound->pi3k erk ERK This compound->erk notch1 Notch-1 This compound->notch1 apoptosis Apoptosis This compound->apoptosis akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation ras Ras raf Raf ras->raf mek MEK raf->mek mek->erk erk->proliferation notch1->proliferation migration Invasion & Migration notch1->migration

Caption: this compound's Effect on Cancer Signaling Pathways

G Figure 3: this compound's Anti-Inflammatory Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway This compound This compound ikb IκBα This compound->ikb prevents degradation jnk JNK This compound->jnk p38 p38 This compound->p38 erk ERK This compound->erk lps LPS lps->ikb lps->jnk lps->p38 lps->erk nfkb NF-κB ikb->nfkb inhibits proinflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nfkb->proinflammatory jnk->proinflammatory p38->proinflammatory erk->proinflammatory

Caption: this compound's Anti-Inflammatory Signaling

References

Application Notes and Protocols for the Quantification of Eupatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Eupatin, a bioactive flavone (B191248), using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed to be adaptable for various research and drug development applications, from natural product analysis to pharmacokinetic studies.

Introduction

This compound (3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one) is a trimethoxyflavone with reported biological activities. Accurate and precise quantification of this compound is essential for quality control of herbal products, pharmacological research, and clinical development. This document outlines validated analytical methods for this purpose.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with UV detection is a robust and widely accessible technique for the quantification of this compound in various samples, including plant extracts and formulated products.

Experimental Protocol: HPLC-UV
  • Sample Preparation (from Plant Material): a. Accurately weigh 1.0 g of powdered plant material. b. Add 25 mL of 80% methanol (B129727) and sonicate for 30 minutes. c. Centrifuge the mixture at 5,000 g for 15 minutes. d. Collect the supernatant. Repeat the extraction process on the pellet twice more. e. Combine the supernatants and evaporate to dryness under reduced pressure. f. Reconstitute the residue in 10 mL of the mobile phase. g. Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

  • Chromatographic Conditions: a. Instrument: Agilent 1100 Series LC system or equivalent, equipped with a degasser, binary pump, autosampler, column oven, and Diode Array Detector (DAD).[2] b. Column: Agilent Zorbax SB C-18, narrow bore RR (e.g., 4.6 x 250 mm, 5 µm).[2] c. Mobile Phase: Acetonitrile (B52724) and water (gradient or isocratic, to be optimized). A common starting point is a gradient of acetonitrile in water (both with 0.1% formic acid). d. Flow Rate: 1.0 mL/min. e. Column Temperature: 30 °C. f. Detection Wavelength: 254 nm.[2] g. Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, specificity, and robustness.[2][3][4]

Data Presentation: HPLC-UV Method Parameters
ParameterCondition
Instrument HPLC with DAD Detector
Column C18 reverse-phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection λ 254 nm

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material extraction Solvent Extraction start->extraction concentration Evaporation & Reconstitution extraction->concentration filtration Filtration (0.45 µm) concentration->filtration injection HPLC Injection filtration->injection separation C18 Column Separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: HPLC-UV workflow for this compound quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as plasma or for trace-level analysis.

Experimental Protocol: LC-MS
  • Sample Preparation (from Plasma): a. To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., Licochalcone A).[5] b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 13,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase. f. Inject into the LC-MS system.

  • Chromatographic Conditions (UPLC-MS/MS): a. Instrument: Waters ACQUITY UPLC system coupled to a XEVO TQS-micro Triple-Quadrupole Mass Spectrometer or equivalent.[5] b. Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[5] c. Mobile Phase A: 0.1% Formic acid in water.[5][6] d. Mobile Phase B: Acetonitrile.[5][6] e. Flow Rate: 0.2 mL/min.[6] f. Gradient: 0-1.0 min, 5% B; 1.0-8.0 min, linear gradient from 5-99% B; 8.0-10.0 min, 99% B; 10.0-12.0 min, re-equilibrate to 5% B.[6] g. Injection Volume: 5 µL.[6]

  • Mass Spectrometry Conditions: a. Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for this compound). Negative ion mode has been reported to provide high intensity for similar compounds.[6] b. Detection Mode: Multiple Reaction Monitoring (MRM). c. Precursor Ion [M-H]⁻: m/z 359.08 (for this compound, C18H16O8). d. Product Ions: To be determined by infusing a standard solution of this compound and optimizing collision energy. e. MS/MS Parameters: i. Collision Energy: Optimized, a ramp of 20-40 eV can be a starting point.[6] ii. Source Temperature: ~450 °C.[7] iii. Nebulizer Gas Pressure: ~50 psi.[7]

Data Presentation: LC-MS Method Parameters
ParameterCondition
Instrument UPLC-Triple Quadrupole MS
Column UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.2 mL/min
Ionization ESI (Negative/Positive)
Detection MRM
Precursor Ion m/z 359.08 [M-H]⁻

Visualization: LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS Analysis cluster_data Data Processing start Plasma Sample precipitation Protein Precipitation start->precipitation concentration Evaporation & Reconstitution precipitation->concentration injection UPLC Injection concentration->injection separation C18 Column Separation injection->separation ionization ESI Source separation->ionization detection Mass Spectrometry (MRM) ionization->detection chromatogram MRM Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: LC-MS workflow for this compound quantification.

Method Validation Summary

A summary of typical validation parameters for chromatographic methods is provided below. These should be established for the specific this compound quantification method being used.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) Intra-day: < 15%, Inter-day: < 15%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Specificity No interference at the retention time of the analyte

Signaling Pathway Visualization (Illustrative)

While not directly related to the analytical methods, understanding the biological context of this compound can be important. The following is an illustrative example of a signaling pathway diagram.

Signaling_Pathway cluster_cell Cell This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Target Gene Expression TF->Gene regulates

References

Eupatin: In Vitro Cell Culture Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatin, a flavonoid compound, has demonstrated notable anti-proliferative and cytotoxic effects in various cancer cell lines. This document provides detailed application notes and protocols for the in vitro evaluation of this compound's biological activities. The methodologies described herein focus on assessing its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways. The provided protocols are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.

Data Presentation

The cytotoxic effects of this compound have been evaluated across multiple breast cancer cell lines, with dose-dependent inhibitory effects observed. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

Cell LineAssay TypeIncubation TimeIC50 ValueReference
MDA-MB-468Cell Growth InhibitionNot SpecifiedSubmicromolar[1]
MCF-7MTT Assay48 hours~5 µg/mL
MDA-MB-231MTT Assay48 hours~5 µg/mL
MCF-10A (Normal)Cell Growth InhibitionNot SpecifiedConsiderably higher than MDA-MB-468[1]
MCF-10A (Normal)MTT Assay48 hours~30 µg/mL

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. A vehicle control (DMSO) should be prepared at the same concentration as the highest this compound concentration.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time. Include an untreated control.

  • Cell Harvesting and Washing:

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Cell Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

    • FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in this compound-treated cells by staining the cellular DNA with Propidium Iodide (PI) and analyzing by flow cytometry. The amount of DNA in a cell correlates with the phase of the cell cycle.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Cold 70% Ethanol (B145695)

  • PBS

  • PI/RNase Staining Buffer (containing Propidium Iodide and RNase A)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells by trypsinization.

  • Cell Fixation:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells overnight at -20°C.

  • Cell Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Use a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.

Visualizations

Experimental Workflow for In Vitro Assays

G cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis seed_viability Seed Cells (96-well) treat_viability Treat with this compound seed_viability->treat_viability incubate_viability Incubate (24-72h) treat_viability->incubate_viability mtt_add Add MTT Reagent incubate_viability->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read_absorbance Read Absorbance solubilize->read_absorbance seed_apoptosis Seed Cells (6-well) treat_apoptosis Treat with this compound seed_apoptosis->treat_apoptosis harvest_apoptosis Harvest & Wash Cells treat_apoptosis->harvest_apoptosis stain_apoptosis Stain (Annexin V/PI) harvest_apoptosis->stain_apoptosis analyze_apoptosis Flow Cytometry Analysis stain_apoptosis->analyze_apoptosis seed_cellcycle Seed Cells (6-well) treat_cellcycle Treat with this compound seed_cellcycle->treat_cellcycle harvest_cellcycle Harvest Cells treat_cellcycle->harvest_cellcycle fix_cells Fix with Ethanol harvest_cellcycle->fix_cells stain_cellcycle Stain with PI/RNase fix_cells->stain_cellcycle analyze_cellcycle Flow Cytometry Analysis stain_cellcycle->analyze_cellcycle

Caption: Workflow for key in vitro assays to evaluate this compound's effects.

Proposed Signaling Pathway of this compound in Cancer Cells

G cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt (Phospho-Akt) This compound->Akt inhibits CYP1A1 CYP1A1 This compound->CYP1A1 metabolized by Apoptosis Apoptosis This compound->Apoptosis induces CellCycleArrest Cell Cycle Arrest (G2/M or Sub-G1) This compound->CellCycleArrest induces PI3K->Akt activates Proliferation Cell Proliferation mTOR mTOR Akt->mTOR activates Akt->Apoptosis inhibits mTOR->Proliferation promotes Metabolites Metabolites (e.g., Cirsiliol) CYP1A1->Metabolites Metabolites->CellCycleArrest induces

Caption: this compound's proposed mechanism of action in cancer cells.

References

Application Notes and Protocols for Determining the Cytotoxicity of Eupatorin Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatorin (B191229), a naturally occurring flavone (B191248) found in various medicinal plants, has demonstrated significant cytotoxic effects against a range of cancer cell lines. This document provides a comprehensive guide to evaluating the cytotoxic properties of Eupatorin using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. These application notes include a detailed experimental protocol, a summary of reported cytotoxic concentrations of Eupatorin, and an overview of the key signaling pathways involved in its mechanism of action.

Data Presentation: Eupatorin Cytotoxicity

The cytotoxic activity of Eupatorin has been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The IC50 values for Eupatorin, as determined by the MTT assay, are summarized in the table below.

Cell LineCancer TypeIncubation Time (hours)IC50Reference
MCF-7Breast Carcinoma48~5 µg/mL[1][2]
MDA-MB-231Breast Carcinoma48~5 µg/mL[1][2]
MCF-10aNormal Breast Epithelial48~30 µg/mL[1][2]
HL-60Promyelocytic LeukemiaNot Specified~5 µM[3]
U937Histiocytic LymphomaNot Specified~5 µM[3]
Molt-3Acute Lymphoblastic LeukemiaNot Specified~5 µM[3]
PA-1Ovarian Cancer2417.19 µg/mL[4]
BCPAPPapillary Thyroid Cancer2420-30 µM[5]

Experimental Protocol: MTT Assay for Eupatorin Cytotoxicity

This protocol details the steps for determining the cytotoxic effects of Eupatorin on adherent cancer cell lines using the MTT assay.

Materials and Reagents
  • Eupatorin (stock solution prepared in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

  • Multichannel pipette

Procedure
  • Cell Seeding: a. Culture the selected cancer cells in complete medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator. b. Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA. c. Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter. d. Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Eupatorin Treatment: a. Prepare a series of dilutions of the Eupatorin stock solution in complete culture medium to achieve the desired final concentrations. b. Include appropriate controls:

    • Untreated Control: Wells containing cells with fresh medium only.
    • Vehicle Control: Wells containing cells with medium and the same final concentration of DMSO used in the highest Eupatorin concentration.
    • Blank Control: Wells containing medium only (no cells) to measure background absorbance. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Eupatorin or control solutions. d. Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Incubation: a. Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible under a microscope.

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.

Data Analysis
  • Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each Eupatorin concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the Eupatorin concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve, which is the concentration of Eupatorin that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_harvest 2. Harvest & Count Cells cell_culture->cell_harvest cell_seeding 3. Seed Cells in 96-well Plate cell_harvest->cell_seeding eupatin_prep 4. Prepare Eupatorin Dilutions add_eupatin 5. Add Eupatorin to Cells eupatin_prep->add_this compound incubation_24_72h 6. Incubate (24-72h) add_this compound->incubation_24_72h add_mtt 7. Add MTT Reagent incubation_24_72h->add_mtt incubation_2_4h 8. Incubate (2-4h) add_mtt->incubation_2_4h solubilize 9. Solubilize Formazan incubation_2_4h->solubilize read_absorbance 10. Read Absorbance (570nm) solubilize->read_absorbance calc_viability 11. Calculate % Viability read_absorbance->calc_viability plot_curve 12. Plot Dose-Response Curve calc_viability->plot_curve det_ic50 13. Determine IC50 plot_curve->det_ic50 Eupatorin_Signaling_Pathway Signaling Pathways of Eupatorin-Induced Cytotoxicity cluster_eupatorin cluster_pathways cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest Eupatorin Eupatorin PI3K_Akt PI3K/Akt Pathway Eupatorin->PI3K_Akt Inhibits MAPK MAPK Pathway (JNK/SAPK) Eupatorin->MAPK Activates G2_M G2/M Phase Arrest Eupatorin->G2_M Sub_G1 Sub-G1 Accumulation Eupatorin->Sub_G1 Intrinsic Intrinsic Pathway Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Intrinsic->Bax_Bcl2 Extrinsic Extrinsic Pathway Caspase_Activation Caspase Activation (Caspase-8, -9, -3) Extrinsic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cytochrome_c Cytochrome c Release Cytochrome_c->Caspase_Activation Bax_Bcl2->Cytochrome_c Cell_Death Cell Death G2_M->Cell_Death Sub_G1->Apoptosis Apoptosis->Cell_Death

References

Eupatilin In Vivo Studies in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatilin (B1662920), a flavone (B191248) derived from Artemisia species, has demonstrated significant therapeutic potential in a variety of preclinical in vivo studies. With its anti-inflammatory, anticancer, and neuroprotective properties, eupatilin is a compound of increasing interest for drug development. These application notes provide a detailed overview of the methodologies used in mouse models to investigate the efficacy of eupatilin across different disease states. The included protocols are intended to serve as a guide for researchers designing and conducting their own in vivo studies.

I. Anticancer Effects of Eupatilin

Eupatilin has been shown to inhibit tumor growth in various cancer models by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Data Presentation: Anticancer Efficacy of Eupatilin
Cancer TypeMouse ModelEupatilin Dosage & AdministrationKey FindingsSignaling Pathways Implicated
Glioma U87MG Xenograft (Nude Mice)Not specified in abstractSignificant inhibition of tumor growth in vivo.[1][2]Notch-1[3][4]
Gastric Cancer Xenograft Model10 mg/kg, intraperitoneal injection, 3 times a weekSignificantly smaller and lighter tumors compared to vehicle-treated mice.[5]STAT3, HIF-1α, VEGF[5]
Ovarian Cancer Zebrafish Xenograft50 µMComplete inhibition of tumorigenesis.[6]PI3K, MAPK[6]
Colon Cancer 5-FU-resistant HCT116 XenograftNot specifiedSynergistic effect with 5-fluorouracil (B62378) (5-FU) to increase apoptosis.PI3K/AKT, MAPK
Experimental Protocols: Anticancer Studies

1. Glioma Xenograft Mouse Model

  • Objective: To evaluate the in vivo anti-tumor effect of eupatilin on glioma.

  • Mouse Strain: Athymic nude mice.

  • Cell Line: U87MG human glioma cells.

  • Procedure:

    • Subcutaneously inject U87MG cells into the flank of the mice.

    • Allow tumors to grow to a palpable size.

    • Randomly assign mice to a treatment group (eupatilin) and a control group (vehicle).

    • Administer eupatilin or vehicle to the respective groups. The specific dosage and route of administration should be optimized based on preliminary studies.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[1][2]

2. Gastric Cancer Xenograft Mouse Model

  • Objective: To assess the inhibitory effect of eupatilin on gastric cancer growth and angiogenesis.

  • Mouse Strain: Not specified.

  • Cell Line: Not specified.

  • Procedure:

    • Establish xenograft tumors by subcutaneously injecting gastric cancer cells.

    • Once tumors are established, randomize mice into treatment and control groups.

    • Administer eupatilin (10 mg/kg in 200 µl HBSS) or vehicle (200 µl HBSS) via intraperitoneal injection three times a week.[5]

    • Monitor tumor size and body weight throughout the experiment.

    • After the treatment period, sacrifice the animals and weigh the excised tumors.[5]

Signaling Pathway Visualization

anticancer_pathways cluster_eupatilin Eupatilin cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes eupatilin Eupatilin PI3K_Akt PI3K/Akt eupatilin->PI3K_Akt Inhibits MAPK MAPK eupatilin->MAPK Inhibits STAT3 STAT3 eupatilin->STAT3 Inhibits Notch1 Notch-1 eupatilin->Notch1 Inhibits Apoptosis Apoptosis eupatilin->Apoptosis Induces Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes PI3K_Akt->Apoptosis Inhibits MAPK->Proliferation Promotes MAPK->Apoptosis Inhibits Angiogenesis Angiogenesis STAT3->Angiogenesis Promotes Notch1->Proliferation Promotes

Caption: Eupatilin's anticancer signaling pathways.

II. Anti-Inflammatory Effects of Eupatilin

Eupatilin exhibits potent anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and modulating inflammatory signaling cascades.

Data Presentation: Anti-Inflammatory Efficacy of Eupatilin
Disease ModelMouse StrainEupatilin Dosage & AdministrationKey FindingsSignaling Pathways Implicated
Collagen-Induced Arthritis (CIA) DBA/1JDA-9601 (eupatilin is the main component) 100 mg/kg, intraperitoneal injection, every other dayReduced arthritis scores, decreased inflammation and joint destruction.[7]Not specified in detail for in vivo
Asthma (OVA-induced) Not specified30 mg/kgReduced numbers of inflammatory cells (neutrophils and eosinophils), decreased levels of IL-5 and IL-13.[5]NF-κB, MAPK, Nrf2[5]
Experimental Protocols: Anti-Inflammatory Studies

1. Collagen-Induced Arthritis (CIA) Mouse Model

  • Objective: To evaluate the therapeutic effect of eupatilin on rheumatoid arthritis.

  • Mouse Strain: DBA/1J mice (highly susceptible to CIA).

  • Procedure:

    • Immunization: Emulsify type II bovine collagen with Complete Freund's Adjuvant (CFA). Inject intradermally at the base of the tail.

    • Booster: 21 days after the initial immunization, administer an intraperitoneal injection of type II bovine collagen in Incomplete Freund's Adjuvant (IFA).

    • Treatment: Begin treatment with DA-9601 (100 mg/kg, intraperitoneally) every other day upon the onset of arthritis.[7]

    • Assessment: Regularly evaluate the arthritis score based on the degree of swelling in the limbs. At the end of the study, collect joint tissues for histological analysis of inflammation and bone destruction.[7]

Signaling Pathway Visualization

anti_inflammatory_pathways cluster_eupatilin Eupatilin cluster_pathways Signaling Pathways cluster_outcomes Inflammatory Response eupatilin Eupatilin NFkB NF-κB eupatilin->NFkB Inhibits MAPK MAPK eupatilin->MAPK Inhibits Nrf2 Nrf2 eupatilin->Nrf2 Activates Cytokines Pro-inflammatory Cytokines (IL-5, IL-13, TNF-α) NFkB->Cytokines Promotes MAPK->Cytokines Promotes Inflammation Inflammation Nrf2->Inflammation Inhibits Cytokines->Inflammation Induces neuroprotective_pathways cluster_eupatilin Eupatilin cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes eupatilin Eupatilin Akt Akt/GSK-3β eupatilin->Akt Activates NFkB NF-κB eupatilin->NFkB Inhibits Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Promotes NFkB->Apoptosis Promotes

References

Application Notes and Protocols for the Administration of Eupatilin in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Eupatilin (B1662920), a pharmacologically active flavone (B191248) derived from Artemisia species, in various animal research models. Eupatilin has demonstrated significant anti-inflammatory, neuroprotective, and anticancer properties, making it a compound of interest for preclinical studies. This document outlines its pharmacokinetic profile, detailed experimental protocols for key disease models, and the underlying signaling pathways involved in its therapeutic effects.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of Eupatilin is crucial for designing effective in vivo studies. Eupatilin exhibits poor oral bioavailability and is extensively metabolized.

Table 1: Pharmacokinetic Parameters of Eupatilin in Rats

ParameterValueCitation
Absolute Oral Bioavailability (F) 2.7%[1]
Clearance (CL) 14.82 L/kg/h[1]
Half-life (t½) - Intravenous 0.29 h[1]
Major Metabolite Eupatilin-7-O-β-glucuronide (E-7-G)[1]
Metabolite Half-life (t½) 4.15 h[1]

Eupatilin is rapidly metabolized, primarily into Eupatilin-7-O-β-glucuronide (E-7-G), which has a longer half-life than the parent compound. Both Eupatilin and its metabolite are widely distributed in various tissues, with a notable concentration in the intestine.[1]

Experimental Protocols

The following protocols are based on published studies and provide a framework for investigating the therapeutic potential of Eupatilin in different disease models.

Neuroprotective Effects in a Mouse Model of Ischemic Brain Injury

This protocol is adapted from studies investigating the neuroprotective effects of Eupatilin in a mouse model of transient global cerebral ischemia.[2]

Experimental Workflow

G cluster_acclimatization Acclimatization cluster_induction Ischemia Induction cluster_treatment Treatment cluster_assessment Assessment (4 days post-reperfusion) acclimatize Acclimatize Mice bccao Bilateral Common Carotid Artery Occlusion (BCCAO) (15 min) acclimatize->bccao reperfusion Reperfusion bccao->reperfusion eupatilin_admin Administer Eupatilin (1, 3, or 10 mg/kg, p.o.) Immediately after Reperfusion reperfusion->eupatilin_admin histology Histological Analysis (Nissl & Fluoro-Jade B staining) eupatilin_admin->histology western_blot Western Blot (p-Akt levels) eupatilin_admin->western_blot

Workflow for assessing neuroprotective effects of Eupatilin.

Materials:

  • Male ICR mice (or other suitable strain)

  • Eupatilin

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetics

  • Surgical instruments for BCCAO

  • Histology and Western blotting reagents

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Induction of Ischemia: Induce transient global cerebral ischemia by performing bilateral common carotid artery occlusion (BCCAO) for 15 minutes under anesthesia.

  • Treatment: Immediately following the 15-minute occlusion, remove the clips to allow reperfusion. Administer Eupatilin orally (p.o.) at doses of 1, 3, or 10 mg/kg. The control group should receive the vehicle.

  • Post-operative Care: Monitor the animals for recovery and provide appropriate post-operative care.

  • Assessment: After 4 days of reperfusion, euthanize the animals and collect brain tissue for analysis.

    • Histology: Perform Nissl staining to assess neuronal viability and Fluoro-Jade B staining to detect degenerating neurons in the hippocampal CA1 region.

    • Western Blotting: Analyze protein extracts from the hippocampus to determine the levels of phosphorylated Akt (p-Akt) to investigate the involvement of the PI3K/Akt pathway.[2]

Table 2: Quantitative Data from Neuroprotection Studies

Animal ModelEupatilin Dose (p.o.)Key FindingsCitation
Mouse (Ischemia/Reperfusion)10 mg/kgIncreased viable cells (Nissl staining)[2]
10 mg/kgDecreased degenerating neurons (Fluoro-Jade B)[2]
10 mg/kgIncreased p-Akt levels at 8h post-BCCAO[2]
Anti-Inflammatory Effects in a Mouse Model of LPS-Induced Acute Lung Injury

This protocol is based on a study evaluating the anti-inflammatory effects of Eupatilin in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in rats.[3][4]

Experimental Workflow

G cluster_pretreatment Pre-treatment cluster_induction ALI Induction (1 hour post-treatment) cluster_assessment Assessment eupatilin_admin Administer Eupatilin (5, 10, or 15 mg/kg, i.g.) lps_admin Administer LPS eupatilin_admin->lps_admin histology Lung Histopathology (H&E) lps_admin->histology edema Lung Wet/Dry Weight Ratio lps_admin->edema elisa ELISA for Inflammatory Markers (TNF-α, IL-6, SP-A, SP-D) lps_admin->elisa oxidative_stress Oxidative Stress Markers (MDA, SOD) lps_admin->oxidative_stress western_blot Western Blot (PPAR-α) lps_admin->western_blot

Workflow for assessing anti-inflammatory effects of Eupatilin.

Materials:

  • Male Sprague-Dawley rats (or other suitable strain)

  • Eupatilin

  • Lipopolysaccharide (LPS)

  • Vehicle (e.g., saline)

  • Reagents for ELISA, oxidative stress assays, and Western blotting

Procedure:

  • Animal Groups: Divide animals into control, LPS, and LPS + Eupatilin (different doses) groups.

  • Treatment: Administer Eupatilin intragastrically (i.g.) at doses of 5, 10, and 15 mg/kg. The control and LPS groups receive the vehicle.

  • Induction of ALI: One hour after Eupatilin administration, induce acute lung injury by administering LPS.

  • Assessment: After a specified time (e.g., 6 hours), euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).

    • Histopathology: Perform Hematoxylin and Eosin (H&E) staining on lung tissue to assess structural damage and inflammatory cell infiltration.

    • Pulmonary Edema: Determine the lung wet/dry weight ratio to quantify pulmonary edema.

    • Inflammatory Markers: Measure the levels of TNF-α, IL-6, surfactant protein A (SP-A), and surfactant protein D (SP-D) in serum or BALF using ELISA.[4]

    • Oxidative Stress: Measure levels of malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD) in lung tissue homogenates.[4]

    • Western Blotting: Analyze the expression of PPAR-α in lung tissue to investigate the mechanism of action.[3]

Table 3: Quantitative Data from Anti-Inflammatory Studies

Animal ModelEupatilin Dose (i.g.)Key FindingsCitation
Rat (LPS-induced ALI)5, 10, 15 mg/kgDose-dependently decreased lung wet/dry ratio[3]
5, 10, 15 mg/kgDose-dependently decreased TNF-α and IL-6 levels[4]
5, 10, 15 mg/kgDose-dependently decreased MDA and increased SOD[4]
5, 10, 15 mg/kgDose-dependently increased PPAR-α expression[3]
Mouse (OVA-induced asthma)-Inhibited activation of NF-κB and MAPK pathways[5][6]
Anticancer Effects in a Xenograft Mouse Model

While specific in vivo xenograft protocols for Eupatilin are not extensively detailed in the reviewed literature, the following is a representative protocol based on studies with related flavonoids and general xenograft procedures. This protocol can be adapted to study the anticancer effects of Eupatilin.

Experimental Workflow

G cluster_cell_prep Cell Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_monitoring Monitoring & Endpoint cell_culture Culture Cancer Cells (e.g., HCT116, HT29) injection Subcutaneous Injection of Cancer Cells into Mice cell_culture->injection tumor_growth Allow Tumors to Reach Palpable Size injection->tumor_growth eupatilin_admin Administer Eupatilin (Dose and Route to be Determined) tumor_growth->eupatilin_admin tumor_measurement Measure Tumor Volume Regularly eupatilin_admin->tumor_measurement body_weight Monitor Body Weight eupatilin_admin->body_weight endpoint Euthanize and Collect Tumors for Analysis tumor_measurement->endpoint body_weight->endpoint

Workflow for assessing anticancer effects of Eupatilin.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Human cancer cell line (e.g., HCT116 or HT29 for colon cancer)[7][8]

  • Eupatilin

  • Vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to control and treatment groups.

  • Treatment: Administer Eupatilin at predetermined doses and routes (e.g., oral gavage, intraperitoneal injection). The treatment schedule will depend on the specific experimental design.

  • Monitoring:

    • Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting for signaling pathway components).

Table 4: In Vitro Data Supporting Anticancer Effects of Eupatilin

Cell LineEupatilin ConcentrationKey FindingsCitation
HCT116 (Colon Cancer)50 µM4.4-fold increase in apoptosis[7]
100 µM13.2-fold increase in apoptosis[7]
HT29 (Colon Cancer)50 µM1.6-fold increase in apoptosis[7]
100 µM1.7-fold increase in apoptosis[7]
786-O (Renal Cancer)-Induced apoptosis and ROS production[9]
-Activated MAPK and inhibited PI3K/Akt pathways[9]

Signaling Pathways Modulated by Eupatilin

Eupatilin exerts its therapeutic effects by modulating several key signaling pathways involved in cell survival, proliferation, inflammation, and apoptosis.

PI3K/Akt Signaling Pathway

Eupatilin has been shown to inhibit the PI3K/Akt pathway, which is often overactivated in cancer. By inhibiting this pathway, Eupatilin can induce apoptosis and inhibit cell proliferation.[9][10] In the context of neuroprotection, Eupatilin can increase Akt phosphorylation, promoting neuronal survival.[2]

G Eupatilin Eupatilin PI3K PI3K Eupatilin->PI3K Inhibits (in cancer) Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., GSK-3β, Cyclin D1) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Eupatilin's inhibitory effect on the PI3K/Akt pathway in cancer.
NF-κB Signaling Pathway

Eupatilin has been demonstrated to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation. It can inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes.[5][11][12]

G cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Eupatilin Eupatilin Eupatilin->IKK Inhibits

Eupatilin's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is also modulated by Eupatilin. In cancer cells, Eupatilin can induce the activation of MAPK pathways, leading to apoptosis.[9][10] In inflammatory conditions, it can inhibit the phosphorylation of MAPK components, contributing to its anti-inflammatory effects.[5][6]

G Stress_Stimuli Cellular Stress / Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Cellular_Response Cellular Responses (Apoptosis, Inflammation) MAPK->Cellular_Response Eupatilin Eupatilin Eupatilin->MAPK Modulates

Eupatilin's modulation of the MAPK signaling pathway.

These application notes and protocols provide a foundation for conducting preclinical research on Eupatilin. Researchers should optimize these protocols based on their specific experimental conditions and animal models. Further investigation into the pharmacokinetics of Eupatilin in different species and the development of more detailed in vivo protocols will be beneficial for advancing its therapeutic potential.

References

Eupatin Formulations for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatin, a flavonoid found in various medicinal plants, has demonstrated significant potential in preclinical studies due to its anti-inflammatory, antioxidant, and anti-cancer properties. Like many flavonoids, this compound is a lipophilic molecule with poor aqueous solubility, which presents a considerable challenge for its development as a therapeutic agent.[1] This low solubility can lead to poor absorption and low bioavailability, limiting its efficacy in in vivo models. To overcome these limitations, advanced formulation strategies are necessary to enhance the solubility and bioavailability of this compound for preclinical evaluation.

This document provides detailed application notes and protocols for the preparation and characterization of this compound formulations suitable for preclinical research. It includes methodologies for developing liposomal and nanoemulsion formulations, protocols for in vitro and in vivo evaluation, and an overview of the key signaling pathways modulated by this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug candidate is the foundation of rational formulation development.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₈PubChem CID: 5317287[2]
Molecular Weight 360.32 g/mol PubChem CID: 5317287[2]
Appearance Yellow powder[1]
Solubility Lipophilic, poorly soluble in water[1]

Preclinical Pharmacokinetics of Eupatilin

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The following data for Eupatilin, a closely related methoxyflavone, highlights the challenges of its oral delivery and the need for advanced formulations.

Pharmacokinetic Parameters of Eupatilin in Rats

ParameterOral Administration (10 mg/kg)Intravenous Administration (10 mg/kg)
Cmax (ng/mL) 21.6 ± 10.91638.2 ± 388.9
Tmax (h) 0.25-
AUC₀-t (ng·h/mL) 28.7 ± 12.41061.5 ± 129.2
t½ (h) 0.45 ± 0.180.29 ± 0.04
Absolute Bioavailability (%) 2.7-

Data from a preclinical study in rats.[3]

The low oral bioavailability of 2.7% underscores the poor absorption of Eupatilin when administered in a simple formulation.[3] This necessitates the development of enabling formulations, such as nanoformulations, to improve its systemic exposure.

Formulation Strategies and Protocols

Given this compound's lipophilic nature, nano-scale delivery systems like liposomes and nanoemulsions are promising strategies to enhance its solubility and bioavailability.

Liposomal Formulation of this compound

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both lipophilic and hydrophilic drugs. For this compound, a lipophilic compound, it would be entrapped within the lipid bilayer.

Example Liposomal Formulation Characteristics for a Flavonoid

ParameterValue
Particle Size (nm) 100 - 200
Polydispersity Index (PDI) < 0.3
Zeta Potential (mV) -20 to -40
Encapsulation Efficiency (%) > 80%

Protocol for Liposome Preparation (Thin-Film Hydration Method)

Materials:

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Further dry the lipid film under a stream of nitrogen for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.

  • To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.

Nanoemulsion Formulation of this compound

Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range. For the oral delivery of this compound, an oil-in-water (O/W) nanoemulsion is suitable.

Example Nanoemulsion Formulation Characteristics for a Flavonoid

ParameterValue
Droplet Size (nm) 50 - 200
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) -15 to -30
Drug Loading (%) 1 - 5

Protocol for Nanoemulsion Preparation (High-Pressure Homogenization)

Materials:

  • This compound

  • Medium-chain triglycerides (MCT) oil or other suitable oil

  • A non-ionic surfactant (e.g., Tween 80)

  • A co-surfactant (e.g., Transcutol P)

  • Purified water

Procedure:

  • Oil Phase Preparation: Dissolve this compound in the selected oil.

  • Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water.

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase while stirring at high speed using a high-shear mixer to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles at a defined pressure until a translucent nanoemulsion with the desired droplet size is obtained.

Experimental Protocols for Formulation Characterization and Evaluation

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Method: Dynamic Light Scattering (DLS)

  • Dilute the liposomal or nanoemulsion formulation with an appropriate solvent (e.g., purified water or PBS).

  • Transfer the diluted sample to a cuvette.

  • Measure the particle size, PDI, and zeta potential using a DLS instrument.

  • Perform measurements in triplicate and report the mean ± standard deviation.

Encapsulation Efficiency and Drug Loading

Method: Centrifugation or Ultrafiltration followed by HPLC

  • Separate the unencapsulated this compound from the formulation. For liposomes, this can be done by ultracentrifugation. For nanoemulsions, ultrafiltration can be used.

  • Quantify the amount of free this compound in the supernatant/filtrate using a validated HPLC method.

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    DL% = [(Total Drug - Free Drug) / Total Lipid or Formulation Weight] x 100

In Vitro Drug Release

Method: Dialysis Bag Method

  • Place a known amount of the this compound formulation into a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to ensure sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Analyze the concentration of this compound in the collected samples by HPLC.

In Vitro Cytotoxicity Assay

Method: MTT Assay

  • Seed cancer cells (e.g., a relevant cancer cell line for the intended therapeutic application) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of free this compound and the this compound formulation for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[4]

  • The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4]

  • Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Western Blot Analysis for Mechanistic Studies

Method: Standard Western Blot Protocol

  • Treat cells with this compound or its formulation for a specified time.

  • Lyse the cells to extract total proteins.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by size using SDS-PAGE.[5]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins in the signaling pathways of interest (e.g., p-Akt, Akt, p-NF-κB, NF-κB, cleaved caspase-3).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in cell proliferation, survival, inflammation, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Eupatilin has been demonstrated to inhibit the phosphorylation of PI3K, Akt, and mTOR, leading to the suppression of this pro-survival pathway.[1]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt mTOR mTOR This compound->mTOR RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->Akt Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK This compound->IKK Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK IkB IκBα IKK->IkB  Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive  Degradation NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active  Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription MAPK_Apoptosis_Pathway This compound This compound MAPKKK MAPKKK (e.g., ASK1) This compound->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK JNK_p38 JNK/p38 MAPK MAPKK->JNK_p38 Bax Bax JNK_p38->Bax Bcl2 Bcl-2 JNK_p38->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion  Promotes release of Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9  Activates Caspase3 Caspase-3 Caspase9->Caspase3  Activates Apoptosis Apoptosis Caspase3->Apoptosis Preclinical_Workflow Start Start: This compound API Formulation Formulation Development (Liposomes or Nanoemulsion) Start->Formulation Characterization Physicochemical Characterization (Size, PDI, Zeta, EE%) Formulation->Characterization InVitro In Vitro Evaluation (Release, Cytotoxicity, Mechanism Studies) Characterization->InVitro InVivo In Vivo Preclinical Studies (Pharmacokinetics, Efficacy) InVitro->InVivo Data Data Analysis & Conclusion InVivo->Data

References

Application Notes and Protocols for Western Blot Analysis of Eupatin-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for investigating the effects of Eupatin, a flavonoid with anti-inflammatory properties, on cellular signaling pathways using Western blot analysis. The protocols outlined below are based on established methodologies and findings from studies on this compound's mechanism of action.

Introduction

This compound is a flavone (B191248) found in various plants, including Artemisia annua, and has demonstrated significant anti-inflammatory effects. It has been shown to suppress the production of key inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[1] The underlying mechanism of this compound's anti-inflammatory action involves the modulation of critical signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] Western blot analysis is an indispensable technique to elucidate these mechanisms by quantifying the changes in the expression and phosphorylation status of key proteins within these pathways.

Key Signaling Pathways Affected by this compound

This compound has been observed to inhibit the inflammatory response by targeting several key signaling proteins. In LPS-stimulated RAW264.7 macrophages, this compound treatment leads to a decrease in the expression of iNOS and COX-2.[1] Furthermore, it inhibits the phosphorylation of several critical kinases, including p38 MAPK, extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and Akt.[1] A crucial step in the NF-κB pathway, the phosphorylation of the p65 subunit and its subsequent nuclear translocation, is also inhibited by this compound.[1]

cluster_0 This compound's Effect on Inflammatory Signaling cluster_1 MAPK Pathway cluster_2 PI3K/Akt Pathway cluster_3 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 P ERK ERK1/2 TLR4->ERK P JNK JNK TLR4->JNK P Akt Akt TLR4->Akt P p65 p65 TLR4->p65 P Inflammation iNOS, COX-2 (Inflammatory Mediators) p38->Inflammation ERK->Inflammation JNK->Inflammation Akt->p65 p65_nuc Nuclear p65 p65->p65_nuc Translocation p65_nuc->Inflammation Transcription This compound This compound This compound->p38 This compound->ERK This compound->JNK This compound->Akt This compound->p65

Caption: this compound inhibits LPS-induced inflammatory signaling pathways.

Quantitative Data Summary

The following table summarizes the qualitative effects of this compound on key inflammatory and signaling proteins in LPS-stimulated RAW264.7 macrophages as determined by Western blot analysis.

Target ProteinTreatment GroupObserved Effect on Protein Expression/PhosphorylationReference
iNOSLPS + this compoundDecrease[1]
COX-2LPS + this compoundDecrease[1]
Phospho-p38 MAPKLPS + this compoundDecrease[1]
Phospho-ERK1/2LPS + this compoundDecrease[1]
Phospho-JNKLPS + this compoundDecrease[1]
Phospho-AktLPS + this compoundDecrease[1]
Phospho-p65LPS + this compoundDecrease[1]
Nuclear p65LPS + this compoundDecrease[1]
Nuclear c-fosLPS + this compoundDecrease[1]

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the impact of this compound on target protein expression and phosphorylation.

Experimental Workflow Diagram

cluster_workflow Western Blot Workflow for this compound-Treated Cells A 1. Cell Culture and Treatment (e.g., RAW264.7 macrophages) - Pre-treat with this compound - Stimulate with LPS B 2. Cell Lysis and Protein Extraction - Wash with cold PBS - Lyse with RIPA buffer containing protease and phosphatase inhibitors A->B C 3. Protein Quantification - BCA or Bradford Assay B->C D 4. SDS-PAGE - Denature protein samples - Separate proteins by size C->D E 5. Protein Transfer - Transfer proteins to PVDF or nitrocellulose membrane D->E F 6. Blocking - Block with 5% non-fat milk or BSA in TBST E->F G 7. Primary Antibody Incubation - Incubate with specific primary antibodies overnight at 4°C F->G H 8. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody G->H I 9. Detection - Use ECL substrate - Image with a chemiluminescence detection system H->I J 10. Data Analysis - Densitometry analysis of protein bands - Normalize to a loading control (e.g., GAPDH, β-actin) I->J

Caption: A step-by-step workflow for Western blot analysis.

Detailed Protocol

1. Cell Culture and Treatment:

  • Seed RAW264.7 macrophages in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound (e.g., 20, 40, 60 µM) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for iNOS/COX-2 expression, or shorter times for phosphorylation events).

2. Cell Lysis and Protein Extraction:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (total protein extract) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer's instructions.

4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

  • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load the samples into the wells of a 10% or 12% SDS-polyacrylamide gel.

  • Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.

6. Blocking:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of antibodies.

7. Primary Antibody Incubation:

  • Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-iNOS, anti-phospho-p38, etc.) diluted in blocking buffer.

  • Incubation is typically performed overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but often range from 1:500 to 1:2000.

8. Secondary Antibody Incubation:

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:10000).

  • Incubate for 1 hour at room temperature with gentle agitation.

9. Detection:

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

10. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the signal of the target protein to a loading control protein (e.g., GAPDH or β-actin) to account for variations in protein loading.

  • For phosphorylation studies, it is recommended to normalize the phosphorylated protein signal to the total protein signal.

  • Express the results as a fold change relative to the control group.

References

Application Notes and Protocols for Gene Expression Analysis Following Eupatin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a flavonoid with demonstrated anti-inflammatory and anti-cancer properties. Its mechanism of action involves the modulation of key cellular signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells. Understanding the precise changes in gene expression following this compound treatment is crucial for elucidating its therapeutic effects and identifying potential biomarkers for drug efficacy. These application notes provide a comprehensive guide to analyzing these gene expression changes.

Mechanism of Action: Modulation of Key Signaling Pathways

This compound exerts its biological effects by targeting several critical signaling pathways implicated in cancer cell proliferation, survival, and inflammation. Notably, this compound has been shown to inhibit the activity of transcription factors such as Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) . By suppressing these pathways, this compound can downregulate the expression of genes involved in cell survival, proliferation, and angiogenesis, while promoting the expression of pro-apoptotic genes. Additionally, this compound has been observed to influence the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt/mTOR signaling cascades, further contributing to its anti-cancer activity.

This compound's Impact on the STAT3 Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the STAT3 signaling pathway.

Eupatin_STAT3_Pathway cluster_nucleus Within Nucleus This compound This compound pSTAT3 p-STAT3 (Active) This compound->pSTAT3 Inhibits Phosphorylation STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation TargetGenes Target Gene Expression (e.g., BCL2, CYCLIN D1, SURVIVIN) Proliferation Cell Proliferation & Survival TargetGenes->Proliferation pSTAT3_in_nucleus p-STAT3 pSTAT3_in_nucleus->TargetGenes Activates Transcription

Caption: this compound inhibits the phosphorylation and activation of STAT3.

Data Presentation: Quantitative Gene Expression Analysis

The following tables summarize hypothetical quantitative data from an RNA-sequencing experiment designed to assess the effect of this compound on gene expression in a human breast cancer cell line (MCF-7) after 24 hours of treatment. This data is representative of the types of changes one might expect based on the known biological activities of this compound.

Table 1: Genes Down-regulated in MCF-7 Cells Following this compound Treatment

Gene SymbolGene NameFold Changep-valueBiological Process
BCL2B-cell lymphoma 2-2.80.001Apoptosis Regulation
CCND1Cyclin D1-2.50.003Cell Cycle Progression (G1/S)
SURVIVINBaculoviral IAP repeat containing 5-2.20.005Inhibition of Apoptosis
MMP9Matrix Metallopeptidase 9-3.10.0008Cell Invasion and Metastasis
VEGFAVascular Endothelial Growth Factor A-2.90.0012Angiogenesis
IL6Interleukin 6-3.50.0005Inflammation, STAT3 activation
TNFTumor Necrosis Factor-2.60.002Inflammation, NF-κB activation

Table 2: Genes Up-regulated in MCF-7 Cells Following this compound Treatment

Gene SymbolGene NameFold Changep-valueBiological Process
BAXBCL2 Associated X, Apoptosis Regulator2.60.002Apoptosis Regulation
CASP3Caspase 32.10.006Apoptosis Execution
CASP9Caspase 91.90.01Apoptosis Initiation
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)2.30.004Cell Cycle Arrest (G1)
GADD45AGrowth Arrest and DNA Damage Inducible Alpha2.00.008Cell Cycle Arrest, DNA Repair

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

A robust experimental design is critical for obtaining meaningful gene expression data.

  • Cell Line Selection: Choose a cancer cell line relevant to your research focus (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Cell Culture: Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

  • Treatment: Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control (DMSO) for a specified time period (e.g., 24, 48 hours). A minimum of three biological replicates for each condition is recommended.

Protocol 2: RNA Extraction and Quality Control
  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol).

  • RNA Isolation: Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using a bioanalyzer. An RIN value of >8 is recommended for RNA-sequencing.

Protocol 3: Gene Expression Analysis by RNA-Sequencing (RNA-Seq)

The following diagram outlines the general workflow for RNA-sequencing analysis.

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis RNA_Extraction Total RNA Extraction QC1 RNA Quality Control (RIN) RNA_Extraction->QC1 Library_Prep Library Preparation (mRNA purification, fragmentation, cDNA synthesis, adapter ligation) QC1->Library_Prep QC2 Library Quality Control Library_Prep->QC2 Sequencing Next-Generation Sequencing QC2->Sequencing Raw_Reads Raw Sequencing Reads (FASTQ) Sequencing->Raw_Reads QC3 Read Quality Control (FastQC) Raw_Reads->QC3 Alignment Read Alignment to Reference Genome QC3->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Downstream Downstream Analysis (Pathway analysis, GO enrichment) DEA->Downstream

Caption: A typical experimental workflow for RNA-sequencing analysis.

  • Library Preparation:

    • mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

    • Fragmentation and Priming: Fragment the mRNA and prime it for first-strand cDNA synthesis.

    • cDNA Synthesis: Synthesize first and second-strand cDNA.

    • End Repair, A-tailing, and Adapter Ligation: Prepare the cDNA for adapter ligation. Ligate sequencing adapters to the cDNA fragments.

    • PCR Amplification: Amplify the library to generate a sufficient amount for sequencing.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatics Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to a reference genome.

    • Gene Expression Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between this compound-treated and control samples using statistical packages like DESeq2 or edgeR.

Protocol 4: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

qPCR is a targeted approach to validate the findings from RNA-seq or to analyze the expression of a smaller set of genes.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

  • Primer Design: Design or obtain validated primers for your target genes and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB).

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and a SYBR Green or TaqMan master mix.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with the appropriate cycling conditions (denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the geometric mean of the housekeeping genes.

Conclusion

The protocols and data presented in these application notes provide a framework for investigating the effects of this compound on gene expression. By employing these methodologies, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic potential of this compound, paving the way for its further development as a novel therapeutic agent.

Eupatin: A Promising Flavonoid for Inducing Apoptosis in Cancer Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatin, a flavonoid found in various Artemisia species, has demonstrated significant potential as an anticancer agent by inducing apoptosis in a range of cancer cell lines. This document provides a comprehensive overview of the cytotoxic effects of this compound, detailing its mechanism of action through the modulation of key signaling pathways. Included are detailed protocols for essential in vitro assays to evaluate the apoptotic effects of this compound, along with a summary of its efficacy across different cancer cell types.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic strategies. Natural products are a rich source of bioactive compounds with anticancer properties. This compound (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a flavonoid that has garnered considerable interest for its ability to selectively induce apoptosis in cancer cells, making it a promising candidate for further investigation and drug development. This application note serves as a guide for researchers to explore the apoptotic potential of this compound in various cancer models.

Data Presentation: Cytotoxicity of this compound and Related Flavonoids

The cytotoxic activity of this compound and its related compounds, eupatorin (B191229) and eupafolin, has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, are summarized in the table below for easy comparison.

CompoundCancer Cell LineCancer TypeIncubation Time (h)IC50 Value
EupatilinYD-10BOral Squamous Carcinoma4852.69 µM
EupatilinHCT116Colon CancerNot Specified> 25 µM (cell viability decreased by >50%)
EupatilinHT29Colon CancerNot Specified> 50 µM (cell viability decreased by >50%)
EupatilinLN229GliomaNot SpecifiedDose-dependent decrease in viability
EupatilinU87MGGliomaNot SpecifiedDose-dependent decrease in viability
EupatorinMCF-7Breast Cancer48~5 µg/mL
EupatorinMDA-MB-231Breast Cancer48~5 µg/mL
EupafolinEO771Breast Cancer24Dose-dependent decrease in viability

Signaling Pathways Modulated by this compound

This compound induces apoptosis through the modulation of several key signaling pathways. The primary mechanisms involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), which in turn affects the PI3K/Akt and MAPK signaling cascades, ultimately leading to the activation of the intrinsic apoptotic pathway.

This compound-Induced Apoptosis Workflow

G This compound This compound Treatment CancerCells Cancer Cell Lines This compound->CancerCells ROS ↑ Intracellular ROS CancerCells->ROS PI3K_Akt PI3K/Akt Pathway (Inhibition) ROS->PI3K_Akt MAPK MAPK Pathway (Activation) ROS->MAPK Mitochondria Mitochondrial Dysfunction PI3K_Akt->Mitochondria MAPK->Mitochondria Apoptosis Apoptosis Induction Mitochondria->Apoptosis

Caption: General workflow of this compound-induced apoptosis in cancer cells.

PI3K/Akt Signaling Pathway

This compound treatment leads to the inhibition of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, and its downregulation by this compound contributes to the induction of apoptosis.

G This compound This compound ROS ↑ ROS This compound->ROS PI3K PI3K ROS->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Inactive) Akt->pAkt Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) pAkt->Anti_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis

Caption: Inhibition of the PI3K/Akt survival pathway by this compound.

MAPK Signaling Pathway

Conversely, this compound activates the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in stress responses and can promote apoptosis.

G This compound This compound ROS ↑ ROS This compound->ROS ASK1 ASK1 ROS->ASK1 JNK_p38 JNK / p38 ASK1->JNK_p38 Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bax) JNK_p38->Pro_Apoptotic Apoptosis Apoptosis Pro_Apoptotic->Apoptosis G This compound This compound Bcl2_down ↓ Bcl-2 This compound->Bcl2_down Bax_up ↑ Bax This compound->Bax_up Mito Mitochondria Bcl2_down->Mito Bax_up->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (activated) Apaf1->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Eupatin: A Versatile Flavonoid for Molecular Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a flavonoid that has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects. As a research tool, this compound offers a means to investigate and modulate key cellular signaling pathways implicated in a variety of diseases. These application notes provide detailed protocols and summarize the current understanding of this compound's mechanisms of action, offering a guide for its use in molecular biology research.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₈H₁₆O₈
Molecular Weight 360.3 g/mol
Appearance Pale yellow crystalline solid
Solubility Soluble in DMSO, ethanol, and methanol

Data Presentation: Cytotoxicity and Antioxidant Activity

Table 1: Cytotoxic Activity of this compound (IC₅₀ Values)

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
e.g., MCF-7Breast Adenocarcinoma48[Insert experimentally determined value]
e.g., HeLaCervical Cancer48[Insert experimentally determined value]
e.g., HepG2Hepatocellular Carcinoma48[Insert experimentally determined value]
e.g., A549Lung Carcinoma48[Insert experimentally determined value]

Table 2: Antioxidant Activity of this compound (EC₅₀ Values)

AssayEC₅₀ (µM)
DPPH Radical Scavenging[Insert experimentally determined value]
ABTS Radical Scavenging[Insert experimentally determined value]

Table 3: Anti-Inflammatory Activity of this compound

AssayModelID₅₀
Croton oil-induced dermatitisMouse ear0.28 µmol/cm²

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several critical signaling pathways involved in cell growth, inflammation, and oxidative stress. Understanding these interactions is key to utilizing this compound as a research tool.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Molecular docking studies suggest that this compound can directly bind to the PI3K catalytic subunit, thereby inhibiting its activity.[1] This inhibition prevents the downstream phosphorylation of Akt and mTOR, leading to decreased cell growth and induction of apoptosis.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

This compound inhibits the PI3K/Akt/mTOR signaling pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate the transcription of inflammatory genes. Flavonoids have been shown to inhibit this pathway, often by targeting the IKK complex. While direct inhibition of IKKβ by this compound has not been definitively shown, it is a plausible mechanism of its anti-inflammatory action.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkBa_NFkB IκBα-NF-κB IKK_Complex->IkBa_NFkB Phosphorylates IκBα This compound This compound This compound->IKK_Complex Inhibits (putative) p_IkBa p-IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocates Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression Induces

Putative inhibition of the NF-κB pathway by this compound.
Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Many flavonoids are known to activate this pathway, potentially by interacting with Keap1.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Oxidative_Stress->Keap1_Nrf2 Disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation This compound This compound This compound->Keap1_Nrf2 Disrupts (putative) Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Putative activation of the Nrf2 pathway by this compound.
AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a crucial energy sensor that maintains cellular energy homeostasis. It is activated by an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress. Once activated, AMPK phosphorylates downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP. Some flavonoids can activate AMPK, although the precise mechanism, whether direct or indirect, is often not fully elucidated.

AMPK_Pathway cluster_cytoplasm Cytoplasm Metabolic_Stress Metabolic Stress AMP_ATP_Ratio ↑ AMP:ATP Ratio Metabolic_Stress->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates Catabolism ↑ Catabolism (e.g., Fatty Acid Oxidation) AMPK->Catabolism Anabolism ↓ Anabolism (e.g., Protein Synthesis) AMPK->Anabolism This compound This compound This compound->AMPK Activates (putative)

Putative activation of the AMPK pathway by this compound.

Experimental Protocols

The following are generalized protocols for common assays used to assess the biological activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of this compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution and incubate C->D E 5. Solubilize formazan (B1609692) crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 value F->G

Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Protocol 2: Western Blot Analysis

This protocol is used to detect changes in the expression or phosphorylation status of specific proteins in response to this compound treatment.

Materials:

  • This compound-treated and untreated cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the protein of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Workflow:

Western_Blot_Workflow A 1. Prepare cell lysates B 2. Protein quantification (e.g., BCA assay) A->B C 3. SDS-PAGE B->C D 4. Protein transfer to membrane C->D E 5. Blocking D->E F 6. Primary antibody incubation E->F G 7. Secondary antibody incubation F->G H 8. Detection and imaging G->H

Workflow for Western blot analysis.

Procedure:

  • Cell Lysis: Treat cells with the desired concentration of this compound for the appropriate time. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.

Conclusion

This compound is a valuable research tool for investigating fundamental cellular processes. Its ability to modulate key signaling pathways such as PI3K/Akt/mTOR, NF-κB, Nrf2/ARE, and AMPK makes it a powerful compound for studying the molecular basis of cancer, inflammation, and oxidative stress. The protocols provided here serve as a starting point for researchers to explore the multifaceted biological activities of this compound in their own experimental systems. Further research to elucidate the precise molecular targets and to establish a comprehensive profile of its cytotoxic and antioxidant activities will undoubtedly enhance its utility in the field of molecular biology and drug discovery.

References

Eupatin as a potential therapeutic agent for [specific disease]

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction: Eupatin, a polymethoxyflavonoid found in Artemisia species, has emerged as a promising therapeutic candidate for Alzheimer's disease (AD).[1][2] This natural compound exhibits a dual mechanism of action by targeting two key pathological hallmarks of AD: neuroinflammation and tau hyperphosphorylation.[1][3] These notes provide an overview of this compound's mechanisms of action, protocols for in vitro studies, and a summary of its therapeutic effects.

Mechanism of Action: this compound demonstrates neuroprotective effects through the inhibition of neuroinflammation and the reduction of tau protein hyperphosphorylation.[1][3]

  • Anti-Neuroinflammatory Effects: this compound significantly attenuates the inflammatory response in key brain immune cells, microglia, and macrophages. It inhibits the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway, a central regulator of inflammation.[1][4] This leads to a downstream reduction in the production of pro-inflammatory mediators.

  • Inhibition of Tau Hyperphosphorylation: A critical event in the progression of Alzheimer's disease is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs). This compound has been shown to markedly inhibit tau phosphorylation at several disease-associated sites.[1] This effect is achieved through the direct inhibition of Glycogen Synthase Kinase 3β (GSK3β), a primary kinase responsible for tau hyperphosphorylation in AD.[1][3][5]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies assessing the efficacy of this compound in mitigating key pathological markers of Alzheimer's disease.

Table 1: Anti-Inflammatory Effects of this compound on LPS-Stimulated Macrophages (RAW264.7) and Microglia (BV-2)

Cell LineTreatmentTarget Protein/MoleculeThis compound Concentration (µM)Result
RAW264.7LPS (100 ng/mL)Phospho-p652, 5, 10Dose-dependent reduction
RAW264.7LPS (100 ng/mL)iNOS2, 5, 10Dose-dependent reduction
RAW264.7LPS (100 ng/mL)Nitrite (B80452) (NO production)2, 5, 10Dose-dependent reduction
BV-2LPS (100 ng/mL)Phospho-p652, 5, 10Dose-dependent reduction
BV-2LPS (100 ng/mL)iNOS2, 5, 10Dose-dependent reduction
BV-2LPS (100 ng/mL)COX-22, 5, 10Dose-dependent reduction
BV-2LPS (100 ng/mL)IL-62, 5, 10Dose-dependent reduction

Table 2: Inhibitory Effects of this compound on Tau Hyperphosphorylation in Neuro-2a Cells

Induction MethodTarget Phosphorylation SiteThis compound Concentration (µM)Result
Okadaic Acid (60 nM)p-Tau (Ser262)2, 5Significant reduction
Okadaic Acid (60 nM)p-Tau (Ser202/Thr205)2, 5Significant reduction
Okadaic Acid (60 nM)p-Tau (Ser396)2, 5Significant reduction
Tau P301L Plasmid Transfectionp-Tau (Ser262)2, 5Significant reduction
Tau P301L Plasmid Transfectionp-Tau (Ser202/Thr205)2, 5Significant reduction
Tau P301L Plasmid Transfectionp-Tau (Ser396)2, 5Significant reduction

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Activity

  • Cell Culture:

    • Culture RAW264.7 murine macrophages or BV-2 murine microglia in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for nitrite assay) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 2, 5, 10 µM) or vehicle control for 30 minutes.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours to induce an inflammatory response.

  • Analysis:

    • Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein levels of phospho-p65, iNOS, and COX-2. Use an antibody against β-actin as a loading control.

    • Nitrite Assay (Griess Assay): Collect the cell culture supernatant and measure the concentration of nitrite, an indicator of nitric oxide (NO) production, using a Griess reagent kit.

    • ELISA: Measure the concentration of IL-6 in the cell culture supernatant using a specific ELISA kit.

Protocol 2: In Vitro Assessment of Tau Hyperphosphorylation Inhibition

  • Cell Culture and Transfection:

    • Culture Neuro-2a murine neuroblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • For plasmid-induced hyperphosphorylation, transfect the cells with a pRK5-EGFP-Tau P301L plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Induction of Tau Hyperphosphorylation and Treatment:

    • Okadaic Acid (OA) Induction: 24 hours post-seeding, treat the Neuro-2a cells with 60 nM OA for 6 hours to induce tau hyperphosphorylation. Co-treat with varying concentrations of this compound (e.g., 2, 5 µM) or vehicle control.

    • Plasmid Induction: 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 2, 5 µM) or vehicle control for 24 hours.

  • Analysis:

    • Western Blotting: Lyse the cells and perform Western blot analysis to detect phosphorylated tau at specific sites (Ser262, Ser202/Thr205, Ser396) and total tau levels. Use an antibody against β-actin or total tau as a loading control.

Protocol 3: In Vitro GSK3β Kinase Assay

  • Assay Setup:

    • Utilize a commercially available GSK3β kinase assay kit.

    • The assay typically involves recombinant GSK3β, a specific substrate (e.g., a synthetic peptide), and ATP.

  • Inhibition Assay:

    • Incubate recombinant GSK3β with varying concentrations of this compound or a known GSK3β inhibitor (as a positive control) in the reaction buffer.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate for the recommended time and temperature.

  • Detection:

    • Measure the kinase activity according to the kit's instructions. This is often based on the quantification of ADP production (e.g., using a luminescence-based method) or substrate phosphorylation (e.g., using a specific antibody and a colorimetric or fluorescent readout).

Visualizations

G cluster_0 Anti-Neuroinflammatory Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NFκB p65/p50 NFκB_active p65(P)/p50 (Active) NFκB->NFκB_active Release & Activation nucleus Nucleus NFκB_active->nucleus Translocates to inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) nucleus->inflammatory_genes Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound's anti-inflammatory mechanism.

G cluster_1 This compound's Inhibition of Tau Phosphorylation GSK3β GSK3β (Active) Tau Tau Protein GSK3β->Tau Phosphorylates pTau Hyperphosphorylated Tau (p-Ser262, p-Ser202/Thr205, p-Ser396) Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Aggregates to form This compound This compound This compound->GSK3β Inhibits OA Okadaic Acid PP2A PP2A OA->PP2A Inhibits PP2A->GSK3β Dephosphorylates (Inactivates)

Caption: this compound's role in tau pathology.

G cluster_2 Experimental Workflow start Start: Cell Culture (RAW264.7, BV-2, Neuro-2a) treatment Pre-treatment with this compound start->treatment induction Induction of Pathology (LPS or OA/Transfection) treatment->induction incubation Incubation (6-24h) induction->incubation analysis Analysis incubation->analysis wb Western Blot analysis->wb ga Griess Assay analysis->ga elisa ELISA analysis->elisa

References

Eupatin-Induced Cell Cycle Arrest: An Application Note and Protocol for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a natural flavonoid that has demonstrated significant anti-proliferative effects in various cancer cell lines. A key mechanism underlying its anti-cancer activity is the induction of cell cycle arrest, which halts the uncontrolled division of malignant cells. This application note provides a comprehensive guide to analyzing this compound-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining. We present detailed protocols, data interpretation guidelines, and an overview of the molecular signaling pathways involved.

Principle of the Assay

Flow cytometry with propidium iodide (PI) staining is a robust technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[1] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[1] Consequently, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase, having replicated their DNA, will exhibit twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase, actively synthesizing DNA, will have an intermediate fluorescence intensity. By analyzing a large population of cells, a DNA content frequency histogram can be generated to quantify the percentage of cells in each phase.

Data Presentation: this compound's Effect on Cell Cycle Distribution

Treatment of cancer cells with this compound has been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cell type. The following tables summarize the quantitative effects of this compound on the cell cycle distribution of human breast cancer cell lines, MCF-7 and MDA-MB-231, after 24 hours of treatment.

Table 1: Effect of this compound (5 µg/mL) on MCF-7 Cell Cycle Distribution after 24 hours [1]

Cell Cycle PhaseUntreated Control (%)This compound-Treated (%)
Sub G0/G1-5.89 ± 0.30
G2/M-34.40 ± 4.7
S-12.37 ± 1.51

Table 2: Effect of this compound (5 µg/mL) on MDA-MB-231 Cell Cycle Distribution after 24 hours [1]

Cell Cycle PhaseUntreated Control (%)This compound-Treated (%)
Sub G0/G1-24.33 ± 4.37
G2/M-2.00 ± 0.09
S-10.73 ± 0.61

Data are presented as mean ± standard deviation.

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound-induced cell cycle arrest in a cancer cell line using PI staining followed by flow cytometry.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, MDA-MB-231, or PC3) in 6-well plates at a density of 2 x 10^5 cells/well in the appropriate complete culture medium.

  • Adherence: Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range of concentrations from 1 µM to 50 µM).

  • Treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control group treated with medium containing the same final concentration of DMSO as the highest this compound concentration group.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours) at 37°C with 5% CO2.

Protocol 2: Cell Staining and Flow Cytometry Analysis
  • Cell Harvesting: Following the incubation period, collect both adherent and floating cells. For adherent cells, wash with phosphate-buffered saline (PBS) and detach them using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet gently in 500 µL of ice-cold PBS. While vortexing at a low speed, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to prevent cell clumping.

  • Incubation for Fixation: Incubate the cells in 70% ethanol for at least 2 hours at -20°C. For longer storage, cells can be kept at -20°C for several weeks.

  • Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and carefully discard the ethanol. Wash the cell pellet with 1 mL of PBS to remove residual ethanol.

  • RNase Treatment and PI Staining: Resuspend the cell pellet in 500 µL of a staining solution containing 50 µg/mL propidium iodide and 100 µg/mL RNase A in PBS. The RNase A is crucial to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[1]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample. PI fluorescence is typically detected in the FL2 channel. Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Preparation & Treatment cluster_1 Sample Preparation for Flow Cytometry cluster_2 Data Acquisition & Analysis a Seed Cells in 6-well Plates b Overnight Incubation (Adherence) a->b c Treat with this compound or Vehicle (DMSO) b->c d Incubate for 24, 48, 72h c->d e Harvest Adherent & Floating Cells d->e f Wash with PBS e->f g Fix with Cold 70% Ethanol f->g h Stain with PI and RNase A g->h i Analyze on Flow Cytometer h->i j Gate Cell Population i->j k Generate DNA Content Histogram j->k l Quantify Cell Cycle Phases k->l

Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.

Proposed Signaling Pathway of this compound-Induced G1 Cell Cycle Arrest

G cluster_0 This compound's Cellular Targets cluster_1 Downstream Signaling cluster_2 Cell Cycle Regulators cluster_3 Cellular Outcome This compound This compound PI3K PI3K This compound->PI3K inhibits PTEN PTEN This compound->PTEN activates AMPK AMPK This compound->AMPK activates Akt Akt PI3K->Akt activates PTEN->Akt inhibits p53_family p53 family (e.g., Tap73) AMPK->p53_family activates CyclinD_CDK46 Cyclin D / CDK4/6 Akt->CyclinD_CDK46 promotes p21 p21 (CDKN1A) p53_family->p21 induces p21->CyclinD_CDK46 inhibits CyclinE_CDK2 Cyclin E / CDK2 p21->CyclinE_CDK2 inhibits G1_Arrest G1 Phase Cell Cycle Arrest p21->G1_Arrest induces p27 p27 (CDKN1B) p27->CyclinE_CDK2 inhibits p27->G1_Arrest induces CyclinD_CDK46->G1_Arrest promotes progression (inhibited) CyclinE_CDK2->G1_Arrest promotes progression (inhibited)

Caption: Proposed signaling pathway of this compound-induced G1 cell cycle arrest.

Discussion and Interpretation

The results from the flow cytometry analysis will provide a quantitative measure of this compound's effect on cell cycle progression. An accumulation of cells in a specific phase (e.g., G0/G1 or G2/M) with a concomitant decrease in other phases is indicative of cell cycle arrest. The appearance of a sub-G0/G1 peak suggests an increase in apoptotic cells with fragmented DNA.

The signaling pathway diagram illustrates the proposed molecular mechanism by which this compound induces G1 phase arrest. This compound has been reported to inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.[2] It may also activate the tumor suppressor PTEN, which negatively regulates the PI3K/Akt pathway.[3] Furthermore, this compound can activate AMPK, which in turn can activate p53 family members, leading to the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[3] These CKIs bind to and inactivate cyclin-CDK complexes (e.g., Cyclin D/CDK4/6 and Cyclin E/CDK2), which are essential for the G1 to S phase transition, thereby causing the cell cycle to halt in the G1 phase.

Conclusion

This application note provides a framework for researchers to effectively utilize flow cytometry to study the effects of this compound on the cell cycle. The detailed protocols and data presentation guidelines will facilitate the reproducible and accurate assessment of this compound's anti-proliferative activity. Understanding the impact of novel compounds like this compound on cell cycle regulation is a critical step in the development of new cancer therapeutics.

References

Eupatin: Application Notes and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatin (3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one) is a flavonoid found in various medicinal plants, including Artemisia species.[1] It has garnered significant interest in the field of drug discovery due to its diverse pharmacological properties, including antiviral, anti-inflammatory, neuroprotective, and anticancer activities.[2][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological effects by modulating key signaling pathways involved in various disease processes. Its primary mechanisms of action include the inhibition of viral proteases and the suppression of inflammatory and proliferative signaling cascades.

Antiviral Activity

This compound has demonstrated notable antiviral effects, particularly against coronaviruses. It acts as a competitive inhibitor of the coronavirus 3C-like protease (3CLpro), an essential enzyme for viral replication.[2][5] This inhibition effectively reduces viral protein processing and subsequent viral propagation.[2]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to suppress key inflammatory mediators and signaling pathways. It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7] This is achieved, in part, through the downregulation of the NF-κB and STAT1 signaling pathways, which are critical for the expression of pro-inflammatory genes like iNOS and COX-2.[3]

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent. Studies in animal models of diabetic encephalopathy have indicated that this compound treatment can improve cognitive function.[4] This neuroprotective effect is associated with the modulation of acetylcholinesterase (Ache) activity and a reduction in oxidative stress in the brain.[4]

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties by inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.[6]

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound from various studies.

Biological Activity Assay Model System IC50 / Effective Concentration Reference
Antiviral 3CL Protease InhibitionIn vitro enzymatic assayIC50: 34.9 ± 1.7 µM[5]
Plaque Reduction AssayHuman Coronavirus OC43 (HCoV-OC43) in RD cellsSignificant reduction at 0.5–5 µM[5]
Anti-inflammatory Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesIC50: 6 µM (for eupafolin, a related compound)[7]
Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition[3]
Cytotoxicity Cell Viability AssayRD cellsCytotoxic at ≥10 µM[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cell lines.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate cell viability as a percentage of the no-treatment control.

Coronavirus 3CL Protease Inhibition Assay

This in vitro assay measures the direct inhibitory effect of this compound on the 3CL protease of coronaviruses.

Materials:

  • Recombinant coronavirus 3CL protease

  • Fluorogenic 3CL protease substrate

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound stock solution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 2 µL of each this compound dilution.

  • Add 88 µL of the 3CL protease solution (final concentration ~100 nM) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration ~20 µM).

  • Immediately measure the fluorescence intensity (Excitation/Emission wavelengths specific to the substrate) every minute for 30 minutes at 37°C.

  • Calculate the initial velocity of the reaction for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Plaque Reduction Assay for Antiviral Activity

This assay quantifies the ability of this compound to inhibit viral replication and spread.

Materials:

  • Confluent monolayer of susceptible cells (e.g., RD cells for HCoV-OC43) in 6-well plates

  • Human Coronavirus (e.g., HCoV-OC43)

  • This compound stock solution

  • Infection medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., infection medium containing 1% low-melting-point agarose)

  • Crystal Violet staining solution (0.5% crystal violet in 20% ethanol)[9]

  • PBS

Procedure:

  • Prepare serial dilutions of the virus in infection medium.

  • Wash the cell monolayers with PBS.

  • Infect the cells with 200 µL of each viral dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • During the infection period, prepare different concentrations of this compound in the overlay medium.

  • After 1 hour, remove the viral inoculum and wash the cells with PBS.

  • Add 2 mL of the this compound-containing overlay medium (or control overlay medium) to each well.

  • Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 3-5 days).

  • Fix the cells by adding 1 mL of 10% formaldehyde (B43269) to each well for at least 30 minutes.[10]

  • Carefully remove the overlay and the formaldehyde.

  • Stain the cells with crystal violet solution for 15-20 minutes.[11]

  • Gently wash the wells with water to remove excess stain and allow the plates to dry.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the control.

Anti-inflammatory Activity Assays

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[12]

  • Sodium nitrite standard solution

  • 96-well plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

This assay quantifies the level of PGE2 in the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • PGE2 ELISA kit (commercially available)

  • RAW 264.7 macrophage cells

  • LPS

  • This compound stock solution

Procedure:

  • Seed RAW 264.7 cells and treat with this compound and LPS as described in the Griess assay protocol.

  • After 24 hours of stimulation, collect the cell culture supernatant.

  • Perform the PGE2 ELISA according to the manufacturer's instructions.[13][14] This typically involves adding the supernatant, a PGE2-enzyme conjugate, and an antibody to a pre-coated plate, followed by washing, substrate addition, and absorbance measurement.

  • Calculate the PGE2 concentration based on the standard curve provided in the kit.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to detect changes in the phosphorylation status of key proteins in signaling pathways like NF-κB (p65), STAT1, and PI3K/Akt.

Materials:

  • Cells treated with this compound and/or a stimulus (e.g., LPS or a growth factor)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-STAT1, anti-STAT1, anti-phospho-Akt, anti-Akt, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.[15]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Wash the membrane again as in step 7.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the total protein and/or loading control.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of AChE activity by this compound.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound stock solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the this compound dilution, and 20 µL of AChE solution.

  • Add 10 µL of DTNB solution to each well.

  • Pre-incubate the mixture for 15 minutes at 25°C.

  • Initiate the reaction by adding 20 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.[16]

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

This compound's Impact on Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting the NF-κB and STAT1 signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IFNR IFN Receptor JAK JAK IFNR->JAK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates STAT1 STAT1 JAK->STAT1 Phosphorylates p_STAT1 p-STAT1 STAT1->p_STAT1 p_STAT1_dimer p-STAT1 Dimer p_STAT1->p_STAT1_dimer Dimerizes This compound This compound This compound->IKK Inhibits This compound->JAK Inhibits Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) NFkB_nuc->Inflammatory_Genes Activates Transcription p_STAT1_dimer->Inflammatory_Genes Activates Transcription LPS LPS LPS->TLR4 IFN IFN IFN->IFNR

Caption: this compound inhibits NF-κB and STAT1 signaling pathways.

Experimental Workflow for Antiviral Activity Assessment

The following workflow outlines the key steps in evaluating the antiviral potential of this compound.

G start Start cell_culture Cell Culture (e.g., RD cells) start->cell_culture virus_prep Virus Preparation (e.g., HCoV-OC43) start->virus_prep eupatin_prep This compound Preparation (Serial Dilutions) start->eupatin_prep infection Infection of Cells cell_culture->infection virus_prep->infection treatment Treatment with this compound eupatin_prep->treatment protease_assay 3CL Protease Inhibition Assay eupatin_prep->protease_assay infection->treatment plaque_assay Plaque Assay treatment->plaque_assay staining Fixation and Crystal Violet Staining plaque_assay->staining quantification Plaque Counting and % Inhibition Calculation staining->quantification end End quantification->end ic50 IC50 Determination protease_assay->ic50 ic50->end

Caption: Workflow for evaluating this compound's antiviral activity.

This compound's Modulation of the PI3K/Akt/mTOR Pathway

This compound is suggested to inhibit the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential. The application notes and protocols provided herein offer a comprehensive guide for researchers to explore its antiviral, anti-inflammatory, neuroprotective, and anticancer properties. Further investigation into its mechanisms of action and preclinical efficacy is warranted to pave the way for its potential development as a novel therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Eupatin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Eupatin for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro experiments?

A1: this compound is a flavonoid, specifically a trimethoxyflavone, which has been investigated for its potential anti-inflammatory and anti-cancer properties.[1] Like many flavonoids, this compound is a largely hydrophobic molecule with limited aqueous solubility. This poor solubility can lead to precipitation in cell culture media and aqueous buffer systems, making it challenging to achieve accurate and reproducible results in in vitro assays.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing concentrated stock solutions of this compound and other poorly water-soluble flavonoids.[2] It is advisable to use anhydrous, high-purity DMSO to maximize solubility and minimize potential degradation of the compound.

Q3: What is the maximum concentration of DMSO that is safe for cells in culture?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of ≤ 0.1% (v/v) is widely recommended for most cell lines to minimize off-target effects.[3] It is crucial to always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: Are there alternative methods to improve the aqueous solubility of this compound besides using DMSO?

A4: Yes, several methods can be employed to enhance the aqueous solubility of this compound. One common technique is the formation of inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[4] These cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate hydrophobic molecules like this compound and increase their solubility in aqueous solutions. Other strategies include the use of co-solvents and specialized formulation techniques.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

Problem Possible Cause Solution Workflow
Immediate Precipitation Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium causes this compound to crash out of solution.1. Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C. 2. Gradual Dilution: Add the DMSO stock solution dropwise to the pre-warmed medium while gently swirling or vortexing. 3. Stepwise Dilution: Prepare an intermediate dilution of the this compound stock in a small volume of pre-warmed media before adding it to the final volume.[5]
Precipitate Forms Over Time in Incubator Concentration Exceeds Solubility Limit: The final concentration of this compound is above its solubility limit in the culture medium at 37°C. pH or Temperature Shift: Changes in the incubator environment are affecting solubility.1. Lower the Final Concentration: Reduce the final working concentration of this compound. 2. Perform a Solubility Test: Determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions (37°C, CO2 levels). 3. Use a Solubility Enhancer: Consider preparing an this compound-cyclodextrin inclusion complex.
Cloudy or Hazy Medium Interaction with Media Components: this compound may be interacting with proteins, salts, or other components in the serum of the culture medium.[2]1. Test in Serum-Free Media: Determine if the precipitation still occurs in serum-free media to identify if serum components are the cause. 2. Filter Sterilize: After preparing the final this compound-containing medium, filter it through a 0.22 µm syringe filter. Note that this may slightly reduce the effective concentration.

Data Presentation: Solubility of Structurally Similar Flavonoids

As specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides solubility data for Daidzein, a structurally related isoflavone, to serve as a reference. The general solubility trends are expected to be similar.

Solvent Temperature Solubility (Mole Fraction x 10^3)
DMSO 293.15 K15.65
313.15 K25.43
333.15 K40.01
Ethanol 293.15 K0.43
313.15 K0.81
333.15 K1.45
Methanol 293.15 KNot Available
313.15 KNot Available
333.15 KNot Available
Acetone 293.15 K1.12
313.15 K2.01
333.15 K3.45

Data for Daidzein, adapted from literature[6]. It is recommended to experimentally determine the solubility of this compound for your specific application.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 360.32 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 3.60 mg of this compound.

  • Weighing: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex (Freeze-Drying Method)

This protocol is a general method and should be optimized for this compound.[7]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

  • 0.22 µm syringe filter

Procedure:

  • Molar Ratio: Decide on a molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Dissolution: Dissolve the calculated amount of HP-β-CD in deionized water with stirring to create a clear solution.

  • This compound Addition: Slowly add the this compound powder to the HP-β-CD solution while stirring continuously. A magnetic stirrer is recommended.

  • Complexation: Continue stirring the mixture for 24-48 hours at room temperature, protected from light, to allow for complex formation.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved this compound.

  • Lyophilization: Freeze the filtered solution (e.g., at -80°C) and then lyophilize it for 48 hours to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • Reconstitution: The resulting powder can be dissolved in water or cell culture medium at a higher concentration than free this compound.

Mandatory Visualizations

Eupatin_Solubilization_Workflow This compound Solubilization Workflow start Start: this compound Powder dissolve_dmso Dissolve in DMSO to create 10 mM stock start->dissolve_dmso cyclodextrin_path Alternative: Prepare Cyclodextrin Complex start->cyclodextrin_path working_solution Prepare Working Solution dissolve_dmso->working_solution direct_dilution Direct Dilution in Aqueous Medium working_solution->direct_dilution precipitation_check Precipitation? direct_dilution->precipitation_check no_precipitate No: Proceed with Assay precipitation_check->no_precipitate No precipitate Yes: Troubleshoot precipitation_check->precipitate Yes troubleshoot_options Troubleshooting Options: - Slower, stepwise dilution - Lower final concentration - Pre-warm media precipitate->troubleshoot_options complexation Complex with HP-β-CD cyclodextrin_path->complexation lyophilize Lyophilize to Powder complexation->lyophilize reconstitute Reconstitute in Aqueous Medium lyophilize->reconstitute assay_ready Assay-Ready Solution reconstitute->assay_ready

Caption: Workflow for dissolving this compound for in vitro assays.

PI3K_Akt_this compound This compound Inhibition of PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K inhibits This compound->Akt inhibits PTEN PTEN This compound->PTEN upregulates PTEN->PIP3 dephosphorylates

Caption: this compound's inhibitory action on the PI3K/Akt signaling pathway.

NFkB_this compound This compound Inhibition of NF-κB Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_active NF-κB (p65/p50) IkB->NFkB_active degradation releases NFkB_inactive NF-κB (p65/p50) -IκBα Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression This compound This compound This compound->NFkB_active inhibits translocation

Caption: this compound's modulation of the NF-κB signaling pathway.

References

Technical Support Center: Overcoming Eupatin Stability and Degradation Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Eupatin-related research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the stability and integrity of this compound in your experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a methoxylated flavone, a type of flavonoid compound found in various plants, including Artemia annua.[1] It is recognized for its potential anti-inflammatory properties.[1] Research suggests that this compound may exert its effects by modulating key cellular signaling pathways, including NF-κB, PI3K/Akt, and MAPK.[1][2][3][4][5]

Q2: What are the primary factors that can cause this compound degradation in my experiments?

Like many flavonoids, this compound is susceptible to degradation under certain experimental conditions. The primary factors of concern are:

  • pH: this compound is expected to be more stable in acidic to neutral solutions. Alkaline conditions can lead to rapid degradation.[6]

  • Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[7][8]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[9][10][11]

  • Oxidation: The presence of oxidizing agents can lead to the degradation of this compound.

Q3: How can I visually identify potential this compound degradation or precipitation in my cell culture?

If you observe a cloudy or turbid appearance in your cell culture medium after adding this compound, it could be due to precipitation, especially at higher concentrations, rather than microbial contamination. To confirm, you can add this compound to a cell-free medium under the same conditions and observe if a precipitate forms.[12]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity of this compound.

Possible Causes:

  • Degradation of this compound stock solution: Improper storage or handling of the stock solution can lead to degradation.

  • Degradation in experimental medium: The pH, temperature, or light exposure during the experiment may be causing this compound to degrade.

  • Precipitation in medium: this compound may precipitate out of the solution, reducing its effective concentration.

Solutions:

  • Proper Stock Solution Handling:

    • Prepare fresh stock solutions of this compound in a suitable solvent like DMSO or ethanol.

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Protect stock solutions from light by using amber vials or wrapping tubes in foil.

  • Optimize Experimental Conditions:

    • Maintain the pH of the experimental medium in the acidic to neutral range, if compatible with your experimental system.

    • Conduct experiments at a controlled and stable temperature.

    • Minimize light exposure during incubations.

  • Address Solubility Issues:

    • Determine the optimal concentration of this compound that remains soluble in your experimental medium.

    • Perform a solubility test by preparing serial dilutions of your this compound stock in the medium and observing for any precipitation.

Issue 2: Appearance of unexpected peaks in HPLC analysis.

Possible Causes:

  • This compound degradation: The new peaks likely represent degradation products.

  • Contamination: The sample may be contaminated with other compounds.

Solutions:

  • Confirm Degradation:

    • Run a forced degradation study (see Experimental Protocols section) to intentionally degrade this compound and compare the resulting chromatogram with your experimental sample.

  • Prevent Degradation:

    • Implement the handling and storage recommendations outlined in Issue 1.

  • Ensure Purity:

    • Use high-purity this compound from a reputable supplier.

    • Ensure all solvents and reagents are of high quality and free of contaminants.

Data Presentation

Table 1: General Stability of Methoxylated Flavonoids under Different Conditions (Qualitative)

This table provides a general overview of the expected stability of methoxylated flavonoids like this compound based on available literature for similar compounds. Quantitative data for this compound is not currently available.

ConditionExpected StabilityRecommendations
pH
Acidic (pH < 7)Generally Stable[6]Maintain acidic to neutral pH where possible.
Neutral (pH = 7)Moderately StableBuffer solutions to maintain neutrality.
Alkaline (pH > 7)Prone to Degradation[6]Avoid alkaline conditions.
Temperature
4°CStable for short-term storageStore working solutions at 4°C for daily use.
Room Temperature (25°C)Gradual Degradation[13]Minimize time at room temperature.
> 37°CAccelerated Degradation[7][8]Avoid high temperatures during experiments.
Light Exposure
DarkStableProtect solutions from light at all times.
Ambient LightGradual DegradationWork in low-light conditions when possible.
UV LightRapid Degradation[9][10]Avoid exposure to direct sunlight or UV lamps.

Table 2: Solubility of Flavonoids in Common Solvents

This table provides general guidance on solvents for dissolving this compound, based on the known solubility of other flavonoids.

SolventSolubilityNotes
DMSO Generally GoodA common solvent for preparing stock solutions.
Ethanol Generally GoodAnother suitable solvent for stock solutions.
Methanol (B129727) ModerateCan be used for extraction and analysis.[14]
Water PoorThis compound is not expected to be readily soluble in water.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for assessing the stability of this compound under various stress conditions.[15][16][17]

1. Preparation of this compound Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or DMSO.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of this compound stock solution in an oven at 80°C for 24 hours.

  • Photodegradation: Expose a vial of this compound stock solution to direct sunlight or a UV lamp for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.

3. Analysis:

  • Analyze all samples (including a non-stressed control) by HPLC to observe the degradation of the parent this compound peak and the appearance of any new degradation product peaks.

Protocol 2: HPLC Method for this compound Analysis

This is a general-purpose HPLC method that can be optimized for this compound analysis.[14][18][19][20]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile (B52724) or methanol).

  • Gradient: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (flavonoids typically have absorbance maxima between 250-380 nm).

  • Injection Volume: 10-20 µL.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid Apply Stress base Base Hydrolysis prep->base Apply Stress oxidation Oxidation prep->oxidation Apply Stress thermal Thermal Degradation prep->thermal Apply Stress photo Photodegradation prep->photo Apply Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Evaluate Stability

Caption: Workflow for this compound forced degradation study.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus_nfkb Gene Transcription (Inflammation) NFkB->nucleus_nfkb translocates to nucleus PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates cell_growth Cell Growth & Survival mTOR->cell_growth Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK proliferation Cell Proliferation ERK->proliferation This compound This compound This compound->IKK Inhibits This compound->PI3K Inhibits This compound->Ras Inhibits

References

Technical Support Center: Optimizing Eupatin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful extraction of Eupatin from plant material.

Frequently Asked Questions (FAQs)

Q1: Which plant species are known to be good sources of this compound?

A1: this compound has been identified in several plant species, most notably within the Artemisia genus. Species such as Artemisia asiatica are known to contain this flavonoid.

Q2: What are the most common methods for extracting this compound from plant material?

A2: Common methods for flavonoid extraction, applicable to this compound, include conventional techniques like maceration and Soxhlet extraction.[1] Modern, more efficient methods include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), which often provide higher yields in shorter times with reduced solvent consumption.[2]

Q3: Which solvents are most effective for this compound extraction?

A3: this compound, as a flavonoid, has its solubility influenced by the polarity of the solvent. Alcohols, such as ethanol (B145695) and methanol (B129727), often mixed with water (e.g., 70-80% ethanol), are commonly used and have demonstrated high efficiency for flavonoid extraction.[2][3] The optimal solvent and its concentration should be determined experimentally for each specific plant matrix.[2]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode-Array Detector (DAD) is the most common and reliable method for quantifying this compound.[1][4] This technique offers high resolution, sensitivity, and specificity for accurate measurement. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for even higher sensitivity and structural confirmation.

Q5: How can I purify this compound from the crude extract?

A5: Purification of this compound can be achieved through various chromatographic techniques. A common strategy involves initial fractionation using liquid-liquid partitioning, followed by column chromatography with stationary phases like silica (B1680970) gel or Sephadex LH-20. For final purification to obtain high-purity this compound, preparative HPLC is often employed.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound extraction process.

Issue 1: Low this compound Yield

Symptom: The quantity of isolated this compound is consistently lower than expected.

Possible Cause Recommended Solution(s)
Inefficient Plant Cell Wall Disruption Ensure the plant material is dried and finely ground (e.g., 40-60 mesh) to increase the surface area for solvent penetration. Pre-treatment with enzymes like cellulase (B1617823) and pectinase (B1165727) can also be effective in breaking down cell walls.
Suboptimal Extraction Solvent The polarity of the solvent may not be ideal for this compound in your specific plant matrix. Perform small-scale pilot extractions with a range of solvents (e.g., pure methanol, 80% methanol, pure ethanol, 80% ethanol, acetone) to identify the most efficient one.[2]
Inadequate Extraction Parameters Optimize the solid-to-liquid ratio (e.g., testing 1:10, 1:20, 1:30 w/v), extraction time, and temperature. For thermal methods, test a range of temperatures (e.g., 40°C, 60°C, 80°C) to find a balance between solubility and potential degradation.[2] For UAE and MAE, optimize power and frequency settings.
Incomplete Extraction Perform multiple extraction cycles on the plant residue and combine the supernatants to ensure exhaustive extraction.
Degradation of this compound This compound may be sensitive to high temperatures and prolonged extraction times. Consider using non-thermal methods like UAE at controlled temperatures or maceration at room temperature.[2]
Issue 2: Co-extraction of Impurities

Symptom: The crude extract contains a high amount of undesirable compounds (e.g., chlorophyll, lipids), complicating purification.

Possible Cause Recommended Solution(s)
High Polarity of Extraction Solvent Highly polar solvents can co-extract a wide range of compounds.
Presence of Lipids and Pigments Defat the dried plant material with a non-polar solvent like n-hexane or petroleum ether prior to the main extraction.[5] This will remove lipids and some pigments.
High Chlorophyll Content Perform a liquid-liquid partitioning of the crude extract. Dissolve the extract in a water/alcohol mixture and partition against a non-polar solvent like hexane (B92381) to remove chlorophyll.
Non-selective Extraction Method Employ a more selective extraction method like Supercritical Fluid Extraction (SFE) with CO2, which can offer higher selectivity for target compounds.
Issue 3: Inconsistent Extraction Results

Symptom: Significant variability in this compound yield between different batches of the same plant material.

Possible Cause Recommended Solution(s)
Variability in Plant Material The this compound content can fluctuate based on the plant's age, growing conditions, and harvest time. Use plant material from a standardized source and harvest time for reproducible results.
Inconsistent Experimental Procedure Minor variations in extraction parameters can lead to different yields. Maintain strict control over all experimental parameters, including particle size, solvent-to-solid ratio, temperature, and extraction time.
Degradation During Storage Improper storage of plant material or extracts can lead to the degradation of this compound. Store dried plant material in a cool, dark, and dry place. Store extracts at low temperatures (e.g., -20°C) and protected from light.[5][6]

Quantitative Data Tables

The following tables provide a summary of how different extraction parameters can influence the yield of flavonoids, using data from related compounds as a reference for optimizing this compound extraction.

Table 1: Comparison of Extraction Methods for Flavonoid Yield

Extraction Method Solvent Temperature (°C) Time Relative Yield (%) *
Maceration80% EthanolRoom Temp24 h75
Soxhlet ExtractionEthanol786 h90
Ultrasound-Assisted Extraction (UAE)70% Ethanol5030 min100
Microwave-Assisted Extraction (MAE)70% Ethanol805 min105

*Relative yield is normalized to UAE for comparative purposes. Actual yields will vary based on the plant material.

Table 2: Effect of Solvent and Temperature on Total Flavonoid Content (TFC)

Solvent Temperature (°C) TFC (mg/g dry weight) *
Water608.5
50% Ethanol6015.2
70% Ethanol6018.9
90% Ethanol6016.5
70% Ethanol4014.8
70% Ethanol8017.2 (slight degradation may occur)

*Data is representative and compiled from studies on flavonoid extraction from various plant sources.[2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general guideline for extracting this compound using UAE. Optimization for specific plant material is recommended.

  • Sample Preparation:

    • Dry the plant material (e.g., leaves and stems of Artemisia asiatica) at 40-50°C to a constant weight.

    • Grind the dried material to a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

    • Add 200 mL of 70% ethanol (solid-to-liquid ratio of 1:20 w/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 300 W for 30 minutes at a controlled temperature of 50°C.

  • Isolation:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the supernatant. For exhaustive extraction, the residue can be re-extracted with fresh solvent.

    • Combine the supernatants.

  • Concentration:

    • Evaporate the solvent from the combined supernatant using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude this compound extract.

Protocol 2: HPLC Quantification of this compound

This protocol outlines a general method for the quantification of this compound in a plant extract.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode-Array Detector (DAD).

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Ultrapure water with 0.1% formic acid (for improved peak shape).

    • This compound reference standard (≥98% purity).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

      • A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 350 nm (this compound has a characteristic UV absorption around this wavelength).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards by diluting with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

    • Sample Preparation: Dissolve a known amount of the crude extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection. If necessary, dilute the sample to ensure the this compound concentration falls within the linear range of the calibration curve.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow for this compound Extraction and Quantification

Eupatin_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification PlantMaterial Plant Material (e.g., Artemisia) Drying Drying (40-50°C) PlantMaterial->Drying Grinding Grinding (40-60 mesh) Drying->Grinding Extraction Extraction (e.g., UAE with 70% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract HPLC HPLC Quantification CrudeExtract->HPLC Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: Workflow for this compound extraction, from sample preparation to analysis.

Troubleshooting Logic for Low this compound Yield

Low_Yield_Troubleshooting Start Low this compound Yield CheckPrep Check Sample Preparation Start->CheckPrep CheckSolvent Evaluate Extraction Solvent Start->CheckSolvent CheckParams Optimize Extraction Parameters Start->CheckParams CheckDegradation Investigate Potential Degradation Start->CheckDegradation SolutionGrinding Ensure Fine & Uniform Grinding CheckPrep->SolutionGrinding Issue Found SolutionSolvent Test Solvents of Varying Polarity CheckSolvent->SolutionSolvent Issue Found SolutionParams Adjust Time, Temp, & Solid/Liquid Ratio CheckParams->SolutionParams Issue Found SolutionDegradation Use Lower Temp / Non-Thermal Method CheckDegradation->SolutionDegradation Issue Found

Caption: Decision tree for troubleshooting low this compound extraction yield.

References

Eupatin HPLC-UV Analysis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC-UV analysis of Eupatin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting method for this compound analysis by RP-HPLC-UV?

A1: A good starting point for developing a method for this compound, based on protocols for similar flavonoids, would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and acidified water.[1][2][3] A common approach is to use a gradient starting with a lower concentration of the organic solvent and increasing it over time to elute compounds of increasing hydrophobicity.

Q2: What is the expected UV maximum absorption (λmax) for this compound?

A2: Flavonoids like this compound typically exhibit two major absorption bands in the UV-Vis spectrum. Band I is usually observed between 300-380 nm and Band II between 240-295 nm. For many flavones and flavonols, detection is often carried out at wavelengths around 280 nm and 365 nm to achieve good sensitivity.[3]

Q3: My this compound peak is showing significant tailing. What are the possible causes and solutions?

A3: Peak tailing for flavonoids like this compound is a common issue. It can be caused by several factors, including interactions between the analyte and active sites on the column (silanol groups), column degradation, or a mismatch between the sample solvent and the mobile phase. To address this, you can try adjusting the pH of the mobile phase by adding a small amount of acid (e.g., formic acid or acetic acid), using a column with end-capping to reduce silanol (B1196071) interactions, or ensuring your sample is dissolved in a solvent similar in composition to the initial mobile phase.

Q4: I am observing ghost peaks in my chromatogram. How can I identify their source and eliminate them?

A4: Ghost peaks are extraneous peaks that can originate from various sources, including contaminated solvents, septa, vials, or carryover from previous injections. To troubleshoot, run a blank gradient (without injecting a sample) to see if the peaks are from the system itself. If so, systematically replace components (solvents, vials) to isolate the source. Ensure high-purity HPLC-grade solvents are used and that the system is thoroughly flushed between runs.

Q5: The retention time of my this compound peak is shifting between injections. What should I investigate?

A5: Retention time shifts can be caused by fluctuations in mobile phase composition, flow rate, or column temperature. Ensure your mobile phase is well-mixed and degassed. Check the pump for any leaks or pressure fluctuations. A column thermostat can help maintain a consistent temperature. Also, ensure the column is properly equilibrated before each injection.

Troubleshooting Guide

This guide provides a structured approach to resolving common problems during this compound HPLC-UV analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Secondary Interactions with Column Acidify the mobile phase (e.g., 0.1% formic acid) to suppress silanol interactions.
Column Overload Reduce the concentration of the injected sample.
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase composition.
Column Degradation Replace the column with a new one of the same type.
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Mobile Phase Composition Change Prepare fresh mobile phase daily and ensure thorough mixing and degassing.
Fluctuating Flow Rate Check the HPLC pump for leaks and ensure consistent pressure.
Temperature Variations Use a column oven to maintain a stable temperature.
Insufficient Column Equilibration Increase the equilibration time between runs.
Issue 3: Baseline Issues (Drift, Noise, or Ghost Peaks)
Possible Cause Troubleshooting Step
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and prepare fresh mobile phase.
Air Bubbles in the System Degas the mobile phase and purge the pump.
Detector Lamp Issue Check the detector lamp's energy and replace if necessary.
Carryover from Previous Injections Implement a robust needle wash protocol and run blank injections to clean the system.

Experimental Protocol: A Representative Method

While a specific validated method for this compound is not widely published, the following protocol is a robust starting point based on established methods for similar flavonoids.

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 20 minutes
Flow Rate 0.25 mL/min[3]
Injection Volume 4 µL[3]
Column Temperature 30°C[3]
UV Detection Wavelength 280 nm and 365 nm[3]

Sample Preparation: Dissolve the this compound standard or extract in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing Workflows and Pathways

To aid in understanding the experimental process and the potential biological context of this compound, the following diagrams have been generated.

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis sample_prep Dissolve this compound & Filter injector Injector sample_prep->injector mobile_phase_prep Prepare & Degas Mobile Phase pump Pump mobile_phase_prep->pump column C18 Column injector->column pump->injector detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification chromatogram->quantification

A typical workflow for HPLC-UV analysis of this compound.

signaling_pathway cluster_pathways Potential Cellular Signaling Pathways cluster_outcomes Cellular Responses This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK MAPK Pathway This compound->MAPK NF_kB NF-κB Pathway This compound->NF_kB Apoptosis Apoptosis PI3K_Akt->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest Anti_Inflammatory Anti-inflammatory Effects NF_kB->Anti_Inflammatory

Potential signaling pathways modulated by flavonoids like this compound.

References

Technical Support Center: Enhancing Eupatin Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in vivo bioavailability of Eupatin. The content is structured in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a flavonoid, specifically an O-methylated flavonol, found in plants such as Artemisia asiatica. Like many flavonoids, this compound exhibits promising therapeutic properties, including anti-inflammatory and anti-cancer activities. However, its clinical potential is often limited by poor oral bioavailability. This is primarily due to its low aqueous solubility and extensive first-pass metabolism in the intestine and liver, which significantly reduces the amount of active compound reaching systemic circulation.

Q2: What are the primary signaling pathways modulated by this compound?

A2: this compound exerts its biological effects by modulating several key intracellular signaling pathways. Notably, it has been shown to inhibit the NF-κB (Nuclear Factor-kappa B) and PI3K/Akt/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) pathways.[1][2] Inhibition of these pathways is central to this compound's anti-inflammatory and anti-cancer activities.[1][2]

Q3: Which formulation strategies are most promising for enhancing this compound's bioavailability?

A3: Several advanced formulation strategies can be employed to overcome the bioavailability challenges of this compound. The most common and effective approaches for poorly soluble flavonoids include:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing this compound in an amorphous state within a hydrophilic polymer matrix. This enhances the dissolution rate and apparent solubility.[3]

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range increases its surface area, leading to improved dissolution and absorption.[2] Common nanoformulations include nanoparticles and nanoemulsions.

  • Lipid-Based Formulations: Incorporating this compound into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract.

Troubleshooting Guides

Problem 1: Low Oral Bioavailability of this compound in Preclinical Animal Models.

  • Potential Cause: Poor aqueous solubility and/or extensive first-pass metabolism.

  • Recommended Solution:

    • Formulation Enhancement: Prepare an amorphous solid dispersion (ASD) or a nanoparticle formulation of this compound to improve its dissolution rate and solubility. See the detailed protocols below.

    • Co-administration with Metabolic Inhibitors: Consider co-administering this compound with known inhibitors of metabolic enzymes (e.g., piperine) to reduce first-pass metabolism. However, this approach requires careful investigation of potential drug-drug interactions.

Problem 2: High Variability in Plasma Concentrations of this compound Between Subjects.

  • Potential Cause: Inconsistent dissolution of the formulation, food effects, or genetic polymorphisms in metabolic enzymes.

  • Recommended Solution:

    • Optimize Formulation: Ensure the formulation provides consistent and reproducible dissolution. For solid dispersions, check for any signs of recrystallization.

    • Standardize Experimental Conditions: Fast animals overnight before oral administration to minimize food-related variability.

    • Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability.

Problem 3: Poor Stability of this compound in the Prepared Formulation.

  • Potential Cause: this compound may be prone to degradation in certain solvents or in the amorphous state, especially in the presence of moisture.

  • Recommended Solution:

    • Protect from Light and Moisture: Store the formulation in a tightly sealed container, protected from light, and in a desiccated environment.

    • Select Appropriate Excipients: Ensure that the chosen polymers and other excipients are compatible with this compound and do not promote its degradation.

    • Characterize Stability: Conduct stability studies of the formulation under accelerated conditions (e.g., elevated temperature and humidity) to predict its shelf-life.

Quantitative Data: Pharmacokinetics of Structurally Similar Flavonoids

Due to the limited availability of in vivo pharmacokinetic data for this compound, the following table summarizes key parameters for structurally similar O-methylated flavonols in rats. This data can serve as a valuable reference for what to expect and aim for in this compound studies.

FlavonoidDose (mg/kg, oral)Cmax (µg/L)Tmax (h)AUC (µg·h/L)Animal ModelCitation(s)
Isorhamnetin (B1672294)31.37269.6 ± 29.326.51 ± 1.4526,067.77 ± 4,124.60Rat[1]
Isorhamnetin1.075.27.21,623.4Rat[2]
Tamarixetin2049.72 ± 38.310.61163.63 ± 72.29 (AUC0-24h)Rat[4][5]
Kaempferol (B1673270)100-~1-2-Rat[6]

Disclaimer: This data is for structurally related compounds and should be used as a reference only. Actual pharmacokinetic parameters for this compound may vary.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion of this compound using a hydrophilic polymer like Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC).[7][8]

  • Solution Preparation:

    • Dissolve this compound and the chosen polymer (e.g., PVP K30) in a suitable common solvent, such as ethanol (B145695) or a mixture of ethanol and water. A typical drug-to-polymer ratio to start with is 1:9 (w/w).

    • Ensure complete dissolution of both components with gentle stirring.

  • Solvent Evaporation:

    • Transfer the solution to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C) until a dry film is formed.

  • Drying and Milling:

    • Further dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

    • Mill the dried solid dispersion into a fine powder using a mortar and pestle or a mechanical mill.

  • Storage:

    • Store the powdered solid dispersion in a tightly sealed container with a desiccant in a cool, dark place to prevent moisture absorption and potential recrystallization.

Protocol 2: Preparation of this compound Nanoparticles by Nanoprecipitation

This protocol provides a general method for preparing this compound-loaded polymeric nanoparticles using the nanoprecipitation (solvent displacement) technique.[2][9]

  • Organic Phase Preparation:

    • Dissolve this compound and a biodegradable polymer (e.g., polylactic-co-glycolic acid, PLGA) in a water-miscible organic solvent, such as acetone (B3395972) or ethanol.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or polyvinyl alcohol, PVA) to prevent nanoparticle aggregation.

  • Nanoprecipitation:

    • Under moderate magnetic stirring, slowly inject the organic phase into the aqueous phase.

    • The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the entrapment of this compound, forming nanoparticles.

  • Solvent Removal and Nanoparticle Collection:

    • Remove the organic solvent from the nanoparticle suspension using a rotary evaporator under reduced pressure.

    • Collect the nanoparticles by centrifugation or ultracentrifugation.

  • Washing and Lyophilization:

    • Wash the collected nanoparticles with deionized water to remove any excess stabilizer or unencapsulated drug.

    • For long-term storage, lyophilize (freeze-dry) the nanoparticles, often with a cryoprotectant (e.g., trehalose (B1683222) or mannitol) to maintain their structure.

Visualizations

Eupatin_Signaling_Pathways cluster_0 Anti-Inflammatory Pathway cluster_1 Anti-Cancer Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα inhibits degradation NFκB NF-κB (p65/p50) IKK->NFκB activates IκBα->NFκB sequesters NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_nucleus->Inflammatory_Genes activates transcription Eupatin1 This compound Eupatin1->IKK inhibits Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Eupatin2 This compound Eupatin2->PI3K inhibits Eupatin2->Akt inhibits

Caption: this compound's modulation of NF-κB and PI3K/Akt/mTOR signaling pathways.

Bioavailability_Workflow cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Start Start: Pure this compound Formulation Select Formulation Strategy (e.g., Solid Dispersion, Nanoparticles) Start->Formulation Preparation Prepare Formulation Formulation->Preparation Characterization Physicochemical Characterization (Particle Size, Drug Load, Amorphous State) Preparation->Characterization Dissolution In Vitro Dissolution Testing Characterization->Dissolution Permeability Cell-based Permeability Assay (e.g., Caco-2) Dissolution->Permeability Animal_Study Animal Model Selection (e.g., Rats, Mice) Permeability->Animal_Study Dosing Oral Administration of Formulation Animal_Study->Dosing Sampling Blood Sampling at Timed Intervals Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis

Caption: Experimental workflow for enhancing this compound bioavailability.

Troubleshooting_Logic Start Low in vivo efficacy? Check_PK Pharmacokinetic data available? Start->Check_PK Low_Bioavailability Low Bioavailability (Low Cmax/AUC)? Check_PK->Low_Bioavailability Yes Action_PK Action: Conduct PK Study Check_PK->Action_PK No Formulation_Issue Formulation-related issue? Low_Bioavailability->Formulation_Issue Yes Metabolism_Problem High First-Pass Metabolism? Low_Bioavailability->Metabolism_Problem No Solubility_Problem Poor Solubility/Dissolution? Formulation_Issue->Solubility_Problem Yes Action_Characterize Action: Re-characterize Formulation (Stability, Dissolution) Formulation_Issue->Action_Characterize No Action_Formulate Action: Reformulate (e.g., ASD, Nanoparticles) Solubility_Problem->Action_Formulate Yes Action_Inhibitor Action: Consider Metabolic Inhibitor Co-administration Metabolism_Problem->Action_Inhibitor Yes

Caption: Troubleshooting guide for low this compound bioavailability.

References

Technical Support Center: Eupatin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with eupatin precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a flavonoid, specifically a trimethoxyflavone. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₁₆O₈[1]
Molecular Weight 360.32 g/mol [1]
Appearance Solid
Solubility Soluble in DMSO[2][3]

Q2: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound in cell culture media is a common issue primarily due to its hydrophobic nature and limited aqueous solubility.[4] Several factors can contribute to this problem:

  • High Final Concentration: The concentration of this compound in the final culture medium may surpass its solubility limit.[3][4]

  • Solvent Shock: Rapidly diluting a concentrated this compound stock solution (typically in DMSO) into the aqueous cell culture medium can cause the compound to "crash out" of solution.[4]

  • Low Aqueous Solubility: this compound has inherently poor solubility in the aqueous environment of the cell culture medium.[4]

  • Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) and the pH of the medium can affect this compound's solubility.[4]

  • Interactions with Media Components: this compound may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes.[4]

  • Evaporation: Evaporation of water from the culture medium can increase the concentration of this compound and other solutes, leading to precipitation.[5]

Q3: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and other hydrophobic compounds for cell culture experiments.[2][3] It is crucial to use anhydrous, high-purity DMSO to ensure the best possible dissolution.

Q4: What is the maximum safe concentration of DMSO for my cells?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% (v/v) or lower is generally considered safe for most cell lines.[3] However, it is always recommended to include a vehicle control (media with the same final DMSO concentration as the highest this compound concentration) in your experiments to assess any potential effects of the solvent on your cells.

Troubleshooting Guides

This section provides a step-by-step guide to address this compound precipitation during your experiments.

Issue Potential Cause Solution
Precipitate forms immediately upon adding this compound stock to the medium. Solvent Shock: The rapid change in solvent from DMSO to the aqueous medium causes the compound to precipitate.[4]1. Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[3] 2. Gradual Dilution: Add the DMSO stock solution dropwise to the pre-warmed medium while gently swirling or vortexing.[3] 3. Intermediate Dilution Step: First, dilute the DMSO stock solution into a smaller volume of complete media, mix gently, and then add this intermediate dilution to the final culture volume.[3]
Precipitate appears after some time in the incubator. Concentration Exceeded: The final concentration of this compound is above its solubility limit in the culture medium at 37°C.[4] pH or Temperature Shift: Changes in the incubator environment are affecting solubility.[4]1. Lower the Final Concentration: Reduce the final working concentration of this compound in your experiment. 2. Perform a Solubility Test: Determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions (37°C, CO₂ levels).
A film or crystals are visible in the this compound stock solution. Precipitation in Stock: The compound has precipitated out of the DMSO stock solution, possibly due to storage conditions or high concentration.1. Re-dissolve the Compound: Gently warm the vial in a 37°C water bath for 5-10 minutes and vortex thoroughly.[3] If the precipitate dissolves and the solution is clear, it can likely be used. 2. Prepare a Fresh Stock: If the precipitate does not re-dissolve, it is best to prepare a fresh stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = 10 mmol/L * 0.001 L * 360.32 g/mol * 1000 mg/g = 3.6032 mg

  • Weigh the this compound powder:

    • Using a calibrated analytical balance, carefully weigh out approximately 3.6 mg of this compound powder and place it into a sterile microcentrifuge tube. Record the exact weight.

  • Dissolve in DMSO:

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For example, if you weighed out exactly 3.6032 mg of this compound, add 1 mL of DMSO.

  • Ensure Complete Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[3] Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected cryovials. This prevents repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol outlines the steps to prepare the final working concentration of this compound in cell culture media and treat the cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes

  • Calibrated pipettes

Procedure:

  • Determine the Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).

  • Calculate the required volume of stock solution:

    • Use the formula: C₁V₁ = C₂V₂

      • C₁ = Concentration of stock solution (10 mM)

      • V₁ = Volume of stock solution to add

      • C₂ = Final concentration (e.g., 10 µM or 0.01 mM)

      • V₂ = Final volume of cell culture medium (e.g., 10 mL)

    • V₁ = (0.01 mM * 10 mL) / 10 mM = 0.01 mL = 10 µL

  • Perform Serial Dilution:

    • Step 1: Intermediate Dilution: Add the calculated volume of the DMSO stock solution (10 µL) to a small volume of pre-warmed complete media (e.g., 1 mL). Pipette up and down gently to mix.[3]

    • Step 2: Final Dilution: Add the 1 mL intermediate dilution to the remaining 9 mL of pre-warmed complete media to achieve the final volume of 10 mL and the final concentration of 10 µM.[3]

  • Mix and Use: Gently swirl the flask or plate to ensure even distribution of the compound before adding it to your cells.

Signaling Pathways and Workflows

Signaling Pathways Modulated by this compound and Related Flavonoids

This compound and related flavonoids have been reported to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: this compound can inhibit the PI3K/Akt/mTOR signaling pathway.

PTEN_NFkB_Pathway This compound This compound PTEN PTEN This compound->PTEN Activates NFkB NF-κB This compound->NFkB Inhibits PTEN->NFkB Inhibits Proliferation Cell Proliferation NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis Inhibits

Caption: this compound can modulate the PTEN and NF-κB signaling pathways.

Experimental Workflow

The following diagram illustrates a general workflow for preparing this compound solutions and conducting cell-based assays.

Eupatin_Workflow cluster_prep Solution Preparation cluster_exp Cell Experiment weigh Weigh this compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve store Aliquot & Store (-80°C) dissolve->store thaw Thaw Stock store->thaw intermediate Intermediate Dilution (in warm media) thaw->intermediate final Final Dilution (in warm media) intermediate->final treat Treat Cells final->treat

Caption: General workflow for this compound preparation and cell treatment.

References

Technical Support Center: Eupatin Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Eupatin degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a flavonoid found in plants of the Artemisia genus, known for its potential anti-inflammatory and anti-cancer properties.[1][2] Like many flavonoids, this compound's complex structure, featuring hydroxyl groups, makes it susceptible to degradation in solution, which can impact the reproducibility and accuracy of experimental results.[3]

Q2: What are the primary factors that contribute to the degradation of this compound in solution?

A2: The stability of flavonoids like this compound is influenced by several factors, including:

  • pH: Extreme pH values, particularly alkaline conditions, can accelerate degradation.[4]

  • Temperature: Higher temperatures generally increase the rate of chemical degradation.[5]

  • Light: Exposure to UV and visible light can induce photodegradation.[6]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[3]

  • Solvent: The choice of solvent can significantly impact stability.

Q3: What is the general effect of methoxylation on flavonoid stability?

A3: Methoxylation, the presence of methoxy (B1213986) (-OCH₃) groups, generally increases the stability of flavonoids compared to their hydroxylated (-OH) counterparts.[7] This is a key feature of this compound's structure and contributes to its relatively better stability compared to flavonoids like quercetin (B1663063).

Q4: How should I prepare a stock solution of this compound?

A4: For optimal stability, prepare stock solutions of this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[8][9] It is advisable to prepare a concentrated stock solution, which can then be diluted to the final working concentration in your experimental medium just before use. This minimizes the time this compound is in an aqueous environment where it may be less stable.

Q5: What are the best practices for storing this compound solutions?

A5: To maintain the integrity of your this compound solutions, follow these storage guidelines:

  • Stock Solutions (in anhydrous solvent): Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[10] Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Working Solutions (in aqueous media): It is highly recommended to prepare these fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and protected from light for no longer than 24 hours.

Troubleshooting Guide: Preventing this compound Degradation

This guide addresses common issues encountered during experiments involving this compound in solution.

Problem Potential Cause Troubleshooting Steps & Solutions
Loss of biological activity over time in cell culture experiments. Degradation in aqueous culture medium. Flavonoids can degrade in physiological pH and temperature conditions.[11]1. Prepare Fresh Solutions: Prepare working dilutions of this compound from a frozen stock immediately before adding to cells. 2. Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the period this compound is exposed to degradation-promoting conditions. 3. Vehicle Control: Always include a vehicle control (medium with the same final concentration of the solvent used for the stock solution) to ensure the observed effects are due to this compound and not the solvent.[8]
Precipitation of this compound upon dilution into aqueous buffer or media. Poor aqueous solubility. this compound is a hydrophobic molecule with limited solubility in water.1. Pre-warm Media: Warm the cell culture medium or buffer to 37°C before adding the this compound stock solution. 2. Gradual Dilution: First, dilute the concentrated stock in a smaller volume of warm media, mix gently, and then add this intermediate dilution to the final volume. 3. Check Final Concentration: Ensure the final concentration of this compound does not exceed its solubility limit in the final experimental medium.
Inconsistent results between experimental replicates. Inconsistent solution preparation and handling. Minor variations in storage time, light exposure, or temperature can lead to different levels of degradation.1. Standardize Protocols: Ensure all researchers are following the exact same protocol for solution preparation, storage, and handling. 2. Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to eliminate variability from freeze-thaw cycles.[10] 3. Control Light Exposure: Consistently protect solutions from light at all stages of the experiment.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products. this compound can degrade into various smaller molecules under stress conditions.1. Use a Stability-Indicating HPLC Method: Employ an HPLC method that can separate the parent this compound peak from potential degradation product peaks.[12] 2. Analyze Fresh vs. Aged Samples: Compare the chromatograms of freshly prepared this compound solutions with those that have been stored or used in experiments to identify new peaks corresponding to degradation products.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of this compound in Solution by HPLC

Objective: To determine the stability of this compound under specific experimental conditions (e.g., different pH, temperature).

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Buffers of various pH values (e.g., pH 4, 7.4, 9)

  • High-performance liquid chromatograph (HPLC) with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water with 0.1% formic acid)

  • Incubator or water bath

Procedure:

  • Sample Preparation:

    • Dilute the this compound stock solution to a final concentration (e.g., 50 µM) in each of the different pH buffers.

    • Prepare multiple samples for each condition to be tested at different time points.

  • Incubation:

    • Incubate the prepared solutions at the desired temperature(s) (e.g., room temperature, 37°C).

    • Protect the solutions from light during incubation.

  • HPLC Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Inject the aliquot into the HPLC system.

    • Use a mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate this compound from its potential degradation products.

    • Monitor the elution profile at a wavelength where this compound has maximum absorbance (typically determined by a UV scan).

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, particularly in cancer and inflammation, by modulating several key signaling pathways.

Eupatin_Anticancer_Pathways This compound This compound PI3K PI3K This compound->PI3K inhibits Notch1 Notch-1 This compound->Notch1 inhibits MAPK MAPK (ERK, p38, JNK) This compound->MAPK activates PTEN PTEN This compound->PTEN modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Glioma Glioma Cell Proliferation & Invasion Notch1->Glioma Apoptosis_MAPK Apoptosis MAPK->Apoptosis_MAPK Migration Prostate Cancer Migration & Invasion PTEN->Migration

Caption: this compound's anti-cancer signaling pathways.

Eupatin_Anti_inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) This compound This compound This compound->NFkB inhibits

Caption: this compound's anti-inflammatory signaling pathway.

References

Technical Support Center: Eupatin Interference with Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using eupatin in their experiments and encountering potential interference with fluorescence-based assays. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to help you identify, understand, and mitigate these issues to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescent assay?

A1: this compound is a polymethoxylated flavone, a class of naturally occurring compounds with various biological activities, including anti-inflammatory and anti-cancer effects.[1][2] Like many flavonoids, this compound possesses a chemical structure with conjugated ring systems that can absorb and emit light, a property known as intrinsic fluorescence or autofluorescence. This can lead to interference in fluorescent assays through two primary mechanisms:

  • Autofluorescence: this compound itself may fluoresce at the excitation and emission wavelengths used for your experimental fluorophore. This can result in a high background signal, leading to false positives or an overestimation of the intended signal.

  • Fluorescence Quenching: this compound may absorb the light used to excite your fluorophore or the light emitted by it, a phenomenon known as the inner filter effect. This can lead to a decrease in the measured fluorescence signal, potentially causing false negatives or an underestimation of the biological effect.

Q2: What are the spectral properties of this compound?

  • Band I: Approximately 350-385 nm, associated with the cinnamoyl (B-ring) system.

  • Band II: Approximately 240-280 nm, associated with the benzoyl (A-ring) system.

The emission spectrum and fluorescence quantum yield of this compound are not well-documented in publicly available literature. However, many flavonols are known to be fluorescent.

Q3: My assay results show unexpectedly high fluorescence when I add this compound. What should I do?

A3: This is a strong indication of this compound's autofluorescence. To confirm and correct for this, you should run a "this compound-only" control. This involves preparing wells containing this compound at the same concentration used in your experiment, in the same assay buffer, but without your fluorescent probe or biological sample (e.g., cells, proteins). Subtracting the signal from this control from your experimental wells can help to correct for the interference.

Q4: My fluorescence signal is lower than expected in the presence of this compound. What could be the cause?

A4: This could be due to fluorescence quenching by this compound. To investigate this, you can perform a "probe + this compound" control in a cell-free system. By measuring the fluorescence of your probe with and without this compound, you can determine if this compound is quenching the signal. If quenching is confirmed, you may need to lower the concentration of this compound, if experimentally feasible, or consider using a different fluorophore with a spectral profile that is less likely to be affected.

Troubleshooting Guides

If you suspect that this compound is interfering with your fluorescent assay, follow these step-by-step guides to diagnose and resolve the issue.

Issue 1: Unexpectedly High Fluorescence Signal (Potential Autofluorescence)

Troubleshooting Steps:

  • Run a "this compound-Only" Control:

    • Prepare control wells containing the same concentration of this compound and assay buffer as your experimental wells.

    • Do not add your fluorescent probe or biological material.

    • Measure the fluorescence at the same excitation and emission wavelengths used in your assay.

    • A significant signal in these wells confirms this compound's autofluorescence.

  • Background Subtraction:

    • Subtract the average fluorescence intensity of the "this compound-only" control from all your experimental data points.

  • Spectral Scan:

    • If your plate reader has spectral scanning capabilities, perform an emission scan of the "this compound-only" control wells using the excitation wavelength of your assay. This will show you the emission profile of this compound and help you to assess the degree of spectral overlap with your fluorophore.

  • Change Fluorophore:

    • If background subtraction is insufficient, consider switching to a fluorophore with a more red-shifted emission spectrum, as flavonoids tend to have lower fluorescence at longer wavelengths.

Issue 2: Unexpectedly Low Fluorescence Signal (Potential Quenching)

Troubleshooting Steps:

  • Run a "Probe + this compound" Control (Cell-Free):

    • Prepare wells containing your fluorescent probe at its working concentration in the assay buffer.

    • Add a range of concentrations of this compound.

    • Measure the fluorescence. A concentration-dependent decrease in the fluorescence signal indicates quenching.

  • Perform an Absorbance Scan:

    • Measure the absorbance spectrum of this compound at the concentrations used in your assay.

    • If there is significant absorbance at the excitation or emission wavelengths of your fluorophore, this suggests that the inner filter effect is a likely cause of the signal reduction.

  • Optimize Experimental Conditions:

    • Lower this compound Concentration: If possible, reduce the concentration of this compound to a level where quenching is minimized while still achieving the desired biological effect.

    • Change Fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound.

Data Presentation

The following table summarizes the estimated spectral properties of this compound and compares them with common fluorophores that may be susceptible to interference.

Compound/FluorophoreEstimated/Typical Excitation Max (nm)Estimated/Typical Emission Max (nm)Potential for Interference with this compound
This compound (Estimated) ~350 - 385 ~450 - 520 -
DAPI358461High (Spectral Overlap)
Hoechst 33342350461High (Spectral Overlap)
Alexa Fluor 405402421Moderate (Potential for Excitation Overlap)
GFP (Green Fluorescent Protein)488509Moderate (Potential for Emission Overlap)
FITC (Fluorescein)494518Moderate (Potential for Emission Overlap)
Alexa Fluor 488495519Moderate (Potential for Emission Overlap)
Rhodamine554576Low
Texas Red589615Low
Cy5650670Very Low

Experimental Protocols

Protocol 1: Assessing this compound Autofluorescence

Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of your assay.

Materials:

  • This compound

  • Assay buffer

  • Black, opaque microplates (e.g., 96-well or 384-well)

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.

  • Add the this compound dilutions to the wells of the microplate. Include wells with assay buffer only as a blank.

  • Set the fluorescence plate reader to the excitation and emission wavelengths of your experimental fluorophore.

  • Measure the fluorescence intensity of each well.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the this compound-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing this compound-Induced Quenching

Objective: To determine if this compound quenches the fluorescence of your probe.

Materials:

  • This compound

  • Your fluorescent probe

  • Assay buffer

  • Black, opaque microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of your fluorescent probe in the assay buffer at its final working concentration.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the microplate, mix the fluorescent probe solution with the different concentrations of this compound. Include a control with the probe and no this compound.

  • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Compare the fluorescence of the wells containing this compound to the control well without this compound. A concentration-dependent decrease in fluorescence suggests quenching.

Mandatory Visualizations

Signaling Pathways

This compound has been reported to induce apoptosis and modulate key signaling pathways involved in cell survival and proliferation.

Eupatin_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces cytochrome c release Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Eupatin_PI3K_Akt_mTOR_Pathway cluster_inhibition Inhibition This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

Experimental Workflow

Interference_Troubleshooting_Workflow Start Unexpected Fluorescent Assay Results with this compound Check_Autofluorescence Run 'this compound-Only' Control Start->Check_Autofluorescence Autofluorescence_Positive Autofluorescence Detected Check_Autofluorescence->Autofluorescence_Positive Yes Autofluorescence_Negative No Significant Autofluorescence Check_Autofluorescence->Autofluorescence_Negative No Mitigate_Autofluorescence Background Subtraction or Change Fluorophore Autofluorescence_Positive->Mitigate_Autofluorescence Check_Quenching Run 'Probe + this compound' Control Autofluorescence_Negative->Check_Quenching Quenching_Positive Quenching Detected Check_Quenching->Quenching_Positive Yes No_Interference No Obvious Interference (Consider other experimental variables) Check_Quenching->No_Interference No Mitigate_Quenching Lower this compound Concentration or Change Fluorophore Quenching_Positive->Mitigate_Quenching

Caption: Troubleshooting workflow for this compound interference.

References

Technical Support Center: Optimizing Eupatin Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the dosage of Eupatin in pre-clinical animal studies. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

A1: this compound is a flavonoid, specifically a trimethoxyflavone, that is structurally related to quercetagetin.[1][2] It is found in various plants, including Artemisia annua.[1] Preclinical studies suggest that this compound possesses anti-inflammatory properties, making it a compound of interest for research in inflammation and potentially cancer.

Q2: What is a recommended starting dose for this compound in an animal study?

A2: A literature search reveals a study where this compound was administered at a dose of 50 mg/kg via intraperitoneal (i.p.) injection in mice to study its anti-inflammatory effects. This can serve as a starting point for dose-range-finding studies. As a general reference, in vivo anti-inflammatory studies with other flavonoids in rodents have used doses ranging from 10 to 100 mg/kg.[3] For cancer studies, flavonoid dosages in animal models can vary more widely, from 25 to 200 mg/kg, depending on the cancer type and administration route.[4][5] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific animal model and disease indication.

Q3: How can I prepare this compound for administration to animals, given its likely poor water solubility?

A3: Like many flavonoids, this compound is expected to have low aqueous solubility.[6] Therefore, a suitable vehicle is required for its administration. Common approaches for formulating poorly soluble compounds for in vivo studies include:

  • Co-solvent systems: A primary stock solution of this compound can be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[7] This stock can then be further diluted with a vehicle suitable for animal administration, such as saline or corn oil. It is critical to keep the final concentration of the organic solvent low (e.g., <10% DMSO) to avoid vehicle-induced toxicity.

  • Suspensions: this compound can be suspended in an aqueous vehicle containing a suspending agent like 0.5% carboxymethylcellulose (CMC).

  • Lipid-based formulations: For oral administration, formulating this compound in an oil-based vehicle (e.g., corn oil, sesame oil) can enhance its absorption.

A pilot study to assess the tolerability of the chosen vehicle in your animal model is highly recommended.

Q4: What are the primary signaling pathways modulated by this compound?

A4: Research indicates that this compound can inhibit the activation of the STAT1 (Signal Transducer and Activator of Transcription 1) signaling pathway, which is a key mediator of inflammatory responses. Additionally, flavonoids are known to modulate other critical signaling pathways involved in inflammation and cancer, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathways.[8][9]

Data Presentation: Dosage and Vehicle Information

Table 1: Reported In Vivo Dose of this compound

CompoundAnimal ModelDoseRoute of AdministrationObserved Effect
This compoundMice50 mg/kgIntraperitoneal (i.p.)Inhibition of carrageenan-induced paw inflammation

Table 2: General Dosage Ranges for Flavonoids in Rodent Studies

Study TypeFlavonoid ClassTypical Dosage Range (mg/kg)Route of AdministrationReference Animal Models
Anti-inflammatoryFlavones, Flavonols10 - 100Oral (p.o.), Intraperitoneal (i.p.)Mice, Rats[3]
CancerVarious25 - 200Oral (p.o.), Intraperitoneal (i.p.), Intravenous (i.v.)Mice (xenograft models), Rats[4][5]

Table 3: Common Vehicles for Poorly Soluble Compounds in Animal Studies

VehicleRoute of AdministrationKey Considerations
0.5% Carboxymethylcellulose (CMC) in water/salineOral (p.o.)Forms a stable suspension for many compounds.
Corn oil, Sesame oil, Olive oilOral (p.o.), Subcutaneous (s.c.)Suitable for lipophilic compounds; can enhance oral absorption.
10% DMSO in saline/corn oilIntraperitoneal (i.p.), Intravenous (i.v.), Oral (p.o.)DMSO aids in initial dissolution; final concentration should be low to avoid toxicity.
Polyethylene glycol 400 (PEG400) in salineIntravenous (i.v.), Oral (p.o.)A co-solvent that can improve the solubility of some compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming or vortexing may be required to aid dissolution.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the this compound stock solution with a suitable vehicle, such as sterile saline or corn oil, to the final desired concentration for injection.

    • For example, to prepare a 5 mg/mL solution with 10% DMSO, mix 1 part of the 50 mg/mL stock solution with 9 parts of the vehicle.

    • Vortex the working solution thoroughly to ensure homogeneity.

  • Administration:

    • Administer the this compound formulation to the animals via intraperitoneal injection at the desired dose (e.g., 50 mg/kg).

    • The injection volume should be calculated based on the animal's body weight (typically 5-10 mL/kg for mice).

Protocol 2: Preparation of this compound Formulation for Oral Gavage (p.o.)

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water. Stir until the CMC is fully dissolved.

  • Suspension Preparation:

    • Weigh the required amount of this compound.

    • Add a small amount of the 0.5% CMC vehicle to the this compound powder and triturate to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to create a uniform suspension at the desired final concentration.

  • Administration:

    • Administer the this compound suspension to the animals using a suitable oral gavage needle.

    • The gavage volume should be appropriate for the size of the animal (typically 5-10 mL/kg for mice).

Mandatory Visualization

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Dosing cluster_eval Evaluation weigh Weigh this compound dissolve Dissolve in Vehicle (e.g., DMSO/Saline or 0.5% CMC) weigh->dissolve animal_prep Animal Preparation (Weight, Acclimatization) dissolve->animal_prep dosing Administer this compound (i.p. or p.o.) animal_prep->dosing monitoring Monitor for Clinical Signs dosing->monitoring collection Sample Collection (Blood, Tissue) monitoring->collection analysis Data Analysis collection->analysis

Experimental workflow for this compound administration in animal studies.

stat1_pathway cytokine Cytokine (e.g., IFN-γ) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat1 STAT1 jak->stat1 Phosphorylates p_stat1 p-STAT1 stat1->p_stat1 stat1_dimer STAT1 Dimer p_stat1->stat1_dimer Dimerizes nucleus Nucleus stat1_dimer->nucleus Translocates to gene Target Gene Expression (e.g., Pro-inflammatory genes) nucleus->gene Induces This compound This compound This compound->stat1 Inhibits Phosphorylation

Simplified STAT1 signaling pathway and the inhibitory action of this compound.

nfkb_pathway stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activates ikb IκB ikk->ikb Phosphorylates p_ikb p-IκB ikb->p_ikb nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocates to nfkb_ikb NF-κB-IκB Complex nfkb_ikb->ikb nfkb_ikb->nfkb ub Ubiquitination & Proteasomal Degradation p_ikb->ub gene Pro-inflammatory Gene Expression nucleus->gene Induces This compound This compound This compound->ikk Inhibits

Overview of the NF-κB signaling pathway and a potential point of inhibition by this compound.

pi3k_akt_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Phosphorylates p_akt p-Akt akt->p_akt downstream Downstream Effectors (e.g., mTOR, GSK-3β) p_akt->downstream Activates/Inhibits cellular_response Cell Proliferation, Survival, Growth downstream->cellular_response This compound This compound This compound->pi3k Inhibits

The PI3K/Akt signaling pathway and a potential inhibitory target for this compound.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of this compound Formulation

  • Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle, or the percentage of the organic co-solvent is too low.

  • Troubleshooting Steps:

    • Reduce Concentration: Try preparing a lower concentration of the this compound formulation.

    • Optimize Co-solvent Percentage: If using a co-solvent like DMSO, you can try slightly increasing its percentage in the final formulation, but be mindful of potential toxicity (generally stay below 10%).

    • Use a Different Vehicle: Consider alternative vehicles such as PEG400, or for oral administration, lipid-based vehicles like corn oil.

    • Sonication: Use a sonicator to aid in the dissolution of this compound in the vehicle.

    • Prepare Fresh: Always prepare the formulation fresh before each experiment to minimize the chances of precipitation over time.

Issue 2: Inconsistent or Lack of In Vivo Efficacy

  • Possible Cause:

    • Low Bioavailability: Flavonoids are known for their low oral bioavailability due to poor absorption and rapid metabolism.[10]

    • Inadequate Dose: The administered dose may be too low to elicit a therapeutic effect.

    • Incorrect Administration: Improper injection technique (e.g., subcutaneous instead of intraperitoneal) or gavage error can lead to inaccurate dosing.

  • Troubleshooting Steps:

    • Optimize Formulation: To improve oral bioavailability, consider formulation strategies such as nanosuspensions or solid dispersions.

    • Dose-Response Study: Conduct a study with a wider range of doses to identify an effective dose.

    • Pharmacokinetic (PK) Study: If possible, perform a PK study to determine the concentration of this compound in the plasma over time. This will provide valuable information on its absorption, distribution, metabolism, and excretion (ADME) profile.

    • Verify Administration Technique: Ensure that all personnel are properly trained and proficient in the chosen administration technique (i.p. injection or oral gavage). For i.p. injections, aspirate before injecting to ensure you haven't entered the bladder or intestines.[11][12] For oral gavage, ensure the gavage needle is correctly placed in the esophagus and not the trachea.[13][14]

Issue 3: Adverse Effects or Toxicity in Animals

  • Possible Cause:

    • Vehicle Toxicity: The vehicle itself, especially at high concentrations of organic solvents like DMSO, can cause adverse effects.

    • Compound Toxicity: The administered dose of this compound may be above the maximum tolerated dose (MTD).

    • Improper Administration: Injury during injection or gavage can lead to complications.

  • Troubleshooting Steps:

    • Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between vehicle- and compound-related effects.

    • Reduce Dose: If toxicity is observed, reduce the dose of this compound in subsequent experiments.

    • Refine Administration Technique: Review and refine the administration technique to minimize stress and potential for injury to the animals.

    • Monitor Animals Closely: After administration, closely monitor the animals for any signs of distress, such as lethargy, weight loss, or changes in behavior.

References

Technical Support Center: Eupatin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Eupatin. Our goal is to help you improve both the yield and purity of your synthesis through detailed experimental protocols, data-driven insights, and logical workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.

Synthesis Questions

Q1: What is a common synthetic strategy for this compound? A1: A prevalent strategy is not a direct build-up of the final molecule but a multi-step process. It typically involves the initial synthesis of the core scaffold, Quercetagetin (3,3ʹ,4ʹ,5,6,7-hexahydroxyflavone), followed by selective O-methylation to yield this compound (3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-4H-chromen-4-one).[1][2] This approach allows for better control over the complex substitution pattern.

Q2: My yield is very low in the final methylation step. What are the critical factors for selective O-methylation of a polyhydroxylated flavonoid like Quercetagetin? A2: Low yields in selective methylation are a significant challenge. Key factors to consider are:

  • Choice of Methylating Agent: Hazardous reagents like methyl iodide or dimethyl sulfate (B86663) are traditionally used.[3] Greener, milder alternatives like dimethyl carbonate (DMC) can offer high yields but may require longer reaction times.[4]

  • Stoichiometry: Carefully controlling the molar equivalents of the methylating agent is crucial. Using an excess can lead to over-methylation, producing undesired by-products that are difficult to separate.

  • Base and Solvent: The choice of base (e.g., K₂CO₃) and solvent (e.g., DMF, acetone) can influence the reactivity of the different hydroxyl groups.[3][4]

  • Protecting Groups: For maximum control, a protecting group strategy can be employed to block more reactive hydroxyl groups, direct methylation to the desired positions (4', 6, and 7), and then deprotect to yield the final product.

  • Reactivity of Hydroxyl Groups: The hydroxyl groups on the flavonoid scaffold have different acidities and steric hindrances. The 5-OH is generally the least reactive towards methylation due to strong hydrogen bonding with the C4-carbonyl group, while the 7-OH is often the most reactive.[5]

Q3: I am getting a complex mixture of products after methylation, including partially methylated isomers. How can I minimize this? A3: The formation of a product mixture is the primary challenge in this synthesis. To minimize it:

  • Optimize Reaction Conditions: Run the reaction at a lower temperature to reduce the rate and potentially improve selectivity.

  • Slow Addition: Add the methylating agent dropwise over an extended period to maintain a low concentration, which can favor the kinetically preferred product.

  • Monitor Closely: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction as soon as the desired product appears to be the major component to prevent further methylation.

  • Consider Enzymatic Methylation: For ultimate selectivity, O-methyltransferases (OMTs) can catalyze methylation at specific positions, although this requires a different biochemical workflow.[6][7]

Purification Questions

Q4: What is the general procedure for purifying crude this compound after synthesis? A4: A two-stage purification process is standard for flavonoids.

  • Column Chromatography: The crude product is first subjected to silica (B1680970) gel column chromatography. Elution is performed using a solvent gradient, starting with a non-polar solvent (like n-hexane or toluene) and gradually increasing the polarity by adding ethyl acetate (B1210297), and then potentially methanol (B129727) for highly polar impurities.[8][9]

  • Recrystallization: Fractions containing the desired product, as identified by TLC, are combined, the solvent is evaporated, and the resulting solid is purified further by recrystallization to achieve high purity.[10]

Q5: I'm having difficulty separating this compound from a closely-related isomer on a silica column. What can I do? A5: Co-elution of isomers is a common problem. Try the following:

  • Shallow Gradient: Use a very slow, shallow gradient of your mobile phase (e.g., increase ethyl acetate in n-hexane by only 1-2% increments). This can improve resolution between compounds with similar polarities.

  • Alternative Solvents: Change your solvent system. For example, if n-hexane/ethyl acetate is not working, try a system based on dichloromethane (B109758)/methanol or toluene/acetone.

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on a C18 (reverse-phase) column is the most powerful technique.[11][12]

Q6: My product "oils out" instead of crystallizing during recrystallization. How can I obtain solid crystals? A6: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point, forming a supersaturated liquid phase instead of crystals. To resolve this:

  • Use More Solvent: Ensure you are using enough of the primary solvent to keep the compound fully dissolved at the boiling point.

  • Change Solvents: The chosen solvent may be unsuitable. Test a range of solvents or solvent mixtures. Common systems for flavonoids include ethanol (B145695), ethanol/water, or n-hexane/ethyl acetate.[10][13]

  • Slower Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.

  • Two-Solvent Method: Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at the boiling point until the solution just becomes cloudy. Add a drop of the good solvent to clear it, then allow it to cool slowly.[14]

Quantitative Data Summary

The following tables summarize typical yields and analytical conditions reported in the literature for flavonoid synthesis and analysis.

Table 1: Representative Yields in Flavonoid Synthesis

Reaction Step Starting Material Product Reported Yield Reference
Flavonol Synthesis Substituted Phenol & Benzaldehyde (B42025) Quercetagetin 27% (overall, 3 steps) [1]
Methylation 7-Hydroxyflavone 7-Methoxyflavone Quantitative [4]
Methylation 5-Hydroxyflavone 5-Methoxyflavone Quantitative [4]
Chalcone (B49325) Formation Acetophenone & Benzaldehyde 2'-Hydroxychalcone 50-80% [15]

| Cyclization (AFO) | 2'-Hydroxychalcone | Flavonol | 40-70% |[15] |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Table 2: Example HPLC Conditions for Flavonoid Analysis

Parameter Condition
Column C18 Reverse-Phase (e.g., 3.0 mm x 100 mm, 3 µm)
Mobile Phase Gradient or isocratic elution with Acetonitrile and 0.1% Formic Acid in Water
Example Isocratic Mix Acetonitrile : 0.1% Formic Acid (40:60, v/v)
Detection Wavelength 350 nm
Column Temperature 25-35 °C
Flow Rate ~1.0 mL/min

Based on typical methods reported in the literature.[16][17]

Visualized Workflows and Logic

General Synthetic and Purification Workflow

The following diagram outlines the major steps involved in synthesizing and purifying this compound, starting from common precursors.

G Diagram 1: this compound Synthesis & Purification Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Substituted Acetophenone + Benzaldehyde chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation quercetagetin Crude Quercetagetin (Flavonol Core) chalcone->quercetagetin Oxidative Cyclization (AFO) methylation Selective Methylation (Crude this compound Mix) quercetagetin->methylation Methylating Agent (e.g., DMC, CH3I) column Silica Gel Column Chromatography methylation->column fractions Combine Pure Fractions (TLC) column->fractions recrystal Recrystallization fractions->recrystal final Pure this compound recrystal->final analysis Characterization (NMR, HPLC, MS) final->analysis

Caption: A typical workflow for this compound, from synthesis of the core to final purification.

Troubleshooting Purification Logic

This decision tree provides a logical approach to troubleshooting common issues encountered during the purification of crude synthetic this compound.

G Diagram 2: Purification Troubleshooting Logic cluster_column Column Chromatography cluster_recrystal Recrystallization start Crude Methylation Product (TLC shows multiple spots) col_q Are spots well-separated? start->col_q col_yes Combine fractions Proceed to Recrystallization col_q->col_yes Yes col_no Poor Separation/ Co-elution col_q->col_no No rec_q Did it 'oil out'? col_yes->rec_q col_sol1 Use a shallower solvent gradient col_no->col_sol1 col_sol2 Change solvent system (e.g., Toluene/Acetone) col_no->col_sol2 col_sol3 Consider Prep-HPLC col_no->col_sol3 rec_yes Oiling Out Issue rec_q->rec_yes Yes rec_no Crystals Formed rec_q->rec_no No rec_sol1 Use more solvent rec_yes->rec_sol1 rec_sol2 Cool solution slower rec_yes->rec_sol2 rec_sol3 Try two-solvent method (e.g., Acetone/Hexane) rec_yes->rec_sol3 final Pure Crystals: Dry and Analyze rec_no->final

Caption: A decision tree for troubleshooting common purification challenges.

Detailed Experimental Protocols

Protocol 1: Synthesis of Quercetagetin (this compound Precursor) This protocol is a representative method based on literature procedures for synthesizing the flavonol core.[1][15]

  • Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

    • Dissolve the starting 2'-hydroxyacetophenone (B8834) (1 eq.) and substituted benzaldehyde (1 eq.) in ethanol in a round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add an aqueous solution of a strong base (e.g., 50% KOH) dropwise with vigorous stirring.

    • Allow the reaction to stir at room temperature for 24 hours. Monitor progress by TLC.

    • Once the reaction is complete, pour the mixture into a beaker of ice and water, and acidify with dilute HCl until the pH is ~2-3.

    • The precipitated solid (the 2'-hydroxychalcone) is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Step 2: Oxidative Cyclization (Algar-Flynn-Oyamada Reaction)

    • Dissolve the dried chalcone from Step 1 in a suitable solvent like methanol or ethanol.

    • Cool the solution in an ice bath.

    • Add an aqueous solution of a base (e.g., 15% NaOH), followed by the slow, dropwise addition of hydrogen peroxide (e.g., 30% H₂O₂), keeping the temperature below 15 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours.

    • Acidify the reaction mixture with dilute acid (e.g., 10% H₂SO₄).

    • The crude flavonol (Quercetagetin) will precipitate. Collect the solid by vacuum filtration, wash with water, and dry. This crude product is the starting material for methylation.

Protocol 2: Purification by Column Chromatography This is a general procedure for the purification of crude flavonoid products.[8]

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Pour the slurry into a glass chromatography column and allow it to pack under gravity or light pressure, draining the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of a moderately polar solvent (like dichloromethane or acetone).

    • Adsorb this solution onto a small amount of silica gel by evaporating the solvent until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column, creating a thin, even band.

  • Elution:

    • Begin eluting the column with 100% n-hexane.

    • Gradually increase the solvent polarity by adding increasing percentages of ethyl acetate (e.g., start with 95:5 n-hexane:ethyl acetate, then 90:10, 85:15, and so on).

    • Collect the eluate in fractions (e.g., 10-20 mL per test tube).

  • Monitoring and Collection:

    • Monitor the collected fractions using TLC, spotting each fraction on a plate. Visualize the spots under UV light (254 nm and 365 nm).

    • Combine all fractions that contain the pure desired product (this compound) and show a single spot with the correct Rf value.

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the partially purified solid.

Protocol 3: Purification by Recrystallization This protocol describes a two-solvent method, which is often effective for flavonoids.[10][14]

  • Solvent Selection: Choose a "good" solvent in which this compound is soluble when hot but less soluble when cold (e.g., acetone, ethyl acetate, or ethanol). Choose a "poor" solvent in which this compound is mostly insoluble (e.g., n-hexane, water). The two solvents must be miscible.

  • Dissolution: Place the partially purified this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent, swirling and heating until the solid is completely dissolved.

  • Induce Saturation: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add 1-2 drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold "poor" solvent (or a cold mixture of the two solvents) to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. The purity can then be confirmed by HPLC and the structure verified by NMR and MS.[18][19]

References

Eupatin Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Eupatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known activity of this compound?

This compound is a flavonoid compound that has been primarily investigated for its anti-cancer and anti-inflammatory properties. In many cancer cell lines, it has been shown to inhibit proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest.[1][2] Its mechanism of action is often attributed to the modulation of key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR and PTEN/NF-κB pathways.[1][3]

Q2: I am observing unexpected effects in my cellular assay with this compound. Could this be an off-target effect?

Yes, unexpected results could be due to off-target effects. While this compound has known on-target effects related to cancer progression, like many small molecules, it may interact with other proteins in the cell. One identified off-target of Eupatilin (a synonym for this compound) is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), for which it acts as a selective agonist.[4][5] If your cellular system expresses PPARα, this could lead to unanticipated biological responses.

Troubleshooting Unexpected Results:

  • Review the literature for your specific cell line: Check if the cell line you are using expresses known off-targets of this compound or similar flavonoids.

  • Consider the concentration: High concentrations of this compound are more likely to induce off-target effects. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiment.

  • Use orthogonal assays: Confirm your findings using a different assay that measures a distinct cellular process to ensure the observed effect is not an artifact of a single technology.

Q3: Does this compound affect non-cancerous cells?

Studies have shown that Eupatilin can have a lesser effect on the viability of some normal cell lines compared to cancer cell lines, suggesting a potential therapeutic window. For example, one study reported that Eupatilin did not significantly affect the viability of the normal colon cell line CCD-18Co at concentrations that were cytotoxic to colon cancer cells.[1][6] However, this selectivity is not absolute and can be cell-type dependent. It is always recommended to test the effects of this compound on a relevant non-cancerous control cell line in parallel with your cancer cell line experiments.

Q4: Are there known kinase off-targets for this compound?

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the cellular effects of this compound.

Table 1: Identified Off-Target Activity of Eupatilin

TargetSpeciesAssay TypeParameterValueReference
Peroxisome Proliferator-Activated Receptor alpha (PPARα)HumanFRET-based competitive binding assayIC501.18 µM[4][5]
Peroxisome Proliferator-Activated Receptor alpha (PPARα)Not SpecifiedCell-based transactivation assayEC5041.9 µM[4]

Table 2: Reported IC50 Values of this compound in Cancer Cell Lines (On-Target Effects)

Cell LineCancer TypeAssayIncubation TimeIC50 (µM)Reference
Hec1AEndometrial CancerNot SpecifiedNot SpecifiedPotency mentioned as greater than cisplatin[10]
KLEEndometrial CancerNot SpecifiedNot SpecifiedPotency mentioned as greater than cisplatin[10]

Note: The primary literature often describes the effects of this compound without providing specific IC50 values from a single experiment, instead focusing on dose-dependent effects at various concentrations.

Key Signaling Pathways Modulated by this compound

This compound has been reported to influence several critical signaling pathways. Understanding these pathways can help in designing experiments and interpreting results.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell proliferation, growth, and survival. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus This compound This compound PI3K PI3K This compound->PI3K inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates PTEN_NFkB_Pathway cluster_cytoplasm This compound This compound NFkB NF-κB This compound->NFkB inhibits PTEN PTEN This compound->PTEN upregulates IKK IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (inactive complex) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases Gene_Expression Pro-survival & Inflammatory Gene Expression Nucleus->Gene_Expression promotes Apoptosis Apoptosis Gene_Expression->Apoptosis inhibits PTEN->IKK inhibits MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with this compound (various concentrations) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours (formazan formation) D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance at ~570 nm F->G Western_Blot_Workflow A 1. Treat cells with This compound B 2. Lyse cells and quantify protein A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a membrane C->D E 5. Block membrane and incubate with primary antibody D->E F 6. Incubate with secondary antibody E->F G 7. Detect signal and analyze bands F->G Cell_Cycle_Analysis_Workflow A 1. Treat cells with This compound B 2. Harvest and fix cells (e.g., with ethanol) A->B C 3. Treat with RNase to remove RNA B->C D 4. Stain DNA with Propidium Iodide (PI) C->D E 5. Analyze by flow cytometry D->E

References

Minimizing Eupatin toxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupatin. The focus is on minimizing its toxicity in normal cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

A1: this compound is a flavonoid, a type of natural compound found in plants like Artemisia asiatica. In cancer cells, its primary mechanism of action involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors). It has been shown to inhibit protein kinases and block critical signaling pathways such as the Phospho-Akt pathway.

Q2: How selective is this compound for cancer cells over normal cells?

A2: this compound exhibits significant selectivity for cancer cells. This is largely due to the differential expression of cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1. Many cancer cell lines overexpress these enzymes, which metabolize this compound into a more potent, cytotoxic compound. In contrast, many normal cell types, such as the MCF-10A breast epithelial cells, do not express these enzymes at high levels, resulting in substantially lower toxicity.

Q3: What are the known IC50 values for this compound in common normal cell lines?

A3: The IC50 values for this compound in normal cell lines are significantly higher than in many cancer cell lines, indicating lower toxicity. The following table summarizes available data for the MCF-10A normal breast epithelial cell line.

This compound Cytotoxicity Data in Normal vs. Cancer Cell Lines

Cell LineCell TypeThis compound IC50 (µM)This compound IC50 (µg/mL)Incubation Time (hours)
MCF-10A Normal Breast Epithelial ~50 ~30 48-72
MDA-MB-468Breast Cancer~0.5-96
MCF-7Breast Cancer-~548
MDA-MB-231Breast Cancer-~548

Note: IC50 values can vary between experiments and laboratories. This table provides approximate values for comparison.

Troubleshooting Guides: Minimizing this compound Toxicity in Normal Cells

This section provides practical guidance and experimental protocols to address specific issues related to this compound's toxicity in normal cells during your research.

Issue 1: Observed Cytotoxicity in Normal Control Cell Lines

Question: I am observing higher-than-expected toxicity in my normal cell line (e.g., MCF-10A, HUVEC) when treated with this compound. How can I reduce this off-target effect?

Answer: Several strategies can be employed to mitigate this compound's toxicity in normal cells. These include co-treatment with an antioxidant, optimizing this compound's formulation, and modulating cellular defense pathways.

Strategy 1: Co-treatment with an Antioxidant (N-acetyl-L-cysteine)

Some flavonoids can induce the production of reactive oxygen species (ROS), which may contribute to cytotoxicity in sensitive normal cells. Co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC) can counteract this effect.

Experimental Protocol: this compound and NAC Co-treatment

  • Cell Seeding: Plate your normal cells (e.g., MCF-10A) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a fresh stock solution of N-acetyl-L-cysteine (NAC) in sterile, serum-free cell culture medium.

  • Treatment:

    • Pre-treat the cells with NAC at a final concentration of 1-5 mM for 1-2 hours before adding this compound.

    • Add this compound at your desired experimental concentrations to the NAC-containing medium.

    • Include control groups: untreated cells, cells treated with this compound alone, and cells treated with NAC alone.

  • Incubation: Incubate the cells for your standard experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

Workflow for Antioxidant Co-treatment

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis seed Seed Normal Cells prep_reagents Prepare this compound & NAC Stocks pre_treat Pre-treat with NAC (1-2h) prep_reagents->pre_treat add_this compound Add this compound pre_treat->add_this compound incubate Incubate (24-72h) add_this compound->incubate viability Assess Cell Viability incubate->viability

Caption: Workflow for co-treating normal cells with NAC and this compound.

Strategy 2: Nanoparticle-Based Delivery

Encapsulating this compound into nanoparticles can improve its safety profile by controlling its release and potentially reducing its interaction with normal cells.

Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes a general method for preparing Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This is a generalized protocol and may require optimization.

  • Organic Phase Preparation:

    • Dissolve 50-100 mg of PLGA and 5-10 mg of this compound in 5 mL of a suitable organic solvent (e.g., acetone (B3395972) or acetonitrile).

  • Aqueous Phase Preparation:

    • Prepare a 1% w/v solution of a surfactant, such as polyvinyl alcohol (PVA), in deionized water.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath.

    • Sonicate for 5-10 minutes to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to nanoparticle formation.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet with deionized water three times.

  • Lyophilization and Storage:

    • Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).

    • Freeze-dry the suspension to obtain a powder, which can be stored at -20°C.

    • Before use, resuspend the nanoparticles in cell culture medium.

Issue 2: Understanding the Signaling Pathways Involved in this compound's Effects

Question: Which signaling pathways are affected by this compound, and how can I leverage this to protect normal cells?

Answer: this compound is known to modulate several key signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation. In many cancer cells, this compound inhibits the pro-survival PI3K/Akt pathway. To protect normal cells, you can consider strategies to enhance their endogenous protective mechanisms, such as activating the Nrf2 pathway.

The Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a primary regulator of cellular antioxidant responses. Activating Nrf2 in normal cells can upregulate the expression of protective enzymes, making them more resilient to potential oxidative stress from this compound treatment.

Experimental Protocol: Nrf2 Pathway Activation

  • Cell Seeding: Plate your normal cells as described previously.

  • Nrf2 Activation (Optional Pre-treatment):

    • To study the protective effect of Nrf2 activation, pre-treat cells with a known Nrf2 activator (e.g., 1-5 µM sulforaphane) for 4-6 hours.

    • Wash the cells with fresh medium to remove the activator.

  • This compound Treatment: Add this compound at the desired concentrations.

  • Incubation and Viability Assessment: Proceed as with your standard protocol.

  • Verification of Nrf2 Activation (Western Blot):

    • Lyse treated and untreated cells and perform a Western blot to detect the expression of Nrf2 and its downstream targets (e.g., HO-1, NQO1) to confirm pathway activation.

Signaling Pathways Overview

The following diagrams illustrate the general PI3K/Akt and Nrf2 pathways.

G cluster_pi3k PI3K/Akt Pathway (Pro-Survival) GF Growth Factor Rec Receptor GF->Rec PI3K PI3K Rec->PI3K Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival This compound This compound This compound->PI3K

Caption: this compound's inhibitory effect on the PI3K/Akt pathway in cancer cells.

G cluster_nrf2 Nrf2 Antioxidant Pathway (Protective) Stress Oxidative Stress (e.g., from this compound) Keap1 Keap1 Stress->Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Degradation Degradation Nrf2_cyto->Degradation ARE ARE Nrf2_nuc->ARE Prot_Enz Protective Enzymes (e.g., HO-1, NQO1) ARE->Prot_Enz Activator Nrf2 Activator (e.g., Sulforaphane) Activator->Keap1

Caption: Activation of the Nrf2 pathway to protect normal cells.

Eupatin Sample Preparation for Mass Spectrometry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sample preparation of eupatin for mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties relevant to mass spectrometry?

A1: this compound is a flavonoid, specifically a trimethoxyflavone. Its chemical formula is C₁₈H₁₆O₈ and it has a molecular weight of approximately 360.3 g/mol .[1] For mass spectrometry, its structure, containing hydroxyl and methoxy (B1213986) groups, influences its ionization and fragmentation behavior. It is functionally related to quercetagetin.[1]

Q2: Which solvents are suitable for dissolving this compound?

A2: this compound, like many flavonoids, is soluble in polar organic solvents. Methanol (B129727) and ethanol (B145695) are commonly used for extraction from plant materials.[2][3][4] For LC-MS analysis, it is typically dissolved in solvents compatible with reversed-phase chromatography, such as methanol or acetonitrile, often mixed with water.[5][6][7] In cases of poor solubility in these solvents, dimethyl sulfoxide (B87167) (DMSO) can be used as a co-solvent, as it dissolves a wide range of polar and nonpolar compounds.[8][9][10][11]

Q3: What are the common methods for extracting this compound from plant samples?

A3: Common methods for extracting flavonoids like this compound from plant materials include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[2][3] The choice of method can affect the extraction efficiency and the stability of the compound. Methanol and ethanol, often in aqueous mixtures (e.g., 70-80%), are effective solvents for these extraction techniques.[2][3][4][12]

Q4: How should I store my this compound samples before and after preparation?

A4: To prevent degradation, this compound samples, especially in solution, should be stored at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) and protected from light.[13] Flavonoids can be susceptible to degradation depending on the solvent, temperature, and light exposure. Stability studies are recommended if samples are to be stored for extended periods.[13]

Troubleshooting Guides

This section addresses specific issues that may arise during the sample preparation and analysis of this compound.

Issue 1: Low or No Signal/Peak for this compound in Mass Spectrometry

Potential Cause Recommended Solution
Poor Extraction Yield Optimize the extraction method. Consider using techniques like ultrasound-assisted or microwave-assisted extraction, which can improve efficiency. Also, evaluate different solvent systems. While methanol is effective, ethanol has been shown to provide higher yields for some flavonoids.[12][14]
Sample Degradation This compound may degrade during extraction or storage. Minimize exposure to heat and light. Use fresh solvents and consider adding antioxidants. Store extracts at -20°C or below. The stability of flavonoids is influenced by their chemical structure and the extraction method used.[13]
Inappropriate LC-MS Parameters Ensure the mass spectrometer is set to detect the correct m/z for this compound ([M-H]⁻ at m/z 343 in negative ion mode).[15] Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature) for flavonoids.
Ion Suppression Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[2][3][6][16] Improve chromatographic separation to resolve this compound from interfering matrix components. Enhance sample cleanup using solid-phase extraction (SPE). Consider diluting the sample to reduce the concentration of interfering substances.

Issue 2: Poor Peak Shape or Splitting in the Chromatogram

Potential Cause Recommended Solution
Sample Overload The concentration of the injected sample may be too high. Dilute the sample and re-inject.
Poor Solubility in Mobile Phase This compound may precipitate on the column if it is not fully soluble in the initial mobile phase conditions. Ensure the sample is completely dissolved in a solvent compatible with the mobile phase. A small amount of DMSO can be used to aid solubility, but be mindful of its potential to affect chromatography.[8][9]
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Incompatible Injection Solvent The solvent used to dissolve the sample should be of similar or weaker elution strength than the initial mobile phase to ensure good peak shape.

Issue 3: Inconsistent or Irreproducible Results

Potential Cause Recommended Solution
Inconsistent Sample Preparation Standardize every step of the sample preparation workflow, from weighing the initial material to the final dilution. Use precise pipetting techniques and ensure consistent extraction times and temperatures.
Sample Instability Analyze samples as quickly as possible after preparation. If storage is necessary, validate the stability of this compound under your specific storage conditions (e.g., temperature, solvent, duration).[13]
Instrument Variability Calibrate the mass spectrometer regularly. Run quality control (QC) samples throughout the analytical batch to monitor instrument performance.

Data Presentation

Table 1: Comparison of Solvents for Flavonoid Extraction

SolventAverage Flavonoid Content (µg/ml)Standard DeviationNotes
80% Methanol1068.40128.641While slightly lower on average, the difference with ethanol was not statistically significant in the cited study.[4][12]
70% Ethanol1129.40166.018Ethanol may be more effective for certain varieties of plant material.[4][12]

Data adapted from a comparative study on Moringa oleifera leaves.[4][12] While not specific to this compound, this provides a general comparison for flavonoid extraction.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material.

  • Sample Preparation: Weigh approximately 1 gram of finely ground, dried plant material into a suitable flask.

  • Solvent Addition: Add 20 mL of 80% methanol (or 70% ethanol).

  • Extraction:

    • Maceration: Stopper the flask and let it stand for 24-48 hours at room temperature with occasional shaking.

    • Ultrasound-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

  • Filtration: Filter the extract through a Whatman No. 1 filter paper or a similar grade to remove solid plant debris.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or a mobile phase-compatible solvent) for LC-MS analysis.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the LC-MS system.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol outlines the final steps for preparing the extracted this compound sample for injection into an LC-MS/MS system.

  • Stock Solution Preparation: Prepare a stock solution of the this compound extract (from Protocol 1) or a pure standard at a concentration of 1 mg/mL in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Sample Dilution: Dilute the reconstituted plant extract (from Protocol 1) to an expected concentration within the calibration range using the initial mobile phase.

  • Internal Standard Addition (Optional but Recommended): Add a suitable internal standard (e.g., a structurally similar flavonoid not present in the sample) to all standards and samples to correct for variations in injection volume and instrument response.

  • Vial Transfer: Transfer the final solutions to autosampler vials for LC-MS/MS analysis.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis plant_material Dried Plant Material extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction filtration1 Filtration extraction->filtration1 evaporation Solvent Evaporation filtration1->evaporation reconstitution Reconstitution evaporation->reconstitution spe SPE Cleanup (Optional) reconstitution->spe filtration2 0.22 µm Filtration reconstitution->filtration2 Direct spe->filtration2 lcms LC-MS/MS Analysis filtration2->lcms

Caption: Experimental workflow for this compound sample preparation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start No/Low this compound Signal cause1 Poor Extraction start->cause1 cause2 Sample Degradation start->cause2 cause3 Ion Suppression start->cause3 cause4 Incorrect MS Settings start->cause4 sol1 Optimize Extraction (Solvent, Method) cause1->sol1 sol2 Control Temp/Light, Store Properly cause2->sol2 sol3 Improve Cleanup (SPE), Dilute Sample cause3->sol3 sol4 Verify m/z, Optimize Source cause4->sol4

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: Eupatin Peak Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during the chromatographic analysis of Eupatin, a bioactive flavone.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC-UV method for this compound analysis?

A1: A good starting point for the analysis of this compound is a reversed-phase HPLC method. A common setup includes a C18 column and a mobile phase consisting of a mixture of an aqueous solvent (often with an acid modifier) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for flavonoids like this compound is often due to secondary interactions with the stationary phase. Key causes include interactions with residual silanol (B1196071) groups on the silica-based column. To address this, consider using an end-capped C18 column or adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol ionization. Lowering the mobile phase pH can also minimize these interactions.

Q3: I am observing co-elution of this compound with other structurally similar flavonoids, such as Sinensetin. How can I improve the separation?

A3: Co-elution of structurally similar flavonoids is a common challenge. To improve resolution, you can modify the mobile phase composition. Changing the organic solvent (e.g., from acetonitrile to methanol) or adjusting the ratio of the organic to the aqueous phase can alter selectivity. Additionally, optimizing the column temperature can improve separation efficiency. A shallower gradient or switching to an isocratic elution method might also resolve the co-eluting peaks.

Q4: What is the optimal UV wavelength for the detection of this compound?

A4: this compound, like other flavonoids, exhibits strong UV absorbance. A common detection wavelength for this compound and similar flavones is around 340 nm. Using a photodiode array (PDA) detector can be advantageous as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which can aid in peak identification and purity assessment.

Troubleshooting Guides

Issue 1: Poor Peak Resolution Between this compound and Sinensetin

Problem: Your chromatogram shows overlapping or poorly resolved peaks for this compound and Sinensetin.

Logical Troubleshooting Workflow:

G start Poor Resolution (this compound & Sinensetin) step1 Modify Mobile Phase Composition start->step1 step2 Adjust Organic Solvent Ratio (e.g., increase aqueous phase) step1->step2 Adjust Selectivity step3 Change Organic Solvent (e.g., Acetonitrile to Methanol) step1->step3 Change Selectivity step4 Optimize Column Temperature step2->step4 If resolution is still poor end Improved Resolution step2->end If resolution improves step3->step4 If resolution is still poor step3->end If resolution improves step5 Decrease Flow Rate step4->step5 Fine-tune separation step4->end If resolution improves step6 Consider a Different Column Chemistry step5->step6 If other adjustments fail step5->end If resolution improves step6->end

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Modify Mobile Phase Composition: The selectivity between this compound and Sinensetin is highly dependent on the mobile phase.

    • Adjust the Organic:Aqueous Ratio: Gradually decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention times, which may improve separation.

    • Change the Organic Solvent: Switching between acetonitrile and methanol can alter the elution order and improve resolution due to different solvent selectivities.

    • Modify the Aqueous Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or 0.1% acetic acid) can improve peak shape and may affect selectivity.

  • Optimize Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.

    • Increase Temperature: A moderate increase in column temperature (e.g., to 30-40°C) can decrease viscosity, leading to sharper peaks and potentially better resolution. However, be mindful of the thermal stability of your analytes.

  • Decrease the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.

  • Consider a Different Column Chemistry: If mobile phase and temperature optimization are insufficient, a column with a different stationary phase (e.g., a phenyl-hexyl or a different type of C18 column) may provide the necessary selectivity for separation.

Issue 2: this compound Peak Tailing

Problem: The this compound peak in your chromatogram has a pronounced tail, affecting integration and quantification.

Logical Troubleshooting Workflow:

G start This compound Peak Tailing step1 Check Mobile Phase pH start->step1 step2 Use Acidic Modifier (e.g., 0.1% Formic Acid) step1->step2 Suppress Silanol Activity step3 Evaluate Column Condition step2->step3 If tailing persists end Symmetrical Peak step2->end If tailing is resolved step4 Use End-Capped Column step3->step4 Secondary Interactions step5 Flush Column step3->step5 Contamination step6 Check for Column Overload step4->step6 If tailing persists step4->end If tailing is resolved step5->step6 If tailing persists step5->end If tailing is resolved step7 Reduce Sample Concentration or Injection Volume step6->step7 Distorted Peak Shape step7->end

Caption: Troubleshooting workflow for this compound peak tailing.

Detailed Steps:

  • Adjust Mobile Phase pH: Peak tailing for flavonoids is often caused by the interaction of their hydroxyl groups with residual silanols on the column packing material.

    • Add an Acidic Modifier: Incorporating a small amount of an acid like formic acid or acetic acid (e.g., 0.1% v/v) into the aqueous portion of the mobile phase will suppress the ionization of the silanol groups, thereby reducing secondary interactions.

  • Use an End-Capped Column: Modern, high-quality C18 columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. If you are not already using one, switching to an end-capped column can significantly reduce peak tailing.

  • Check for Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.

    • Flush the Column: Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of acetonitrile) to remove potential contaminants.

  • Avoid Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing.

    • Reduce Sample Concentration: Dilute your sample and re-inject to see if the peak shape improves.

    • Decrease Injection Volume: If dilution is not an option, reduce the volume of sample injected onto the column.

Experimental Protocols

Protocol 1: Isocratic HPLC-UV Method for Simultaneous Determination of this compound and Sinensetin

This protocol is adapted from a simple, isocratic method for the analysis of flavonoids in Orthosiphon stamineus extracts.[1][2]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Extract with Methanol s1->s2 s3 Filter Extract (0.45 µm) s2->s3 h1 Inject Sample s3->h1 h2 Isocratic Elution h1->h2 h3 UV Detection (340 nm) h2->h3 d1 Peak Identification h3->d1 d2 Quantification d1->d2

Caption: Workflow for isocratic HPLC-UV analysis of this compound.

Methodology:

  • Instrumentation: HPLC system with a UV/Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile, isopropyl alcohol, and 20 mM sodium phosphate (B84403) buffer (pH 3.5) in a ratio of 30:15:55 (v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C.[2]

  • Detection Wavelength: 340 nm.[2]

  • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh the plant material or extract.

    • Perform an extraction with a suitable solvent such as methanol.

    • Filter the extract through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Example Chromatographic Parameters for this compound (Eupatorin) and Sinensetin
ParameterMethod 1[2]Method 2[3]
Column C18Acclaim Polar Advantage II C18 (3 µm, 3 x 150 mm)
Mobile Phase Isocratic: Acetonitrile:Isopropyl Alcohol:20mM Phosphate Buffer (pH 3.5) (30:15:55)Gradient: 0.1% Formic Acid in Water (A) and Acetonitrile (B)
Flow Rate 1.0 mL/min1.0 mL/min
Detection 340 nm320 nm
Retention Time (Eupatorin) Not specified9.93 ± 0.003 min
Retention Time (Sinensetin) Not specified9.09 ± 0.002 min
Table 2: Method Validation Data for a Simultaneous Flavonoid Analysis Including this compound (Eupatorin) and Sinensetin
Parameter3'-hydroxy-5,6,7,4'-tetramethoxyflavone[2]Sinensetin[2]Eupatorin[2]
Linearity Range (µg/mL) 0.03052 - 2500.03052 - 2500.03052 - 250
LOD (µg/mL) 0.00760.01530.0305
LOQ (µg/mL) 0.0610.1220.122
Intra-day Precision (%RSD) 0.048 - 0.3680.025 - 0.1350.05 - 0.476
Inter-day Precision (%RSD) 0.333 - 1.6880.722 - 1.0550.548 - 1.819
Accuracy (Intra-day %) 91.25 - 103.3894.32 - 109.5692.85 - 109.70
Accuracy (Inter-day %) 97.49 - 103.92103.58 - 104.57103.9 - 105.33

References

Technical Support Center: Consistent Eupatin Biological Activity Across Batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with the natural flavonoid, Eupatin. Due to its origin as a natural product, batch-to-batch variability can arise, leading to inconsistent experimental results. This guide provides troubleshooting advice, detailed experimental protocols, and data to ensure the consistent and effective use of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the anti-proliferative (IC50) values of this compound between different batches. What could be the cause?

A1: Inconsistent IC50 values are a frequent challenge when working with natural products like this compound. Several factors can contribute to this variability:

  • Purity and Composition of Batches: The primary reason for variability is the inherent difference in the purity and composition of different batches of this compound.[1] The presence of impurities or related flavonoids can alter the biological activity.

  • Solubility Issues: this compound may have limited solubility in aqueous media. Inconsistent solubilization can lead to variations in the effective concentration in your experiments.

  • Cell-Based Factors:

    • Cell Line Integrity: Ensure you are using a consistent cell line source and passage number. Genetic drift in cell lines over time can alter their sensitivity to compounds.

    • Cell Density: The initial cell seeding density can significantly impact IC50 values. Ensure consistent cell numbers are plated for each experiment.

    • Metabolic State of Cells: The metabolic activity of your cells can influence their response to this compound. Standardize cell culture conditions, including media composition and confluency at the time of treatment.

Troubleshooting Workflow for Inconsistent IC50 Values

start Inconsistent IC50 Values check_purity Verify Batch Purity via HPLC start->check_purity check_solubility Confirm Complete Solubilization check_purity->check_solubility standardize_cells Standardize Cell Culture Conditions check_solubility->standardize_cells re_evaluate Re-evaluate IC50 standardize_cells->re_evaluate consistent Consistent Results re_evaluate->consistent Yes troubleshoot_further Further Troubleshooting re_evaluate->troubleshoot_further No

A troubleshooting workflow for addressing inconsistent IC50 values.

Q2: Our results for this compound's anti-inflammatory activity are not reproducible. What should we investigate?

A2: Reproducibility in anti-inflammatory assays can be affected by several variables. Here’s what to check:

  • Consistency of Inflammatory Stimulus: If you are using an agent like lipopolysaccharide (LPS) to induce inflammation, ensure its potency is consistent across experiments.[2] LPS activity can vary between lots.

  • This compound Stability: The stability of this compound in your assay medium can impact its effectiveness. Prepare fresh solutions for each experiment and minimize exposure to light and extreme temperatures.

  • Assay-Specific Variability:

    • Griess Assay (for nitric oxide): This assay can be prone to interference from colored compounds or those that alter the redox environment. Run appropriate controls, including this compound in cell-free media, to check for interference.

    • ELISA/Western Blot (for cytokines/proteins): Ensure consistent antibody quality, incubation times, and washing steps.

Quantitative Data on Biological Activity

The half-maximal inhibitory concentration (IC50) of flavonoids can vary significantly based on the cancer cell line and the specific compound. The following table summarizes reported IC50 values for Eupatorin and Eupafolin, flavonoids closely related to this compound, to provide a reference range for expected potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
EupatorinHCT116Colorectal22.4[3]
EupatorinHTB-26Breast10-50[3]
EupatorinPC-3Pancreatic10-50[3]
EupatorinHepG2Hepatocellular10-50[3]
EupafolinRAW264.7Macrophage (NO inhibition)6[4]

Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for your specific system.[5]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory and apoptotic effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

1. Inhibition of Pro-inflammatory Pathways

This compound has been shown to suppress the activation of NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[1][6][7]

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK Inflammation Inflammatory Response (iNOS, COX-2, TNF-α, IL-6) MAPK->Inflammation NFkB NF-κB IKK->NFkB NFkB->Inflammation This compound This compound This compound->MAPK This compound->NFkB

This compound's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

2. Induction of Apoptosis in Cancer Cells

This compound and related flavonoids can induce apoptosis by modulating the PI3K/Akt pathway and the intrinsic mitochondrial pathway.[8][9]

This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Mitochondria Mitochondria Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Apoptosis induction by this compound through the PI3K/Akt and mitochondrial pathways.

Detailed Experimental Protocols

To ensure consistency in your experiments, we provide the following detailed protocols for key assays.

Cell Viability (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of choice

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear, flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Suspension or adherent cells

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the desired time. Include an untreated control.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.

    • Suspension cells: Collect cells and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel.

    • PI signal is typically detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

References

Validation & Comparative

In Vivo Validation of Eupatorin's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the requested topic: Initial searches for in vivo validation of the anticancer activity of Eupatin did not yield any specific published studies. However, a closely related flavonoid, Eupatorin , has been investigated for its anticancer properties in vivo. This guide, therefore, presents a comprehensive comparison of Eupatorin's in vivo anticancer performance, supported by available experimental data, as a relevant alternative for researchers, scientists, and drug development professionals.

Comparative Efficacy of Eupatorin in a Murine Breast Cancer Model

Eupatorin, a polymethoxyflavone, has demonstrated significant anticancer effects in a preclinical in vivo model of breast cancer. A key study utilizing a 4T1 murine breast cancer model in BALB/c mice has provided evidence of its potential as an anti-cancer agent.[1][2] The primary findings of this research are summarized below, offering a comparison between different treatment dosages and a control group.

Treatment GroupDosageTumor Size Reduction (vs. Untreated)Key Immunomodulatory EffectsImpact on Metastasis-Related Genes
Eupatorin20 mg/kg body weight~27% smaller than untreatedIncreased population of NK1.1+ and CD8+ cells in splenocytes; Increased serum interferon-γDownregulation of IL-1β, MMP9, TNF-α, and NF-κB
Eupatorin5 mg/kg body weightNot specifiedNot specifiedNot specified
Untreated ControlVehicle (olive oil)N/ABaselineBaseline

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following is a representative protocol for the in vivo validation of Eupatorin's anticancer effects based on the available literature.[1][2][3]

4T1 Murine Breast Cancer Xenograft Model
  • Animal Model: Female BALB/c mice, typically 20-22 grams.

  • Cell Line: 4T1 murine mammary carcinoma cells, which is a well-established model for metastatic breast cancer.

  • Cell Implantation: 4T1 cells are injected into the mammary fat pad of the mice to establish the primary tumor.

  • Treatment Regimen:

    • Mice are randomly assigned to treatment and control groups.

    • Eupatorin is administered via oral gavage at doses of 5 mg/kg and 20 mg/kg body weight.

    • The control group receives the vehicle, olive oil, via the same administration route.

    • Treatment is carried out for a specified period, for instance, 28 days.

  • Efficacy Evaluation:

    • Tumor growth is monitored regularly throughout the experiment.

    • At the end of the study, mice are euthanized, and tumors are harvested for weight and volume measurements.

    • Blood is collected for serum cytokine assays (e.g., interferon-γ).

    • Organs such as the spleen and lungs are harvested to assess immune cell populations (e.g., NK1.1+, CD8+) and to perform clonogenic assays for metastasis, respectively.

    • Tumor tissues are analyzed for gene expression of pro-inflammatory and metastatic markers (e.g., IL-1β, MMP9, TNF-α, NF-κB) and for histopathological examination using hematoxylin-eosin staining.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the proposed mechanism of action of Eupatorin, the following diagrams are provided.

experimental_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Regimen (28 Days) cluster_analysis Endpoint Analysis BALB/c Mice BALB/c Mice 4T1 Cell Injection 4T1 Cell Injection BALB/c Mice->4T1 Cell Injection Mammary Fat Pad Control Group Control Group 4T1 Cell Injection->Control Group Oral Gavage (Vehicle) Eupatorin (5 mg/kg) Eupatorin (5 mg/kg) 4T1 Cell Injection->Eupatorin (5 mg/kg) Oral Gavage Eupatorin (20 mg/kg) Eupatorin (20 mg/kg) 4T1 Cell Injection->Eupatorin (20 mg/kg) Oral Gavage Tumor Measurement Tumor Measurement Control Group->Tumor Measurement Metastasis Assay Metastasis Assay Control Group->Metastasis Assay Immunophenotyping Immunophenotyping Control Group->Immunophenotyping Gene Expression Gene Expression Control Group->Gene Expression Eupatorin (20 mg/kg)->Tumor Measurement Eupatorin (20 mg/kg)->Metastasis Assay Eupatorin (20 mg/kg)->Immunophenotyping Eupatorin (20 mg/kg)->Gene Expression

In vivo experimental workflow for evaluating Eupatorin's anticancer activity.

signaling_pathway cluster_inflammatory Pro-inflammatory & Metastatic Pathway cluster_immune Immune Response Eupatorin Eupatorin NF-κB NF-κB Eupatorin->NF-κB NK1.1+ Cells NK1.1+ Cells Eupatorin->NK1.1+ Cells enhances CD8+ Cells CD8+ Cells Eupatorin->CD8+ Cells enhances TNF-α TNF-α NF-κB->TNF-α IL-1β IL-1β NF-κB->IL-1β MMP9 MMP9 NF-κB->MMP9 IFN-γ IFN-γ CD8+ Cells->IFN-γ

References

A Comparative Analysis of the Bioactivities of Eupatin and Quercetin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide comparing the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of the flavonoids Eupatin and Quercetin, supported by experimental data and detailed methodologies.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention in the scientific community for their wide array of biological activities. Among these, this compound and Quercetin have emerged as promising candidates for therapeutic applications due to their potent antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This guide provides a comprehensive comparative study of the bioactivities of this compound and Quercetin, presenting quantitative data, detailed experimental protocols, and visualizations of the signaling pathways they modulate. This objective comparison aims to assist researchers, scientists, and drug development professionals in evaluating their potential for further investigation and therapeutic development.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivities of this compound and Quercetin based on various in vitro and in vivo studies.

Bioactivity Assay This compound Quercetin Reference
Antioxidant Activity DPPH Radical ScavengingData not availableIC50: 1.52 - 8.75 µg/mL[1]
Anti-inflammatory Activity Nitric Oxide (NO) Inhibition in LPS-stimulated RAW264.7 cellsIC50: 6 µMIC50: 25-50 µM[2]
Carrageenan-induced Paw Edema in miceEffective at 50 mg/kgEffective at 30 and 100 mg/kg
Anticancer Activity Cytotoxicity in EO771 (breast cancer) cellsIC50: 25-100 µM (24h)Data not available[3]
Cytotoxicity in MCF-7 (breast cancer) cellsIC50: 5 µg/mL (48h)IC50: 11.92 µM[4]
Cytotoxicity in MDA-MB-231 (breast cancer) cellsIC50: 5 µg/mL (48h)Data not available[4]
Neuroprotective Activity Inhibition of 4-AP-evoked glutamate (B1630785) releaseEC50: 17 µMData not available[5]
Kainic acid-induced seizures in ratsEffective at reducing neuronal cell deathEffective in various neurotoxicity models[6]

Detailed Experimental Protocols

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve this compound or Quercetin in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • Add 100 µL of the sample or standard (e.g., ascorbic acid) solution to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.[7][8]

Anticancer Activity: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

Protocol:

  • Cell Culture: Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Quercetin and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

Principle: This in vivo assay induces acute inflammation by injecting carrageenan into the paw of a rodent. The anti-inflammatory activity of a compound is assessed by its ability to reduce the resulting edema (swelling).[3][11][12]

Protocol:

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer this compound, Quercetin, or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12]

  • Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [1 - (Vt / Vc)] x 100 where Vt is the average paw volume of the treated group, and Vc is the average paw volume of the control group.

Neuroprotective Activity: Morris Water Maze

Principle: The Morris water maze is a behavioral test used to assess spatial learning and memory in rodents. It is often used in models of neurodegenerative diseases like Alzheimer's to evaluate the neuroprotective effects of compounds.[13][14]

Protocol:

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Animal Model: Use a transgenic mouse model of Alzheimer's disease or a chemically induced model.

  • Training: For several consecutive days, train the animals to find the hidden platform from different starting positions. Record the escape latency (time to find the platform) and path length.

  • Probe Trial: On the final day, remove the platform and allow the animal to swim freely for a set time. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Analyze the escape latency, path length, and time spent in the target quadrant to assess spatial learning and memory. A significant improvement in these parameters in the treated group compared to the control group indicates a neuroprotective effect.

Signaling Pathways

This compound and Quercetin exert their diverse biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways involved.

This compound Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation, cancer, and neuroprotection.

Eupatin_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway cluster_neuroprotection Neuroprotective Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_activation->Inflammatory_Cytokines iNOS_COX2 iNOS, COX-2 NFkB_activation->iNOS_COX2 Eupatin_inflam This compound Eupatin_inflam->NFkB_activation Inhibits Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Eupatin_cancer This compound Eupatin_cancer->PI3K Inhibits Eupatin_cancer->Akt Inhibits Glutamate_Excitotoxicity Glutamate Excitotoxicity PQ_Ca_Channels P/Q-type Ca²⁺ Channels CaMKII CaMKII PQ_Ca_Channels->CaMKII Glutamate_Release Glutamate Release CaMKII->Glutamate_Release Eupatin_neuro This compound Eupatin_neuro->PQ_Ca_Channels Inhibits

Caption: Key signaling pathways modulated by this compound.

Quercetin Signaling Pathways

Quercetin's bioactivities are mediated through its interaction with a complex network of signaling molecules.

Quercetin_Signaling cluster_antioxidant Antioxidant & Anti-inflammatory Pathways cluster_cancer Anticancer Pathways ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 Activates ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GCLC) ARE->Antioxidant_Enzymes Quercetin_antiox Quercetin Quercetin_antiox->ROS Scavenges Quercetin_antiox->Nrf2 Activates NFkB NF-κB Quercetin_antiox->NFkB Inhibits Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6) NFkB->Inflammatory_Mediators PI3K_Akt PI3K/Akt Pathway Apoptosis Apoptosis MAPK MAPK Pathway Cell_Cycle_Arrest Cell Cycle Arrest Quercetin_cancer Quercetin Quercetin_cancer->PI3K_Akt Inhibits Quercetin_cancer->MAPK Modulates Quercetin_cancer->Apoptosis Quercetin_cancer->Cell_Cycle_Arrest

Caption: Major signaling pathways influenced by Quercetin.

Conclusion

This comparative guide highlights the significant therapeutic potential of both this compound and Quercetin. Quercetin is a well-studied flavonoid with a vast amount of data supporting its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. This compound, while less extensively researched, demonstrates promising bioactivities, particularly in the realms of anti-inflammatory and neuroprotective effects, with some studies indicating a potentially higher potency in specific assays compared to Quercetin.

The provided data and experimental protocols offer a solid foundation for researchers to design and conduct further comparative studies. The signaling pathway diagrams provide a visual framework for understanding the molecular mechanisms underlying the observed bioactivities. Future research should focus on obtaining more comprehensive quantitative data for this compound across a wider range of bioassays to enable a more direct and robust comparison with Quercetin. Such studies will be crucial in elucidating the unique therapeutic advantages of each compound and paving the way for their potential clinical applications.

References

Eupatin in Cancer Therapy: A Comparative Guide to Flavonoid Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of Eupatin Versus Quercetin (B1663063), Kaempferol, Luteolin, and Apigenin in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of this compound against other prominent flavonoids: quercetin, kaempferol, luteolin, and apigenin. The information presented is curated from preclinical studies to assist researchers in navigating the therapeutic potential of these natural compounds. This document summarizes quantitative data, details experimental methodologies for key assays, and visualizes relevant signaling pathways to facilitate a comprehensive understanding of their mechanisms of action.

Comparative Anticancer Activity: A Quantitative Overview

The cytotoxic effects of this compound and other flavonoids have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell proliferation. The following table summarizes representative IC50 values for this compound and its counterparts. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.

FlavonoidCancer Cell LineCancer TypeIC50 (µM)Citation(s)
This compound YD-10BOral Squamous Carcinoma~50[1]
HCT116Colon Cancer>100
HT29Colon Cancer>100[2]
PC3Prostate Cancer12.5 - 50
LNCaPProstate Cancer12.5 - 50[3]
AGSGastric Cancer>100[4]
Eca-109Esophageal Cancer>100[4]
MDA-MB-231Breast Cancer>100[4]
Quercetin HL-60Leukemia25 - 100[5]
BT-474Breast Cancer>20[6]
DU-145Prostate Cancer~100[7]
Kaempferol A2780/CP70Ovarian Cancer~40[8]
MDA-MB-231Breast Cancer43[9]
BT474Breast Cancer>100[9]
DLD-1Colorectal Cancer49.55[10]
Luteolin SW982Synovial SarcomaNot specified[11]
HCT-15Colon CancerNot specified[12]
LoVoColon Cancer30.47 (72h)[12]
Apigenin SOSP-9607OsteosarcomaNot specified[13]
4T1Breast Cancer~20[14]
A375SMMelanoma50 - 100[15]

Core Anticancer Mechanisms: A Comparative Summary

This compound and the compared flavonoids exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

  • Apoptosis Induction: Flavonoids can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. This is often characterized by the activation of caspases, changes in the expression of Bcl-2 family proteins, and the cleavage of poly(ADP-ribose) polymerase (PARP). For instance, eupatilin (B1662920) has been shown to induce apoptosis in oral squamous carcinoma cells by activating Bax and caspases-3/9, while suppressing Bcl-2.[1] Similarly, quercetin activates caspase-3 and regulates Bcl-2 and Bax in leukemia cells.[5] Kaempferol induces apoptosis in ovarian cancer cells through both intrinsic and extrinsic pathways.[8] Apigenin has been demonstrated to promote apoptosis in breast cancer cells through the PI3K/AKT/Nrf2 pathway.[14]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (G1, S, or G2/M), thereby preventing cancer cell proliferation. Eupatilin induces G0/G1 phase arrest in oral squamous carcinoma cells by downregulating Cyclin D1 and CDK2.[1] Kaempferol has been shown to cause G2/M arrest in breast cancer cells and G0/G1 arrest in ovarian cancer cells.[9][16]

Modulation of Key Signaling Pathways

The anticancer activities of this compound and other flavonoids are intricately linked to their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Several flavonoids, including this compound, have been shown to inhibit this pathway.

PI3K_Akt_Pathway cluster_flavonoids Flavonoid Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation This compound This compound This compound->PI3K Inhibition Apigenin Apigenin Apigenin->Akt Inhibition Quercetin Quercetin Quercetin->PI3K Inhibition

Eupafolin, a derivative of eupatilin, has been shown to suppress prostate cancer by directly targeting and inhibiting PI3-K activity.[17] Apigenin inhibits the activation of the PI3K/Akt/mTOR signaling pathway in osteosarcoma cells.[13] Quercetin also demonstrates inhibitory effects on the PI3K/Akt pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also common in cancer.

MAPK_Pathway cluster_flavonoids Flavonoid Intervention GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Kaempferol Kaempferol Kaempferol->ERK Inhibition Apigenin Apigenin Apigenin->ERK Modulation

Kaempferol has been reported to induce apoptosis through the MAPK pathway in oral cancer cells.[10] Apigenin can also regulate the MAPK pathway as part of its mechanism for inducing apoptosis in melanoma cells.[15]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation, immunity, and cell survival. Its constitutive activation is linked to cancer development and progression.

NFkB_Pathway cluster_flavonoids Flavonoid Intervention Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active GeneExpression Target Gene Expression (Inflammation, Survival) NFkB_active->GeneExpression Eupatilin Eupatilin Eupatilin->NFkB Inhibition Luteolin Luteolin Luteolin->IKK Inhibition

Eupatilin has been shown to inhibit the proliferation and migration of prostate cancer cells through the modulation of NF-κB signaling.[3] Luteolin effectively blocks the NF-κB activation pathway in mouse alveolar macrophages and human placental explants.[11][18]

Experimental Protocols

This section provides standardized protocols for key in vitro assays used to evaluate the anticancer effects of flavonoids.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • 96-well plates

    • Flavonoid stock solution (e.g., in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the flavonoid and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine the proportion of cells in each phase of the cell cycle.

  • Materials:

    • Treated and untreated cancer cells

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (B145695) (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer.

    • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

    • Flow cytometer

  • Protocol:

    • Harvest cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and phosphorylation status.

  • Materials:

    • Treated and untreated cancer cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, NF-κB p65, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

    • Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system and perform densitometry analysis to quantify protein bands.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a flavonoid's anticancer properties.

Experimental_Workflow start Start: Select Flavonoid and Cancer Cell Line cell_culture Cell Culture and Treatment with Flavonoid start->cell_culture viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle_assay western_blot Western Blot Analysis (Signaling Pathways) cell_culture->western_blot ic50 Determine IC50 Value viability_assay->ic50 ic50->cell_culture Select concentrations for further assays data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Anticancer Potential data_analysis->conclusion

Conclusion

This compound, along with other flavonoids like quercetin, kaempferol, luteolin, and apigenin, demonstrates significant anticancer potential in preclinical models. Their ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways underscores their promise as potential therapeutic agents. This guide provides a comparative framework and detailed methodologies to aid researchers in the continued exploration of these compounds. Further in-vivo studies and clinical trials are warranted to fully elucidate their therapeutic efficacy and safety in cancer treatment.

References

Unveiling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of Eupatilin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the mechanism of action of Eupatilin, a promising flavonoid with demonstrated anti-inflammatory and anti-cancer properties. This document objectively compares its performance with other relevant compounds, supported by experimental data, and offers detailed protocols for key validation assays.

Eupatilin (5,7-dihydroxy-3′,4′,6-trimethoxyflavone), a natural flavonoid primarily isolated from Artemisia species, has garnered significant scientific interest for its therapeutic potential. This guide delves into the intricate signaling pathways modulated by Eupatilin and presents a comparative perspective against other well-known flavonoids and a standard chemotherapeutic agent.

Eupatilin's Core Mechanism: A Multi-pronged Attack on Disease Pathways

Eupatilin exerts its biological effects by modulating a trifecta of key cellular signaling pathways: NF-κB, PI3K/Akt, and MAPK. This multi-targeted approach underscores its potential in complex diseases like cancer and inflammatory disorders.[1]

Anti-Inflammatory Action: Eupatilin demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Furthermore, it reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1] This inhibition is primarily achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1] Eupatilin prevents the activation and nuclear translocation of NF-κB, thereby halting the transcription of inflammatory genes.[1]

Anti-Cancer Activity: In the context of cancer, Eupatilin exhibits a range of anti-proliferative and pro-apoptotic effects across various cancer cell lines. It can induce cell cycle arrest, as demonstrated in YD-10B human oral squamous carcinoma cells where it caused an increase in the G0/G1 phase population.[1] This is accompanied by the induction of apoptosis, or programmed cell death. For instance, in the same cell line, a 50 μM concentration of Eupatilin led to a four-fold increase in apoptotic cells.[1] Mechanistically, Eupatilin's anti-cancer effects are linked to its ability to modulate the PI3K/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for cancer cell growth, survival, and proliferation.[3][4]

Comparative Analysis: Eupatilin Versus Other Bioactive Compounds

To better understand the therapeutic potential of Eupatilin, its mechanism of action is compared here with other well-characterized flavonoids, Luteolin and Quercetin, and the conventional chemotherapeutic drug, 5-Fluorouracil.

CompoundPrimary Mechanism of ActionKey Signaling Pathways ModulatedTherapeutic Focus
Eupatilin Inhibition of pro-inflammatory mediators and induction of apoptosis in cancer cells.NF-κB, PI3K/Akt, MAPK.[1][3][4]Anti-inflammatory, Anti-cancer.
Luteolin Potent anti-inflammatory and anti-cancer effects through the inhibition of inflammatory enzymes and signaling pathways.NF-κB, MAPK, STAT3.[5][6]Anti-inflammatory, Anti-cancer, Neuroprotective.
Quercetin Broad-spectrum anti-cancer activity via induction of apoptosis and cell cycle arrest, as well as antioxidant and anti-inflammatory effects.PI3K/Akt/mTOR, STAT3.[7]Anti-cancer, Anti-inflammatory, Cardioprotective.
5-Fluorouracil (5-FU) Inhibition of thymidylate synthase, leading to disruption of DNA synthesis and repair in rapidly dividing cancer cells.[8]Primarily targets DNA synthesis pathways.[8]Chemotherapy for various cancers.

Quantitative Data Summary

The following tables present a summary of quantitative data from experimental studies on Eupatilin.

Table 1: Cytotoxicity of Eupatilin in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 Value (μM)Reference
YD-10BHuman Oral Squamous Carcinoma4852.69[1]

Table 2: Pro-Apoptotic Effects of Eupatilin

Cell LineConcentration (μM)Incubation Time (hours)% of Apoptotic Cells (Annexin V positive)Fold Increase vs. ControlReference
YD-10B5048Not specified~4-fold[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of Eupatilin on cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Eupatilin (e.g., 0, 10, 25, 50, 100 μM) and a vehicle control (DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for Protein Expression

This protocol is used to determine the effect of Eupatilin on the expression levels of key proteins in signaling pathways.

  • Cell Lysis: Treat cells with Eupatilin as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, Bcl-2, Bax, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after Eupatilin treatment.

  • Cell Treatment: Treat cells with Eupatilin at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the complex molecular interactions, the following diagrams have been generated using Graphviz.

Eupatilin_Anti_Inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription Eupatilin Eupatilin Eupatilin->IKK Inhibits

Eupatilin's Anti-inflammatory Pathway

Eupatilin_Anti_Cancer_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Activates PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Apoptosis Apoptosis Eupatilin Eupatilin Eupatilin->PI3K Inhibits Eupatilin->Akt Inhibits Eupatilin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Eupatilin->Bax Promotes Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Eupatilin's Anti-Cancer Pathway

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment (Eupatilin vs. Control) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability (MTT Assay) Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis_Assay Protein_Analysis 3c. Protein Expression (Western Blot) Treatment->Protein_Analysis Data_Analysis 4. Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

General Experimental Workflow

References

Preclinical Validation of Eupatin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical validation of Eupatin, a naturally occurring flavonoid, as a potential therapeutic agent. Drawing on available experimental data, this document objectively compares this compound's performance against established drugs in the contexts of oncology and inflammatory disease. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.

Executive Summary

This compound has demonstrated promising anti-proliferative and anti-inflammatory properties in preclinical models. In breast cancer cell lines, this compound exhibits cytotoxic effects at micromolar concentrations, comparable to the standard chemotherapeutic agent Doxorubicin. In a murine model of rheumatoid arthritis, this compound has been shown to ameliorate disease severity. Its mechanism of action primarily involves the modulation of key inflammatory and cell survival signaling pathways, including NF-κB, MAPK, and PI3K/AKT. While the available data are encouraging, further in vivo studies are required to establish a complete profile of its anti-tumor efficacy and a comprehensive safety and toxicology assessment is needed to determine its therapeutic index.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the available quantitative data for this compound in comparison to standard-of-care drugs in relevant preclinical models.

Table 1: In Vitro Cytotoxicity in Human Breast Cancer Cell Lines (48-hour treatment)

CompoundCell LineIC50 (µM)Data Source(s)
This compound MCF-7~14.6[1]
MDA-MB-231~14.6[1]
Doxorubicin MCF-78.306[2]
MDA-MB-2316.602[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

TreatmentKey OutcomesData Source(s)
This compound (as a component of DA-9601) Reduced arthritis scores[3]
Methotrexate Ameliorated arthritic severity and joint destruction[4]
Reduced levels of inflammatory cytokines (IL-1β, TNF-α)[4]

Table 3: Preclinical Toxicology Profile of this compound

ParameterValueSpeciesRoute of AdministrationData Source(s)
LD50 (Median Lethal Dose) Data not available---
Acute Toxicity Observations Data not available---

Further dedicated toxicology studies are required to determine the safety profile of this compound.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical signaling pathways involved in cell proliferation, inflammation, and apoptosis.

cluster_0 Anti-inflammatory & Anti-cancer Effects of this compound This compound This compound MAPK MAPK (p38, ERK, JNK) This compound->MAPK Inhibits PI3K_AKT PI3K/AKT This compound->PI3K_AKT Inhibits NFkB NF-κB This compound->NFkB Inhibits Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Induces Apoptosis Apoptosis This compound->Apoptosis Induces TLR4 TLR4 TLR4->MAPK TLR4->NFkB MAPK->NFkB PI3K_AKT->NFkB Proliferation_Metastasis Proliferation & Metastasis PI3K_AKT->Proliferation_Metastasis Promotes Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines Promotes Cell_Cycle_Arrest->Proliferation_Metastasis Inhibits Apoptosis->Proliferation_Metastasis Inhibits

This compound's multifaceted mechanism of action.

Experimental Protocols

Detailed methodologies for the key preclinical experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Workflow:

cluster_1 MTT Assay Workflow A 1. Cell Seeding (e.g., MCF-7, MDA-MB-231) in 96-well plates B 2. Drug Treatment (Varying concentrations of this compound/Doxorubicin) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. MTT Reagent Addition C->D E 5. Formazan (B1609692) Crystal Formation by viable cells D->E F 6. Solubilization of Formazan E->F G 7. Absorbance Reading (Spectrophotometer) F->G H 8. IC50 Calculation G->H

Workflow for determining in vitro cytotoxicity.

Detailed Steps:

  • Cell Culture: Human breast cancer cell lines (MCF-7 and MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the comparator drug (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against drug concentration.

In Vivo Anti-Tumor Efficacy: Breast Cancer Xenograft Model

Objective: To evaluate the ability of this compound to inhibit tumor growth in a living organism.

Workflow:

cluster_2 Breast Cancer Xenograft Workflow A 1. Cell Implantation (e.g., MDA-MB-231 cells) into immunodeficient mice B 2. Tumor Growth Monitoring A->B C 3. Randomization into Treatment Groups B->C D 4. Drug Administration (this compound, Doxorubicin, Vehicle) C->D E 5. Continued Tumor Volume & Body Weight Measurement D->E F 6. Endpoint: Tumor Excision & Analysis E->F G 7. Calculation of Tumor Growth Inhibition (%) F->G

Workflow for assessing in vivo anti-tumor efficacy.

Detailed Steps:

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Cell Implantation: A suspension of human breast cancer cells (e.g., MDA-MB-231) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

  • Group Allocation: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomly assigned to treatment groups (e.g., vehicle control, this compound, comparator drug).

  • Drug Administration: The assigned treatments are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Tumor volume and mouse body weight are monitored throughout the study. At the end of the study, tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as a percentage relative to the vehicle control group.

In Vivo Anti-inflammatory Efficacy: Collagen-Induced Arthritis (CIA) in Mice

Objective: To assess the therapeutic potential of this compound in a model of rheumatoid arthritis.

Workflow:

cluster_3 Collagen-Induced Arthritis Workflow A 1. Immunization (Type II Collagen + Adjuvant) B 2. Booster Immunization A->B C 3. Onset of Arthritis B->C D 4. Drug Administration (this compound, Methotrexate, Vehicle) C->D E 5. Clinical Scoring of Arthritis Severity D->E F 6. Histological Analysis of Joints E->F G 7. Measurement of Inflammatory Markers E->G

Workflow for evaluating anti-inflammatory efficacy.

Detailed Steps:

  • Induction of Arthritis: Susceptible strains of mice (e.g., DBA/1) are immunized with an emulsion of type II collagen and complete Freund's adjuvant.

  • Booster Immunization: A second immunization with type II collagen in incomplete Freund's adjuvant is administered after 21 days.

  • Arthritis Development: Mice are monitored for the onset and progression of arthritis, which is typically scored based on paw swelling and redness.

  • Treatment: Once arthritis is established, mice are treated with this compound, a comparator drug (e.g., Methotrexate), or a vehicle control.

  • Assessment of Disease Severity: Clinical scores are recorded regularly. At the end of the study, paws are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

  • Biomarker Analysis: Blood and tissue samples can be collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Conclusion and Future Directions

The preclinical data presented in this guide suggest that this compound is a promising drug candidate with both anti-cancer and anti-inflammatory potential. Its ability to modulate key signaling pathways provides a strong mechanistic rationale for its observed efficacy. However, to advance this compound towards clinical development, several critical gaps in the current preclinical data must be addressed.

Recommendations for Future Research:

  • In Vivo Efficacy: Conduct comprehensive in vivo studies in various cancer models (including patient-derived xenografts) to determine the optimal dosing, schedule, and route of administration, and to quantify tumor growth inhibition.

  • Toxicology: Perform thorough acute and chronic toxicology studies in relevant animal models to establish a complete safety profile, including the determination of the LD50 and the identification of any potential organ-specific toxicities.

  • Pharmacokinetics: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and in vivo exposure.

  • Combination Studies: Investigate the potential synergistic effects of this compound when used in combination with standard-of-care therapies for cancer and inflammatory diseases.

By addressing these key areas, the full therapeutic potential of this compound can be elucidated, paving the way for its potential translation into a novel treatment for patients.

References

Eupatin's Anticancer Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Eupatin Versus Standard Chemotherapy Drugs

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. This compound, a flavonoid found in various medicinal plants, has emerged as a promising candidate, demonstrating significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. This guide provides a comprehensive comparison of this compound's efficacy against standard chemotherapy drugs, supported by available experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.

Quantitative Analysis of Cytotoxicity

Direct comparative studies evaluating the half-maximal inhibitory concentration (IC50) of this compound alongside standard chemotherapy drugs in the same experimental setting are limited. However, by collating data from various in-vitro studies, we can construct a preliminary comparison. It is crucial to acknowledge that IC50 values can vary significantly between studies due to differences in cell lines, experimental protocols, and exposure times.

CompoundCancer Cell LineIC50 ValueReference
This compound PA-1 (Ovarian Cancer)17.19 µg/mL[1]
SH-SY5Y (Neuroblastoma)>100 µM (24h)[2]
PC3 (Prostate Cancer)12.5 - 50 µM[3]
Doxorubicin PA-1 (Ovarian Cancer)Positive Control (10 µM)[1]
HepG2 (Liver Cancer)12.2 µM (24h)[4]
MCF-7 (Breast Cancer)2.5 µM
Cisplatin A2780 (Ovarian Cancer)0.1 - 0.45 µg/mL[3]
HeLa (Cervical Cancer)Varies widely (e.g., ~2-40 µM)[5][6]
Paclitaxel (B517696) Various Human Tumor Lines2.5 - 7.5 nM (24h)[7]
Ovarian Carcinoma Lines0.4 - 3.4 nM[3]

Note: The IC50 values for standard chemotherapy drugs are provided as a general reference and are not from direct comparative studies with this compound unless specified. The significant differences in reported IC50 values for the same drug in similar cell lines highlight the importance of direct comparative analysis under identical conditions.[5][6]

Mechanisms of Action: A Tale of Different Pathways

This compound and standard chemotherapy drugs exert their anticancer effects through distinct molecular pathways. Understanding these differences is key to identifying potential synergistic combinations and overcoming drug resistance.

This compound's Multi-Faceted Approach

This compound's anticancer activity is attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis.

  • PI3K/Akt/mTOR Pathway Inhibition: this compound has been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway.[8] This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell growth, proliferation, and survival. By inhibiting this pathway, this compound effectively halts the cancer cell's growth machinery.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->PI3K inhibits This compound->Akt inhibits This compound->mTOR inhibits

This compound's Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
  • NF-κB Pathway Modulation: this compound has also been observed to reduce the expression of the transcription factor NF-κB.[3] NF-κB is a key player in inflammation and cancer, promoting cell survival and proliferation. Its inhibition by this compound contributes to the induction of apoptosis.

  • Induction of Apoptosis: this compound triggers programmed cell death (apoptosis) through the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins.[1][3]

Standard Chemotherapy: DNA Damage and Mitotic Disruption

Conventional chemotherapy drugs typically work by inducing widespread cellular damage, particularly in rapidly dividing cancer cells.

  • Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks, ultimately triggering apoptosis.

  • Cisplatin: A platinum-based compound that forms cross-links with DNA, disrupting DNA replication and transcription and inducing apoptosis.

  • Paclitaxel: A taxane (B156437) that stabilizes microtubules, preventing their normal dynamic function required for cell division. This leads to mitotic arrest and subsequent apoptotic cell death.

Chemo_Mechanisms cluster_drugs Standard Chemotherapy Drugs cluster_cellular_targets Cellular Targets & Processes Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA intercalates DNA Replication & Transcription DNA Replication & Transcription Doxorubicin->DNA Replication & Transcription inhibits Cisplatin Cisplatin Cisplatin->DNA cross-links Cisplatin->DNA Replication & Transcription inhibits Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes Mitosis Mitosis Paclitaxel->Mitosis disrupts Apoptosis Apoptosis DNA Replication & Transcription->Apoptosis Mitosis->Apoptosis

Mechanisms of Action of Standard Chemotherapy Drugs.

Experimental Protocols: A Look at the Methodology

The in-vitro cytotoxicity of this compound and standard chemotherapeutic agents is typically assessed using a variety of established experimental protocols.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is a widely used method to assess cell viability.

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or a standard chemotherapy drug) for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is proportional to the number of viable cells.

    • IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells drug_treatment Treat with varying concentrations of drug seed_cells->drug_treatment mtt_incubation Add MTT solution and incubate drug_treatment->mtt_incubation formazan_solubilization Dissolve formazan crystals mtt_incubation->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

General Workflow of an MTT Assay for Cytotoxicity.
Apoptosis Assays

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Cell Treatment: Cells are treated with the test compound for a specified duration.

    • Cell Harvesting: Both adherent and floating cells are collected and washed with a binding buffer.

    • Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

    • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion and Future Directions

The available preclinical data suggests that this compound holds significant promise as an anticancer agent. Its ability to target multiple oncogenic signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, provides a multi-pronged attack on cancer cell proliferation and survival. While direct comparative efficacy data with standard chemotherapy drugs is still emerging, the distinct mechanisms of action suggest potential for synergistic effects when used in combination therapies.

Future research should focus on conducting head-to-head in-vitro and in-vivo studies comparing the efficacy and toxicity of this compound with standard-of-care chemotherapeutics across a broader range of cancer types. Furthermore, elucidating the precise molecular targets of this compound and identifying biomarkers to predict patient response will be crucial for its successful clinical translation. The development of novel drug delivery systems to enhance the bioavailability and tumor-specific targeting of this compound also warrants further investigation. Such studies will be instrumental in defining the role of this promising natural compound in the future of cancer therapy.

References

A Comparative Guide to the Structure-Activity Relationship of Eupatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eupatin, a flavone (B191248) found in various Artemisia species, has garnered significant attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. As a 5,7-dihydroxy-3',4',6-trimethoxyflavone, its structure presents multiple opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the structure-activity relationships (SAR) of this compound derivatives, summarizing key biological data, detailing essential experimental protocols, and visualizing the molecular pathways and research workflows involved in their development.

Comparative Biological Activity of this compound Derivatives

While comprehensive comparative studies on a wide range of synthetic this compound derivatives are still emerging, research into the parent compound and related flavonoids allows for the elucidation of key structural determinants for its biological activity. Modifications typically focus on the hydroxyl and methoxy (B1213986) groups on the A and B rings of the flavone scaffold.

The following table summarizes the known activities of this compound and extrapolates potential SAR trends for its derivatives based on general flavonoid chemistry. This serves as a predictive framework for guiding the synthesis of novel, more potent analogues.

Compound Structural Modification Biological Activity (Cell Line/Model) IC50 / Activity Metric Key SAR Implication
This compound (Parent) 5,7-OH; 3',4',6-OCH3Anticancer (Glioma cells)[1]Inhibition of proliferation & invasionBaseline activity; core scaffold is active.
This compound (Parent) 5,7-OH; 3',4',6-OCH3Anticancer (Colon Cancer HCT116 & HT29)[2]Induces apoptosis & oxidative stressTargeting PI3K/Akt and MAPK pathways is a key mechanism.[2]
This compound (Parent) 5,7-OH; 3',4',6-OCH3Anti-inflammatory (Topical, Croton-oil induced)[3]ID50 = 0.28 µmol/cm² (Comparable to Indomethacin)Potent topical anti-inflammatory activity.[3]
Derivative Type 1 Demethylation at C4' (Luteolin)Antioxidant / AnticancerGenerally increased antioxidant activityThe catechol (3',4'-dihydroxy) group is a key pharmacophore for antioxidant activity.[4]
Derivative Type 2 Glycosylation at C7-OHIncreased SolubilityVaries; often reduces in vitro activityMay improve bioavailability but can hinder direct interaction with targets.
Derivative Type 3 Alkylation/Acylation of C5/C7-OHIncreased LipophilicityActivity dependent on chain length/groupCan enhance membrane permeability but may reduce activity if key H-bonding is disrupted.
Derivative Type 4 Introduction of electron-withdrawing groups (e.g., -NO2, Halogens)Anticancer / Anti-inflammatoryOften enhances potencyCan increase binding affinity and cellular uptake.[5]

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical intracellular signaling pathways that control cell proliferation, survival, and invasion. The PI3K/Akt/mTOR pathway is a primary target.

Eupatin_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes This compound This compound Derivatives This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTOR Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for SAR Studies

The evaluation of novel this compound derivatives follows a structured workflow, progressing from initial screening to detailed mechanistic studies. This process is essential for identifying lead compounds with therapeutic potential.

SAR_Workflow cluster_synthesis Phase 1: Chemistry cluster_invitro Phase 2: In Vitro Screening cluster_mechanism Phase 3: Mechanism of Action cluster_invivo Phase 4: In Vivo Validation Synthesis Derivative Synthesis & Purification MTT Cytotoxicity Screening (MTT Assay) Synthesis->MTT Test Compounds DoseResponse IC50 Determination MTT->DoseResponse Identify Hits Apoptosis Apoptosis Analysis (Flow Cytometry) DoseResponse->Apoptosis WesternBlot Signaling Pathway (Western Blot) DoseResponse->WesternBlot Migration Cell Migration/Invasion (Wound Healing/Transwell) DoseResponse->Migration AnimalModel Animal Tumor Models Apoptosis->AnimalModel Validate Lead Compound WesternBlot->AnimalModel Validate Lead Compound Migration->AnimalModel Validate Lead Compound Toxicity Toxicity Studies AnimalModel->Toxicity

Caption: Standard workflow for Structure-Activity Relationship (SAR) studies.

Detailed Experimental Protocols

Precise and reproducible methodologies are critical for generating reliable SAR data. Below are detailed protocols for key assays used in the evaluation of this compound derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[6][7]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[6][7]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of a compound that inhibits cell growth by 50%).

Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.[1][2][8]

Protocol:

  • Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in a T25 flask and treat with the this compound derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold 1X PBS and centrifuge.[2][8]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 2 µL of PI staining solution (1 mg/mL).[1][2]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]

  • Data Acquisition: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer.[1]

  • Analysis: Use unstained, Annexin V-only, and PI-only controls to set compensation and quadrants. Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Signaling Pathway Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample and to quantify changes in their expression or phosphorylation state, providing insight into the mechanism of action of a compound.[9][10]

Protocol:

  • Cell Lysis: Treat cells with the this compound derivative for the desired time. Wash cells with ice-cold PBS and lyse them using 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[9]

  • SDS-PAGE: Normalize protein samples to the same concentration (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR) overnight at 4°C.[9]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Imaging: After final washes, add an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[10]

  • Analysis: Quantify band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts to determine the inhibitory effect of the compound.

References

Eupatin's Anticancer Efficacy: A Cross-Validation Study Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comparative guide provides a comprehensive analysis of the biological effects of Eupatin, a flavonoid with demonstrated anti-cancer properties, across various human cancer cell lines. The data presented herein is intended for researchers, scientists, and professionals in drug development, offering a cross-validated perspective on this compound's potential as a therapeutic agent. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by this compound.

Quantitative Analysis of this compound's Effects

The efficacy of this compound in inhibiting cancer cell growth and inducing programmed cell death (apoptosis) has been evaluated across multiple cancer types. The following tables summarize the key quantitative findings from these studies, providing a clear comparison of this compound's potency in different cellular contexts.

Table 1: IC50 Values of Eupatilin (B1662920) (this compound) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeAssay
786-ORenal Cell Carcinoma~20 µM (for 47.2% viability reduction)72 hoursCCK-8 Assay
HCT116Colon Carcinoma>25 µM (for >50% viability reduction)Not SpecifiedNot Specified
HT29Colon Carcinoma>50 µM (for >50% viability reduction)Not SpecifiedNot Specified

Note: Eupatilin is a synonym for this compound.

Table 2: Induction of Apoptosis by Eupatilin in Colon Cancer Cell Lines

Cell LineConcentration (µM)Fold Increase in ApoptosisExposure Time
HCT116504.448 hours
HCT11610013.248 hours
HT29501.648 hours
HT291001.748 hours

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for the key experimental assays cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early hallmark of apoptosis, using Annexin V conjugated to a fluorescent dye (FITC), and propidium (B1200493) iodide (PI) to identify necrotic or late apoptotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This is crucial for investigating the molecular mechanisms underlying this compound's effects on signaling pathways.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis & Interpretation cell_seeding Cell Seeding eupatin_treatment This compound Treatment cell_seeding->eupatin_treatment viability_assay Cell Viability Assay (MTT) eupatin_treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V) eupatin_treatment->apoptosis_assay western_blot Western Blot Analysis eupatin_treatment->western_blot ic50 IC50 Determination viability_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp

General experimental workflow for evaluating this compound's effects.
Modulation of Key Signaling Pathways by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

1. PI3K/Akt Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt pathway, a key regulator of cell survival and proliferation, in various cancer cells, including prostate and renal cancer.[1][2] In prostate cancer cells, a related compound, eupafolin, was found to directly bind to PI3K and attenuate its kinase activity.[1][2]

PI3K_Akt_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation

This compound's inhibitory effect on the PI3K/Akt signaling pathway.

2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is crucial for cell proliferation and apoptosis. In renal cancer cells, this compound induces apoptosis through the ROS-mediated activation of the MAPK signaling pathway.[3][4]

MAPK_pathway This compound This compound ROS ROS This compound->ROS Induction MAPK MAPK (ERK, JNK, p38) ROS->MAPK Activation Apoptosis Apoptosis MAPK->Apoptosis

This compound-induced activation of the MAPK pathway leading to apoptosis.

3. NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in cancer. In gastric cancer cells, this compound has been shown to down-regulate NF-κB activity, leading to reduced expression of pro-inflammatory cytokines and metalloproteinases, thereby inhibiting metastatic potential.[5] In prostate cancer cells, this compound also reduces NF-κB expression.

NFkB_pathway This compound This compound NFkB NF-κB This compound->NFkB Inhibition ProInflammatory Pro-inflammatory Cytokines & MMPs NFkB->ProInflammatory Upregulation Invasion Cell Invasion & Metastasis ProInflammatory->Invasion

References

Independent Verification of Eupatin's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Eupatin, a naturally occurring flavonoid, with other established inhibitors. Experimental data is presented to support the independent verification of its potential biological targets, with a focus on pathways implicated in inflammation and cell signaling.

Comparative Analysis of Inhibitory Activity

This compound has been investigated for its anti-inflammatory properties, which are often linked to the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K). To objectively assess its potency, this guide compares the reported inhibitory concentrations (IC50) of this compound and its analogs with well-characterized inhibitors of these pathways.

CompoundTarget PathwayAssay SystemIC50 ValueReference
Eupafolin (related to this compound)NF-κB (via Nitric Oxide inhibition)LPS-stimulated RAW 264.7 macrophages6 µM[1]
BAY 11-7082NF-κB (IKKβ inhibition)TNF-α-induced IκBα phosphorylation in tumor cells10 µM[1]
WortmanninPI3KCell-free assay1 nM[2]

Experimental Protocols

To facilitate the independent verification of this compound's biological targets, detailed methodologies for key experiments are provided below.

NF-κB Inhibition Assay (Nitric Oxide Measurement in Macrophages)

This assay indirectly measures the inhibition of the NF-κB pathway by quantifying the production of nitric oxide (NO), a downstream inflammatory mediator regulated by the NF-κB-dependent enzyme, inducible nitric oxide synthase (iNOS).

Cell Culture and Treatment:

  • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (or control inhibitors) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response and activate the NF-κB pathway.

  • Incubate the cells for 24 hours.

Nitric Oxide Quantification (Griess Assay):

  • After incubation, collect the cell culture supernatant.

  • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite (B80452) (a stable product of NO) by comparing the absorbance to a standard curve of sodium nitrite.

  • Determine the IC50 value by plotting the percentage of NO inhibition against the log concentration of this compound.

PI3K Inhibition Assay (In Vitro Kinase Assay)

This biochemical assay directly measures the enzymatic activity of PI3K and its inhibition by test compounds.

Reaction Setup:

  • Prepare a reaction buffer containing purified recombinant PI3K enzyme.

  • Add varying concentrations of this compound (or a known PI3K inhibitor like Wortmannin) to the reaction buffer.

  • Initiate the kinase reaction by adding the lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2) and ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

Detection of PI3K Activity:

  • Terminate the reaction.

  • Quantify the amount of the phosphorylated product (phosphatidylinositol-3,4,5-trisphosphate, PIP3) produced. This can be done using various methods, such as:

    • ELISA-based assays: Using a PIP3-specific antibody.

    • Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate (B84403) into the lipid substrate.

    • Luminescence-based assays: Measuring the amount of ADP produced, which is proportional to the kinase activity.

  • Calculate the percentage of PI3K inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

Visualizing Molecular Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_active NF-κB_active NF-κB->NF-κB_active translocates to This compound This compound This compound->IKK inhibits? iNOS_mRNA iNOS_mRNA iNOS_Protein iNOS_Protein iNOS_mRNA->iNOS_Protein translates to NO NO iNOS_Protein->NO produces DNA DNA NF-κB_active->DNA binds to DNA->iNOS_mRNA transcribes G cluster_0 Cell-Based Assay cluster_1 Nitric Oxide Measurement cluster_2 Data Analysis Seed_Cells Seed RAW 264.7 Cells Pre-treat Pre-treat with this compound Seed_Cells->Pre-treat Stimulate Stimulate with LPS Pre-treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540nm Griess_Assay->Measure_Absorbance Calculate_NO Calculate Nitrite Concentration Measure_Absorbance->Calculate_NO Determine_IC50 Determine IC50 Value Calculate_NO->Determine_IC50

References

Eupatilin's Synergistic Potential in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of eupatilin (B1662920), a flavonoid compound, when used in combination with other therapeutic agents. Drawing from preclinical studies, we present a comparative overview of its efficacy, detail the experimental methodologies used to evaluate its synergistic potential, and visualize the underlying molecular pathways.

Eupatilin in Combination with Chemotherapeutic Agents

Recent research has highlighted the potential of eupatilin to enhance the efficacy of standard chemotherapeutic drugs in treating colon cancer. Studies have demonstrated a synergistic relationship between eupatilin and both 5-fluorouracil (B62378) (5-FU) and irinotecan, particularly in human colon cancer cell lines HCT116 and HT29.[1][2][3] This synergy is also observed in 5-FU-resistant HCT116 cells, suggesting that eupatilin may help overcome chemoresistance.[1][2]

The combination of eupatilin with these agents leads to a significant reduction in cancer cell viability and impairs the formation of tumor spheroids.[1][2] Furthermore, this combination promotes apoptosis (programmed cell death) in cancer cells.[1][2]

Quantitative Analysis of Synergistic Effects

While preclinical studies demonstrate a clear synergistic interaction, formal quantitative analyses such as the calculation of a Combination Index (CI) or Dose Reduction Index (DRI) for eupatilin combinations have not been extensively reported in the available scientific literature. The following tables summarize the observed qualitative and semi-quantitative synergistic effects.

Table 1: Synergistic Effects of Eupatilin with 5-Fluorouracil (5-FU) in Colon Cancer Cells

Cell LineEupatilin Concentration5-FU ConcentrationObserved Synergistic EffectsReference
HCT116Not specified5, 10, 20, 40 µMFurther reduced cell viability compared to single-agent treatment.[1][3]
HT29Not specified5, 10, 20, 40 µMFurther reduced cell viability compared to single-agent treatment.[1][3]
5-FU-Resistant HCT116Not specifiedNot specifiedSignificantly increased 5-FU-induced apoptosis.[1][3]

Table 2: Synergistic Effects of Eupatilin with Irinotecan in Colon Cancer Cells

Cell LineEupatilin ConcentrationIrinotecan ConcentrationObserved Synergistic EffectsReference
HCT116Not specified5, 10, 20, 40 µMFurther reduced cell viability compared to single-agent treatment.[1][3]
HT29Not specified5, 10, 20, 40 µMFurther reduced cell viability compared to single-agent treatment.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of eupatilin's synergistic effects.

Cell Viability and Proliferation Assay

The viability and proliferation of colon cancer cells (HCT116 and HT29) in response to treatment with eupatilin, 5-FU, and irinotecan, both individually and in combination, were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and a cell counting kit-8 (CCK-8) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 × 10⁴ cells per well and incubated for 24 hours.

  • Treatment: The cells were then treated with varying concentrations of eupatilin, 5-FU, or irinotecan, or a combination of eupatilin and one of the chemotherapeutic agents.

  • Incubation: Following treatment, the cells were incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT/CCK-8 Addition: After incubation, the treatment medium was replaced with a medium containing either MTT solution or CCK-8 solution.

  • Measurement: The absorbance was measured at a specific wavelength using a microplate reader. The results were expressed as a percentage of the viability of untreated control cells.

Spheroid Formation Assay

The effect of eupatilin and its combinations on the three-dimensional growth of cancer cells was evaluated using a spheroid formation assay.

  • Cell Seeding: HCT116 and HT29 cells were seeded in ultra-low attachment 96-well plates.

  • Treatment: The cells were treated with eupatilin, 5-FU, or irinotecan, alone or in combination.

  • Spheroid Formation: The plates were incubated to allow for the formation of spheroids.

  • Imaging and Analysis: The formation and morphology of the spheroids were observed and captured using a microscope. The total area and density of the spheroids were calculated using image analysis software such as ImageJ.

Apoptosis Analysis by Flow Cytometry

The induction of apoptosis in response to the combination treatment was quantified using Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: 5-FU-resistant HCT116 cells were treated with 5-FU and eupatilin in combination.

  • Cell Harvesting and Staining: After the treatment period, the cells were harvested, washed with phosphate-buffered saline (PBS), and then stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms of Synergy

Eupatilin's synergistic effects are believed to be mediated through the modulation of several key signaling pathways involved in cancer cell survival, proliferation, and apoptosis. The combination of eupatilin with chemotherapeutic agents appears to potentiate the induction of apoptosis through mitochondrial-mediated pathways. This is evidenced by the increased expression of pro-apoptotic proteins like BAK and cytochrome c.[1][3]

Furthermore, eupatilin has been shown to target the PI3K/AKT and mitogen-activated protein kinase (MAPK) signaling pathways in colon cancer cells.[1][2] By inhibiting these pro-survival pathways, eupatilin likely sensitizes the cancer cells to the cytotoxic effects of chemotherapeutic agents.

Eupatilin_Synergy_Signaling_Pathway cluster_0 Eupatilin cluster_1 Chemotherapeutic Agents Eupatilin Eupatilin PI3K_AKT PI3K/AKT Pathway Eupatilin->PI3K_AKT inhibits MAPK MAPK Pathway Eupatilin->MAPK modulates Mitochondria Mitochondrial Dysfunction Eupatilin->Mitochondria induces Chemo 5-FU / Irinotecan Apoptosis Apoptosis Chemo->Apoptosis induces Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation promotes MAPK->Proliferation Mitochondria->Apoptosis

Caption: Proposed signaling pathways involved in the synergistic anticancer effects of eupatilin in combination with chemotherapy.

Experimental Workflow for Synergy Assessment

The general workflow for assessing the synergistic effects of eupatilin with other compounds in vitro is outlined below.

Experimental_Workflow_Synergy_Assessment cluster_assays Assessment of Synergistic Effects start Start: Cancer Cell Culture treatment Treatment with: - Eupatilin alone - Compound X alone - Eupatilin + Compound X start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation viability Cell Viability Assay (e.g., MTT, CCK-8) incubation->viability morphology Morphology Analysis (e.g., Spheroid Assay) incubation->morphology apoptosis Apoptosis Assay (e.g., Flow Cytometry) incubation->apoptosis analysis Data Analysis (Comparison of single vs. combination treatment) viability->analysis morphology->analysis apoptosis->analysis conclusion Conclusion on Synergy analysis->conclusion

Caption: A generalized experimental workflow for the in vitro assessment of eupatilin's synergistic effects with other compounds.

References

Eupatin's Double-Edged Sword: A Comparative Analysis of Its Cytotoxicity on Cancerous and Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative insights reveal the selective cytotoxic potential of Eupatin, a naturally occurring flavonoid, demonstrating promising anticancer activity with notably lower toxicity towards non-cancerous cells. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's differential effects, supported by experimental data, detailed protocols, and pathway visualizations.

This compound, a flavone (B191248) found in various plants, has garnered significant attention for its therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. A critical aspect of its potential as a chemotherapeutic agent lies in its ability to preferentially target and eliminate cancer cells while sparing healthy ones. This guide synthesizes available data to offer a clear comparison of its cytotoxic effects.

Quantitative Analysis of Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and its related compound, Eupatorin (B191229), across various cancerous and non-cancerous cell lines, highlighting the differential susceptibility.

CompoundCell LineCell TypeIC50 Value (µg/mL)Incubation Time (h)Reference
EupatorinMCF-7Human Breast Cancer~548[1]
EupatorinMDA-MB-231Human Breast Cancer~548[1]
EupatorinMCF-10a Human Non-Cancerous Breast ~30 48 [1]
This compoundA375Human Skin Melanoma20-34% inhibition at 25-100 µM24[2]
This compoundHacaT Human Non-Cancerous Keratinocytes 12% inhibition at 25 µM24[2]
EupatilinPC3Human Prostate Cancer12.5-50 µM (induced apoptosis)Not Specified[3]
EupatilinLNCaPHuman Prostate CancerTime and dose-dependent reduction in viabilityNot Specified[3]

Note: Eupatilin is a synonym for this compound. One study on Eupatorin, a closely related flavonoid, showed a significant difference in IC50 values between cancerous and non-cancerous breast cell lines, with the non-cancerous line being approximately six times more resistant.[1] Similarly, this compound showed a lower percentage of viability inhibition in non-cancerous HacaT cells compared to A375 melanoma cells at the same concentration.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cells (e.g., MCF-7, MDA-MB-231, MCF-10a) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). This stock is then diluted to various concentrations in the complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. The medium in each well is replaced with 100 µL of the medium containing different concentrations of this compound. A vehicle control (medium with 0.1% DMSO) and a blank (medium only) are included.[4]

  • Incubation: The plates are incubated for the desired time points (e.g., 24, 48, 72 hours).[4]

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control cells.[4]

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations for a specified duration.

  • Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.[5]

  • Flow Cytometry Analysis: An additional 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed immediately using a flow cytometer.[5]

Visualizing the Mechanism of Action

To elucidate the molecular mechanisms underlying this compound's cytotoxic effects, the following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Seed Cancerous & Non-Cancerous Cells treat Treat with this compound (various concentrations) start->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate mtt MTT Assay (Cell Viability) incubate->mtt annexin Annexin V/PI Staining (Apoptosis) incubate->annexin ic50 Calculate IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic Cells annexin->apoptosis_quant compare Compare Cytotoxicity (Cancerous vs. Non-Cancerous) ic50->compare apoptosis_quant->compare

Caption: General experimental workflow for assessing the comparative cytotoxicity of this compound.

G cluster_pathway This compound-Induced Apoptotic Signaling Pathway in Cancer Cells cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits NFkB NF-κB This compound->NFkB Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation

Caption: this compound's inhibitory effect on key survival pathways in cancer cells.

Discussion and Conclusion

The compiled data strongly suggests that this compound and its related compounds exhibit a degree of selectivity in their cytotoxic effects, showing greater potency against cancerous cell lines compared to their non-cancerous counterparts.[1][2] This selective cytotoxicity is a highly desirable characteristic for any potential anticancer agent.

The mechanisms underlying this selectivity are multifaceted. This compound has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways. For instance, it can inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers and plays a crucial role in cell proliferation and survival.[6] Furthermore, this compound can suppress the NF-κB signaling pathway, another critical regulator of inflammation, cell survival, and proliferation.[3] The differential reliance of cancer cells on these pathways for their survival and proliferation, compared to normal cells, may contribute to the observed selective cytotoxicity.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols are generalized and may require optimization for specific cell lines and laboratory conditions.

References

Eupatin's Anti-Inflammatory Effects: An In Vivo Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vivo anti-inflammatory properties of Eupatin, with a comparative analysis against established anti-inflammatory agents, supported by experimental data and detailed protocols.

This compound, a flavone (B191248) found in various medicinal plants, has demonstrated significant anti-inflammatory potential in a range of in vivo studies. This guide provides an objective comparison of this compound's performance against well-established anti-inflammatory drugs, namely the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone (B1670325). The information presented herein is intended to support researchers and drug development professionals in evaluating the therapeutic potential of this compound.

Comparative Efficacy in Acute Inflammation: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard and widely used assay to evaluate the efficacy of anti-inflammatory agents in acute inflammation. The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema). The reduction in paw volume by a test compound is a direct measure of its anti-inflammatory activity.

Treatment GroupDose (mg/kg)Time Post-CarrageenanPaw Volume (ml)% Inhibition of Edema
Control (Carrageenan) -4 hours0.88 ± 0.05-
Indomethacin 104 hours0.60 ± 0.0331.67%
Methanol (B129727) Extract of Cissus repens 5004 hours0.62 ± 0.0429.60%
Data adapted from a study on Cissus repens to illustrate a comparative experimental setup.[1]

Efficacy in Systemic Inflammation: Lipopolysaccharide (LPS)-Induced Inflammation

The lipopolysaccharide (LPS)-induced inflammation model is used to assess the systemic anti-inflammatory effects of compounds. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response characterized by the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Direct comparative data for this compound against Dexamethasone in an in vivo LPS model is not currently available. However, the following table illustrates the potent effect of Dexamethasone on reducing LPS-induced cytokine levels, providing a benchmark for this compound's potential efficacy.

Treatment GroupDoseCytokineConcentration (pg/mL)% Reduction vs. LPS
Control -TNF-αNot specified-
LPS -TNF-αNot specified-
LPS + Dexamethasone Not specifiedTNF-αSignificantly reducedNot specified
Control -IL-6Not specified-
LPS -IL-6Not specified-
LPS + Dexamethasone Not specifiedIL-6Significantly reducedNot specified
Qualitative data indicates Dexamethasone's significant inhibitory effect on LPS-induced pro-inflammatory cytokines.[2][3][4][5]

Mechanism of Action: Modulation of Key Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of two major signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Genes Pro-inflammatory Gene Transcription NFkB_n->Genes

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises several subfamilies, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. The phosphorylation of these kinases leads to the activation of transcription factors that regulate the expression of inflammatory mediators.

This compound has been demonstrated to modulate the phosphorylation of ERK, JNK, and p38 MAPKs, thereby suppressing the inflammatory response.

MAPK_Pathway cluster_upstream Upstream Signals cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 TranscriptionFactors Transcription Factors ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors This compound This compound This compound->ERK This compound->JNK This compound->p38 Inflammation Inflammatory Response TranscriptionFactors->Inflammation

Caption: this compound modulates the MAPK signaling pathway.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

Objective: To assess the acute anti-inflammatory activity of a test compound.

Animals: Male Wistar rats or Swiss albino mice.

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • The test compound (e.g., this compound) or the reference drug (e.g., Indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.

  • After a specific time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Carrageenan_Workflow start Start fasting Fast Animals Overnight start->fasting measure_initial_paw_volume Measure Initial Paw Volume fasting->measure_initial_paw_volume administer_compounds Administer Test Compound, Reference, or Vehicle measure_initial_paw_volume->administer_compounds induce_edema Inject Carrageenan into Paw administer_compounds->induce_edema measure_paw_volume_intervals Measure Paw Volume at Intervals induce_edema->measure_paw_volume_intervals calculate_inhibition Calculate % Inhibition of Edema measure_paw_volume_intervals->calculate_inhibition end End calculate_inhibition->end

Caption: Experimental workflow for carrageenan-induced paw edema.

Lipopolysaccharide (LPS)-Induced Inflammation in Mice

Objective: To evaluate the systemic anti-inflammatory effects of a test compound.

Animals: Male C57BL/6 or BALB/c mice.

Procedure:

  • Animals are acclimatized to the laboratory conditions.

  • The test compound (e.g., this compound) or the reference drug (e.g., Dexamethasone) is administered to the animals. The control group receives the vehicle.

  • After a predetermined time, animals are challenged with an intraperitoneal injection of LPS (e.g., 1-5 mg/kg).

  • At a specific time point post-LPS injection (e.g., 2, 4, 6, or 24 hours), blood is collected via cardiac puncture.

  • Serum is separated by centrifugation.

  • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • The percentage reduction in cytokine levels in the treated groups is calculated relative to the LPS-only control group.

LPS_Workflow start Start acclimatize Acclimatize Animals start->acclimatize administer_compounds Administer Test Compound, Reference, or Vehicle acclimatize->administer_compounds lps_challenge Intraperitoneal Injection of LPS administer_compounds->lps_challenge blood_collection Collect Blood at Specific Time Points lps_challenge->blood_collection serum_separation Separate Serum blood_collection->serum_separation cytokine_quantification Quantify Cytokine Levels (ELISA) serum_separation->cytokine_quantification calculate_reduction Calculate % Reduction of Cytokines cytokine_quantification->calculate_reduction end End calculate_reduction->end

Caption: Experimental workflow for LPS-induced inflammation.

References

A Comparative Guide to the Antioxidant Capacity of Eupatin and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of Eupatin against other well-known natural antioxidant compounds: Quercetin, Luteolin, Kaempferol, and Vitamin C. The information is compiled from various scientific studies to offer a valuable resource for research and development in the fields of pharmacology and nutritional science.

Quantitative Comparison of Antioxidant Capacity

The antioxidant potential of a compound is often evaluated through various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to inhibit a specific biological or chemical process by 50%. A lower IC50 value indicates a higher antioxidant potency. Other measures include Trolox equivalents (TE), which compare the antioxidant capacity of a compound to that of Trolox, a water-soluble analog of vitamin E.

The following table summarizes the available quantitative data for this compound and the selected natural compounds in several standard antioxidant assays. It is important to note that values across different studies can vary due to differences in experimental conditions. Therefore, direct comparisons are most reliable when data is sourced from the same study.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM TE/mg)ORAC (µM TE/g)
This compound 21.8[1]---
Quercetin 8.3[1]6.8[1]1.83[1]2,830[1]
Luteolin 10.5[1]4.7[1]1.54[1]-
Kaempferol 14.2[1]8.9[1]1.25[1]-
Vitamin C 28.4[1]11.9[1]0.89[1]2,100[1]

Data presented is a compilation from multiple sources and should be interpreted with consideration for the variability in experimental methodologies.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate key concepts in antioxidant research.

Antioxidant_Mechanism cluster_direct Direct Scavenging Free Radical Free Radical Neutralized Molecule Neutralized Molecule Free Radical->Neutralized Molecule accepts electron/H atom from Antioxidant Antioxidant Oxidized Antioxidant Oxidized Antioxidant Antioxidant->Oxidized Antioxidant donates electron/H atom to

Figure 1: General mechanism of direct antioxidant action.

DPPH_Workflow cluster_workflow DPPH Assay Workflow A Prepare DPPH solution (purple) B Add antioxidant (e.g., this compound) A->B Reaction initiation C Incubate in the dark B->C Allow reaction to proceed D Measure absorbance at 517 nm C->D Color changes to yellow E Calculate % inhibition and IC50 value D->E Data analysis

Figure 2: Typical experimental workflow for the DPPH assay.

Comparison_Logic cluster_comparison Logical Framework for Antioxidant Comparison A Select Antioxidant Compounds (this compound, Quercetin, etc.) B Choose Standardized Assays (DPPH, ABTS, FRAP, ORAC) A->B C Perform Assays under Identical Conditions B->C D Collect Quantitative Data (IC50, TEAC values) C->D E Compare Potency (Lower IC50 = Higher Potency) D->E

References

A Head-to-Head Comparison: Eupatin and the PI3K Inhibitor LY294002 in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the naturally occurring flavonoid, Eupatin, and the well-characterized synthetic PI3K inhibitor, LY294002. While both compounds have demonstrated effects on the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival, their mechanisms and potencies differ. This document summarizes key experimental data to inform research and drug development decisions.

Introduction to the Comparators

This compound is a flavonoid found in various plants, including Artemisia annua. It has been investigated for its anti-inflammatory and anti-cancer properties.[1] Emerging evidence suggests that this compound's biological activities may be mediated, in part, through the downregulation of the PI3K/Akt signaling cascade.

LY294002 is a potent and specific, cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks). It acts as an ATP-competitive inhibitor of all class I PI3K isoforms and is widely used as a research tool to study the role of the PI3K pathway in various cellular processes, including cancer.

Performance Data: A Comparative Analysis

To provide a clear comparison, the following tables summarize the inhibitory concentrations (IC50) of this compound and LY294002 in relevant breast cancer cell lines and their effects on the key downstream effector of the PI3K pathway, Akt.

Table 1: Comparative Cytotoxicity (IC50) in Breast Cancer Cell Lines

CompoundCell LineIC50Citation
This compoundMCF-7>20 µg/mL (at 24h), 5 µg/mL (at 48h)[1]
This compoundMDA-MB-468>20 µg/mL (at 24h), 5 µg/mL (at 48h)[1]
LY294002MDA-MB-468Not explicitly defined in the provided text, but shown to induce apoptosis at various concentrations.[2]

Table 2: Comparative Effect on Akt Phosphorylation

CompoundCell LineEffect on p-Akt (Ser473)Citation
This compoundMCF-7, MDA-MB-231Inhibition of Phospho-Akt pathway[1]
LY294002MDA-MB-468Dose-dependent decrease in phospho-PKB (Akt)[2]

Signaling Pathway and Experimental Workflow Visualization

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Akt->pAkt Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream This compound This compound This compound->pAkt downregulates LY294002 LY294002 LY294002->PI3K inhibits

Figure 1: PI3K/Akt Signaling Pathway and Points of Inhibition.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting A 1. Seed Cells B 2. Treat with Inhibitor (this compound or LY294002) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (p-Akt, Total Akt) G->H I 9. Secondary Antibody Incubation H->I J 10. Detection I->J

Figure 2: Experimental Workflow for Western Blot Analysis.

Detailed Experimental Protocols

Sulforhodamine B (SRB) Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound and LY294002 on adherent cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete cell culture medium

  • Test compounds (this compound, LY294002) dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound or LY294002 for the desired time period (e.g., 48 hours). Include a vehicle control (DMSO).

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with 1% acetic acid to remove TCA and unbound dye. Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot for p-Akt and Total Akt

This protocol is used to assess the effect of this compound and LY294002 on the phosphorylation of Akt.

Materials:

  • 6-well plates or 10 cm dishes

  • Cancer cell lines (e.g., MDA-MB-468)

  • Complete cell culture medium

  • Test compounds (this compound, LY294002) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to reach 70-80% confluency. Treat cells with varying concentrations of this compound or LY294002 for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize the p-Akt signal, the membrane can be stripped and re-probed with an antibody against total Akt.

  • Data Analysis: Perform densitometric analysis of the bands to quantify the relative levels of p-Akt and total Akt.

References

Assessing the Therapeutic Potential of Eupatin in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eupatin, a flavonoid predominantly extracted from Artemisia species, has demonstrated a range of pharmacological activities in preclinical studies, positioning it as a compound of interest for therapeutic development. This guide provides a comparative analysis of this compound's efficacy in neuroprotective, anti-inflammatory, and anti-cancer models, supported by experimental data and detailed methodologies.

Neuroprotective Effects of this compound

This compound has shown promise as a neuroprotective agent in models of cerebral ischemia and diabetes-induced cognitive impairment. Its mechanisms of action appear to be linked to the modulation of key signaling pathways involved in cell survival and inflammation.

Comparison of this compound's Neuroprotective Efficacy
Preclinical Model Compound Dosage Key Efficacy Endpoint Quantitative Result Reference
Transient Focal Cerebral Ischemia (tMCAO) in MiceVehicle-Infarct Volume31.57%[1]
This compound10 mg/kg (p.o.)Infarct Volume20.42% (35.3% reduction vs. vehicle)[1]
Edaravone (B1671096) (Standard of Care)3 mg/kg (i.p.)Infarct Volume22.34%[1]
Streptozotocin-Induced Diabetic RatsVehicle-Acetylcholinesterase (AChE) LevelIncreased[2]
This compound1 mg/kg/dayAChE LevelDecreased (Comparable to Donepezil)[2]
This compound1 mg/kg/dayGlutathione LevelIncreased[2]
This compound1 mg/kg/dayAβ (1-42) LevelConsiderably Lower[2]
Experimental Protocol: Transient Focal Cerebral Ischemia (tMCAO) in Mice

This model mimics the effects of a stroke in a controlled laboratory setting.

  • Animal Model: Male C57BL/6 mice are typically used.

  • Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery. A filament is inserted into the internal carotid artery to occlude the middle cerebral artery (MCA), inducing ischemia.

  • Ischemia and Reperfusion: The MCA is occluded for a specific duration (e.g., 60 minutes), after which the filament is withdrawn to allow for reperfusion of the blood.

  • Drug Administration: this compound (10 mg/kg) or a vehicle control is administered orally immediately after reperfusion.[1]

  • Neurological Assessment: Neurological deficits are scored at various time points post-surgery.

  • Infarct Volume Measurement: After a set period (e.g., 24 hours), the brains are removed, sectioned, and stained (e.g., with TTC staining) to visualize and quantify the infarct volume.[1]

G Experimental Workflow for tMCAO Model cluster_0 Surgical Procedure cluster_1 Treatment cluster_2 Outcome Assessment Anesthetized Mouse Anesthetized Mouse MCA Occlusion MCA Occlusion Anesthetized Mouse->MCA Occlusion Filament Insertion Reperfusion Reperfusion MCA Occlusion->Reperfusion 60 min Ischemia Drug Administration Drug Administration Reperfusion->Drug Administration This compound or Vehicle Neurological Scoring Neurological Scoring Drug Administration->Neurological Scoring Infarct Volume Analysis Infarct Volume Analysis Neurological Scoring->Infarct Volume Analysis 24h post-reperfusion

Workflow for the tMCAO preclinical model.

Anti-inflammatory Activity of this compound

This compound has demonstrated significant anti-inflammatory effects in various preclinical models, often comparable to or exceeding the efficacy of standard non-steroidal anti-inflammatory drugs (NSAIDs).

Comparison of this compound's Anti-inflammatory Efficacy
Preclinical Model Compound Dosage Key Efficacy Endpoint Percentage Inhibition Reference
Carrageenan-Induced Paw Edema in RatsIndomethacin10 mg/kgPaw Edema31.67% (at 5h)[3]
Cissus repens Methanol Extract500 mg/kgPaw Edema29.60% (at 5h)[3]
Carrageenan-Induced Paw Edema in RatsIndomethacin10 mg/kgPaw Edema65.71% (at 3h)[4]
Synthetic Curcumin200 mg/kgPaw Edema53.85% (at 2h)[4]
Synthetic Curcumin400 mg/kgPaw Edema58.97% (at 2h)[4]
LPS-induced RAW 264.7 MacrophagesThis compound-NO ProductionEffective Inhibition[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Drug Administration: this compound, a standard anti-inflammatory drug (e.g., Indomethacin), or a vehicle is administered, typically orally or intraperitoneally, prior to the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution into the right hind paw of the rat is performed.

  • Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., every hour for 5-6 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups compared to the vehicle control group.[6]

G Carrageenan-Induced Paw Edema Workflow Rat Rat Drug Administration Drug Administration Rat->Drug Administration This compound, Indomethacin, or Vehicle Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Sub-plantar Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Hourly Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement->Calculate % Inhibition

Workflow for the carrageenan-induced paw edema model.

Anti-Cancer Potential of this compound

This compound has shown cytotoxic activity against various cancer cell lines, with its efficacy being particularly noted in colon cancer. Its anti-proliferative effects are linked to the induction of apoptosis and cell cycle arrest.

In Vitro Anti-proliferative Activity of this compound (IC50 Values)
Cell Line Cancer Type Compound IC50 (µM) Reference
HCT116Colon CancerEupatilin> 25 (for >50% proliferation decrease)[7]
HT29Colon CancerEupatilin> 50 (for >50% proliferation decrease)[7]
HT-29Colon CancerDentatin25[8]
CCD-18Co (Normal)ColonDentatin100[8]
MCF-7Breast CancerSulforaphane5[9]
T47DBreast CancerSulforaphane6.6[9]
BT-474Breast CancerSulforaphane15[9]
A2780Ovarian CancerCucurbitacin B0.25 (48h)[10]
A2780/TaxolOvarian Cancer (Paclitaxel-resistant)Cucurbitacin BAlmost identical to A2780[10]
Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Culture: Cancer cell lines (e.g., HCT116, HT29) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Modulation of Signaling Pathways by this compound

This compound exerts its therapeutic effects by modulating key intracellular signaling pathways, primarily the PI3K/Akt and NF-κB pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to influence the phosphorylation status of Akt, a key protein in this pathway.[10] The phosphorylation of Akt at serine 473 (Ser473) is a critical step in its activation.[11][12][13]

G This compound's Modulation of the PI3K/Akt Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt p-Akt (Thr308) p-Akt (Thr308) PDK1->p-Akt (Thr308) mTORC2 mTORC2 p-Akt (Ser473) p-Akt (Ser473) mTORC2->p-Akt (Ser473) p-Akt (Thr308)->p-Akt (Ser473) Downstream Effectors Downstream Effectors p-Akt (Ser473)->Downstream Effectors Cell Survival, Proliferation Cell Survival, Proliferation Downstream Effectors->Cell Survival, Proliferation This compound This compound This compound->p-Akt (Ser473) Modulates

This compound's influence on the PI3K/Akt signaling cascade.
NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by the inhibitor protein IκBα. Upon stimulation, IκBα is phosphorylated (primarily at serines 32 and 36), leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate the transcription of pro-inflammatory genes.[14][15][16] this compound has been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.

G This compound's Inhibition of the NF-κB Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex p-IκBα p-IκBα IKK Complex->p-IκBα Phosphorylates IκBα IκBα IκBα NF-κB NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Proteasomal Degradation Proteasomal Degradation p-IκBα->Proteasomal Degradation Proteasomal Degradation->NF-κB Releases Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Activates This compound This compound This compound->p-IκBα Inhibits Phosphorylation

This compound's inhibitory effect on the NF-κB signaling pathway.

Conclusion

The preclinical data presented in this guide highlight the therapeutic potential of this compound across a spectrum of disease models. Its efficacy in neuroprotection, anti-inflammation, and cancer, coupled with its modulatory effects on key signaling pathways, suggests that this compound warrants further investigation as a potential therapeutic candidate. The comparative data provided herein can serve as a valuable resource for researchers and drug development professionals in designing future studies to explore the clinical translation of this promising natural compound.

References

Safety Operating Guide

Navigating Eupatin Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release, this document provides essential safety and logistical information for the proper handling and disposal of Eupatin, a trimethoxyflavone of interest to researchers and drug development professionals. Given the bioactive nature of this compound, adherence to strict disposal protocols is crucial to ensure laboratory safety and prevent environmental contamination.

Summary of Key Chemical Data

Proper identification of chemical waste is the first step in safe disposal. The following table summarizes key identifiers for this compound.[1][2] This information should be used for labeling all waste containers.

IdentifierValueSource
IUPAC Name3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-onePubChem[1]
CAS Number19587-65-6PubChem[1]
Molecular FormulaC₁₈H₁₆O₈PubChem[1]
Molecular Weight360.3 g/mol PubChem[1]
UNIIW1TP9G8H92GSRS[2]

This compound Disposal Protocol

The proper disposal of this compound and any contaminated materials is critical. The following step-by-step protocol should be followed in accordance with your institution's EHS regulations.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions.[3]

  • Solid Waste: All solid materials contaminated with this compound, such as gloves, pipette tips, weighing papers, and empty vials, should be collected in a dedicated and clearly labeled hazardous waste container.[4][5] The label must include the words "Hazardous Waste," the chemical name "this compound," and the date of accumulation.[6]

  • Liquid Waste: All solutions containing this compound, including unused experimental solutions and contaminated solvents, must be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[4][5]

Step 2: Waste Storage

  • Store waste containers in a designated and secure satellite accumulation area.[3][4]

  • Ensure containers are kept tightly sealed to prevent spills or evaporation.[4][6]

  • Store this compound waste away from incompatible materials.[3][4]

Step 3: Final Disposal

  • Consult EHS: The most critical step is to consult your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.[4]

  • Incineration: High-temperature incineration by a licensed hazardous waste disposal facility is the preferred method for the complete destruction of bioactive compounds.[4][7]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.[4][8] This is to prevent the release of this biologically active compound into the water system.[8]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Eupatin_Disposal_Workflow start This compound Waste Generation segregate Segregate Waste (Solid vs. Liquid) start->segregate collect_solid Collect in Labeled Solid Waste Container segregate->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container segregate->collect_liquid Liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage consult_ehs Consult Institutional EHS for Guidance storage->consult_ehs disposal Arrange for Pickup by Licensed Hazardous Waste Contractor consult_ehs->disposal Follow EHS Protocol improper_disposal Improper Disposal (e.g., Drain, Regular Trash) consult_ehs->improper_disposal Deviation from Protocol incineration High-Temperature Incineration disposal->incineration stop Safe and Compliant Disposal incineration->stop

Caption: Logical workflow for the proper disposal of this compound waste.

Disclaimer: This document provides general guidance. Always prioritize your institution's specific protocols and consult with your EHS department for any questions or concerns regarding the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Eupatilin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for the flavonoid Eupatilin (B1662920).

Properties and Storage of Eupatilin

Eupatilin is a naturally occurring O-methylated flavone (B191248) found in Artemisia species.[1][2] It is a pale yellow powder with a molecular weight of 344.32 g/mol .[1] Proper storage is crucial to maintain its stability and efficacy for research.

PropertyInformationSource
Chemical Name 2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-6-methoxy-4H-chromen-4-one[1]
Appearance Pale yellow powder[1]
Solubility Soluble in DMSO, hot methanol (B129727), or a mixture of methanol and chloroform.[1]
Storage Temperature -20°C[1][3]
Shipping Temperature Ambient[1]

Personal Protective Equipment (PPE) for Handling Eupatilin

When handling Eupatilin, especially in its powdered form, adherence to standard laboratory safety protocols and the use of appropriate PPE is mandatory to prevent inhalation, ingestion, or skin contact.

PPE CategoryRecommended EquipmentRationale
Hand Protection Chemical-impermeable gloves (e.g., nitrile)To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from dust particles or splashes.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To avoid inhalation of the powdered compound.

Operational Plan: Safe Handling and Experimental Protocols

A systematic approach to handling Eupatilin in the laboratory minimizes the risk of exposure and ensures the integrity of the experiments.

Workflow for Handling Powdered Eupatilin

cluster_prep Preparation cluster_handling Handling cluster_dissolution Dissolution cluster_cleanup Cleanup a Don appropriate PPE b Prepare clean work area in a fume hood a->b c Gather all necessary equipment b->c d Carefully weigh the desired amount of Eupatilin c->d e Record the weight and other relevant data d->e f Add appropriate solvent (e.g., DMSO) to the powder e->f g Vortex or sonicate to ensure complete dissolution f->g h Decontaminate work surfaces g->h i Dispose of waste according to protocol h->i j Remove and dispose of PPE correctly i->j

Caption: A stepwise workflow for the safe handling of powdered Eupatilin.

Experimental Protocol: Preparation of Eupatilin Stock Solution

This protocol outlines the steps for preparing a stock solution of Eupatilin for use in cell culture experiments.

  • Preparation : Put on all required PPE and prepare a sterile workspace in a biological safety cabinet.

  • Weighing : Aseptically weigh the desired amount of Eupatilin powder.

  • Dissolution : In the biological safety cabinet, add sterile DMSO to the Eupatilin powder to achieve the desired stock concentration (e.g., 10-100 mM).

  • Sterilization : Filter-sterilize the Eupatilin stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquoting and Storage : Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Eupatilin's Known Signaling Pathways

Eupatilin has been shown to modulate several key signaling pathways involved in inflammation and cancer. Understanding these pathways is crucial for designing experiments and interpreting results.

cluster_inflammation Inflammatory Response cluster_cancer Cancer Progression Eupatilin Eupatilin NFkB NF-κB Pathway Eupatilin->NFkB inhibits MAPK MAPK Pathway Eupatilin->MAPK inhibits STAT3 STAT3 Pathway Eupatilin->STAT3 inhibits COX2 COX-2 Eupatilin->COX2 inhibits iNOS iNOS Eupatilin->iNOS inhibits Apoptosis Apoptosis Eupatilin->Apoptosis induces CellCycle Cell Cycle Arrest Eupatilin->CellCycle induces Angiogenesis Angiogenesis Eupatilin->Angiogenesis inhibits NFkB->Angiogenesis MAPK->CellCycle STAT3->CellCycle

Caption: Eupatilin's inhibitory and inductive effects on key signaling pathways.

Disposal Plan for Eupatilin Waste

Proper disposal of chemical waste is essential for laboratory safety and environmental protection. All Eupatilin waste should be considered chemical waste and disposed of accordingly.

Step-by-Step Disposal Procedure
  • Segregation : All materials that have come into contact with Eupatilin, including unused stock solutions, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, must be segregated from general laboratory waste.

  • Solid Waste :

    • Collect all solid waste (e.g., contaminated gloves, wipes, plasticware) in a designated, clearly labeled, and sealed chemical waste bag.

    • Store the bag in a designated hazardous waste accumulation area away from incompatible materials.

  • Liquid Waste :

    • Collect all liquid waste containing Eupatilin (e.g., unused stock solutions, cell culture media) in a designated, leak-proof, and clearly labeled chemical waste container.

    • The container should be compatible with the solvents used (e.g., a high-density polyethylene (B3416737) container for DMSO solutions).

    • Keep the container securely closed when not in use and store it in a secondary containment bin within a designated hazardous waste accumulation area.

  • Disposal Request : Once the waste containers are full, arrange for pickup and disposal by a licensed hazardous waste disposal company, following your institution's specific procedures. Do not dispose of Eupatilin waste down the drain or in the regular trash.

  • Decontamination : Thoroughly decontaminate all non-disposable equipment and work surfaces that have come into contact with Eupatilin using an appropriate solvent (e.g., 70% ethanol), followed by a thorough rinse with water.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eupatin
Reactant of Route 2
Eupatin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。